molecular formula C9H5D3O3 B1178411 alugastrin CAS No. 132324-97-1

alugastrin

Cat. No.: B1178411
CAS No.: 132324-97-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alugastrin is a pharmaceutical formulation whose active substance is dihydroxyaluminum sodium carbonate, an inorganic salt recognized for its antacid properties . This compound acts by directly neutralizing hydrochloric acid in gastric secretions, subsequently increasing pH and inhibiting the action of pepsin . Furthermore, it is described to have a protective effect, forming a layer that coats the mucous membrane of the esophagus, stomach, and duodenum, which is a key area of study for research on cytoprotective mechanisms against ulcerogenic factors . The primary research applications of this compound focus on modeling and investigating the mechanisms of action for symptomatic relief of conditions related to excess stomach acid, such as gastro-esophageal reflux and peptic ulcer disease . Its value in research lies in its local, non-systemic mechanism, providing a tool to study chemical neutralization and physical barrier formation in the gastric environment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

132324-97-1

Molecular Formula

C9H5D3O3

Synonyms

alugastrin

Origin of Product

United States

Foundational & Exploratory

dihydroxyaluminum sodium carbonate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Dihydroxyaluminum Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate, with the chemical formula NaAl(OH)₂CO₃, is an inorganic compound widely utilized as an antacid for the neutralization of gastric acid. Its efficacy and safety profile make it a subject of interest in pharmaceutical and materials science research. This technical guide provides a comprehensive overview of the synthesis and characterization of dihydroxyaluminum sodium carbonate, offering detailed experimental protocols and data analysis for researchers, scientists, and professionals in drug development. This document outlines two primary synthesis methodologies: the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of sodium aluminate. Furthermore, it details a suite of characterization techniques essential for verifying the identity, purity, and physicochemical properties of the synthesized compound. These methods include X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM), alongside pharmacopeial assays for purity and acid-neutralizing capacity. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of Dihydroxyaluminum Sodium Carbonate

Two principal methods for the synthesis of dihydroxyaluminum sodium carbonate are detailed below. The choice of method may depend on the desired purity, particle characteristics, and available starting materials.

Method 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate

This method involves the precipitation of dihydroxyaluminum sodium carbonate from an aqueous solution containing an ionic aluminum salt and an excess of sodium carbonate, with pH control facilitated by sodium hydroxide.[1][2]

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of an ionic aluminum salt, such as aluminum chloride (AlCl₃).

    • Prepare a separate aqueous solution of sodium carbonate (Na₂CO₃). A stoichiometric excess of sodium carbonate is crucial, with a recommended weight ratio of at least 10 parts sodium carbonate to 1 part aluminum salt.[2]

    • Prepare a solution of sodium hydroxide (NaOH) for pH adjustment.

  • Reaction and Precipitation:

    • In a reaction vessel, combine the aluminum salt solution with the sodium carbonate solution under constant stirring.

    • Maintain the reaction temperature between 40°C and 80°C. A constant temperature is preferred for consistent product quality.

    • Carefully add the sodium hydroxide solution to maintain the pH of the reaction mixture between 7.2 and 10.5.[1][2]

    • Continue stirring for a sufficient duration to ensure complete precipitation.

  • Isolation and Purification:

    • Separate the precipitated dihydroxyaluminum sodium carbonate from the reaction medium by filtration.

    • Wash the precipitate with deionized water to remove any soluble byproducts, such as sodium chloride.

    • Dry the purified product in an oven at 130°C to a constant weight.[3]

Logical Relationship for Synthesis Method 1:

cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_purification Product Isolation Aluminum Salt Solution Aluminum Salt Solution Reaction Vessel Reaction Vessel Aluminum Salt Solution->Reaction Vessel Sodium Carbonate Solution (Excess) Sodium Carbonate Solution (Excess) Sodium Carbonate Solution (Excess)->Reaction Vessel Sodium Hydroxide Solution Sodium Hydroxide Solution pH Control (7.2-10.5) pH Control (7.2-10.5) Sodium Hydroxide Solution->pH Control (7.2-10.5) Temperature Control (40-80°C) Temperature Control (40-80°C) Reaction Vessel->Temperature Control (40-80°C) Filtration Filtration Reaction Vessel->Filtration pH Control (7.2-10.5)->Reaction Vessel Washing Washing Filtration->Washing Drying (130°C) Drying (130°C) Washing->Drying (130°C) Final Product Final Product Drying (130°C)->Final Product

Caption: Workflow for the synthesis of dihydroxyaluminum sodium carbonate via the ionic aluminum salt method.

Method 2: Carbonation of Sodium Aluminate Solution

This alternative synthesis route involves the reaction of a sodium aluminate solution with carbon dioxide gas.[1]

Experimental Protocol:

  • Preparation of Sodium Aluminate Solution:

    • Prepare an aqueous solution of sodium aluminate (NaAlO₂) with a Na₂O/Al₂O₃ molar ratio between 1:1 and 1.25:1.

  • Carbonation Reaction:

    • In a reaction vessel, saturate water with carbon dioxide (CO₂) at a temperature between 20°C and 35°C.

    • Continuously add the sodium aluminate solution to the carbonated water while maintaining the introduction of CO₂.

    • Control the addition rate to keep the pH of the suspension below 9.8, preferably between 8.8 and 9.8.

    • After the addition is complete, adjust the final pH to 7.0-7.5 with further CO₂ introduction.

  • Isolation and Purification:

    • Separate the precipitated product by filtration.

    • Dry the product at an elevated temperature to obtain dihydroxyaluminum sodium carbonate.

Logical Relationship for Synthesis Method 2:

cluster_reactants Reactant Preparation cluster_reaction Carbonation and Precipitation cluster_purification Product Isolation Sodium Aluminate Solution Sodium Aluminate Solution Reaction Vessel with Carbonated Water Reaction Vessel with Carbonated Water Sodium Aluminate Solution->Reaction Vessel with Carbonated Water Carbon Dioxide Gas Carbon Dioxide Gas Carbon Dioxide Gas->Reaction Vessel with Carbonated Water pH Control (<9.8) pH Control (<9.8) Reaction Vessel with Carbonated Water->pH Control (<9.8) Temperature Control (20-35°C) Temperature Control (20-35°C) Reaction Vessel with Carbonated Water->Temperature Control (20-35°C) Filtration Filtration Reaction Vessel with Carbonated Water->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the synthesis of dihydroxyaluminum sodium carbonate via the carbonation of sodium aluminate.

Characterization of Dihydroxyaluminum Sodium Carbonate

Thorough characterization is imperative to confirm the synthesis of the desired compound and to assess its quality and suitability for its intended application.

Assay and Purity (USP Method)

The assay determines the percentage of dihydroxyaluminum sodium carbonate in the synthesized material.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 300 mg of the undried sample and transfer it to a 250-mL beaker.

  • Digestion: Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80°C for 5 minutes, followed by boiling for 1 minute.

  • Chelation: Add 30.0 mL of 0.1 M edetate disodium (EDTA) solution, and boil for another minute.

  • Titration: Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator. Adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid. Titrate with 0.05 M zinc sulfate solution until the color changes to an orange-pink.

  • Calculation: Perform a blank determination and calculate the percentage of dihydroxyaluminum sodium carbonate. Each mL of 0.1 M edetate disodium is equivalent to 14.40 mg of CH₂AlNaO₅.[3]

Table 1: Purity and Composition Specifications

ParameterSpecification
Assay98.3% - 107.9% (on dried basis)
Sodium Content15.2% - 16.8%
Isopropyl Alcohol≤ 1.0%
Mercury≤ 1 ppm
Acid-Neutralizing Capacity (USP Method)

This test measures the effectiveness of the antacid in neutralizing acid.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 425 mg of the undried sample.

  • Acid Digestion: Add exactly 100 mL of 0.1 N hydrochloric acid, stopper the flask, and shake at 37 ± 2°C for 1 hour.

  • Back Titration: Filter the solution. Pipette 50 mL of the filtrate and titrate the excess hydrochloric acid with 0.1 N sodium hydroxide to a pH of 3.5.

  • Calculation: Perform a blank determination and calculate the acid-neutralizing capacity. The expected value is not less than 75.0% of 0.0278 mEq/mg.

Table 2: Acid-Neutralizing Capacity

ParameterValue
Expected mEq/mg0.0278
USP Requirement≥ 75.0% of expected value
X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the material. Dihydroxyaluminum sodium carbonate can exist in an amorphous or poorly crystalline form, but its crystalline mineral counterpart is known as dawsonite.

Experimental Protocol:

  • Sample Preparation: A finely ground powder of the dried sample is mounted on a sample holder.

  • Data Acquisition: The sample is scanned using a diffractometer with Cu Kα radiation over a 2θ range of 5-90°.

  • Data Analysis: The resulting diffraction pattern is analyzed for peaks, which are compared to reference patterns for identification.

Table 3: XRD Data for Dawsonite (Crystalline Dihydroxyaluminum Sodium Carbonate)

2θ (°) (Cu Kα)d-spacing (Å)Miller Indices (hkl)Relative Intensity
~15.55.7(110)Strong
~26.43.38(200)Medium
~31.82.81(131)Medium
~39.22.30(240)Medium
~53.31.72(060)Weak
~55.81.65(400)Weak

Note: The synthesized product may exhibit broad peaks indicative of poor crystallinity.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic infrared absorption frequencies.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations.

Table 4: Characteristic FTIR Peak Assignments

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3450 (broad)O-H stretchingHydroxyl groups and adsorbed water
~1520-1430C=O stretchingCarbonate (CO₃²⁻)
~1090C-O stretchingCarbonate (CO₃²⁻)
~955Al-O stretchingAluminum-oxygen bonds
~850C-O bendingCarbonate (CO₃²⁻)
~590Al-O bendingAluminum-oxygen bonds
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) over a temperature range (e.g., 25-800°C).

  • Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to identify weight loss events corresponding to dehydration and decomposition.

Table 5: TGA Data for Dihydroxyaluminum Sodium Carbonate

Temperature Range (°C)Weight Loss (%)Associated Event
100 - 200Up to 14.5%Loss of adsorbed and structural water (dehydration)
> 200VariableDecomposition of the carbonate component and dehydroxylation

Note: The total weight loss upon complete decomposition to Na₂O and Al₂O₃ is theoretically around 59%.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle shape of the synthesized material.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried powder is mounted on an SEM stub using conductive adhesive and sputter-coated with a conductive material (e.g., gold) to prevent charging.

  • Imaging: The sample is imaged in the SEM at various magnifications.

  • Analysis: The resulting micrographs are analyzed to determine the particle size, shape, and surface texture. The crystalline form, dawsonite, has been observed to form agglomerated, acicular (needle-like) particles.[4]

Conclusion

This technical guide has provided detailed methodologies for the synthesis and comprehensive characterization of dihydroxyaluminum sodium carbonate. The successful synthesis of this compound can be achieved through controlled precipitation from either an ionic aluminum salt solution or a sodium aluminate solution. The subsequent characterization using a combination of pharmacopeial assays and instrumental techniques such as XRD, FTIR, TGA, and SEM is crucial for confirming the identity, purity, and desired physicochemical properties of the final product. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the development and analysis of dihydroxyaluminum sodium carbonate for pharmaceutical and other applications.

References

In Vitro Mechanism of Action of Aluminum-Containing Antacids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the in vitro mechanisms of action of aluminum-containing antacids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Core Mechanism: Acid Neutralization

The primary in vitro action of aluminum-containing antacids is the direct chemical neutralization of hydrochloric acid (HCl). This reaction reduces the overall acidity of the gastric environment. The most common aluminum-based antacid is aluminum hydroxide (Al(OH)₃), which reacts with HCl to form aluminum chloride (AlCl₃) and water.

Chemical Reaction:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O[1][2]

Another common formulation, aluminum phosphate (AlPO₄), also demonstrates acid-neutralizing properties, particularly at very low pH values.[3][4] The buffering capacity of both compounds is attributed to the hydrolysis of the aluminum cation.[3]

In Vitro Evaluation of Acid Neutralization Capacity (ANC)

The standard method for quantifying the acid-neutralizing capacity of an antacid is outlined in the United States Pharmacopeia (USP) general chapter <301>.[5][6][7] This method involves a back titration to a fixed endpoint of pH 3.5.[5][6][7][8][9]

Objective: To determine the total amount of acid that can be neutralized by a single dose of an antacid.

Materials:

  • Antacid sample (tablet or suspension)

  • Hydrochloric acid (HCl), 1.0 N, standardized

  • Sodium hydroxide (NaOH), 0.5 N, standardized

  • Deionized, carbon dioxide-free water

  • pH meter with a suitable electrode (e.g., dUnitrode with integrated Pt1000)[6]

  • Magnetic stirrer and stir bar

  • Beakers (250 mL)

  • Mortar and pestle (for tablets)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Tablets: Weigh and finely powder no fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to the minimum labeled dosage.[7][9]

    • Suspensions: Shake the container well. Accurately weigh an amount equivalent to the minimum labeled dosage.[7][9]

  • Transfer the prepared sample to a 250 mL beaker.

  • Add 70 mL of deionized, carbon dioxide-free water and stir for 1 minute.[7]

  • Accurately add 30.0 mL of 1.0 N HCl to the beaker.

  • Stir the mixture continuously for 15 minutes.[7]

  • Titration: Immediately begin titrating the excess HCl with 0.5 N NaOH.[7][9]

  • Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.[6]

  • Record the volume of 0.5 N NaOH used.

  • Perform a blank titration using 70 mL of water and 30.0 mL of 1.0 N HCl.

Calculation:

The ANC, expressed in milliequivalents (mEq) per dose, is calculated as follows:

ANC (mEq) = [(VHCl × NHCl) – (VNaOH, blank × NNaOH)] – [(VHCl × NHCl) – (VNaOH, sample × NNaOH)]

Simplified: ANC (mEq) = (VNaOH, blank - VNaOH, sample) × NNaOH

Where:

  • VHCl = Volume of HCl added (mL)

  • NHCl = Normality of HCl

  • VNaOH, blank = Volume of NaOH used for the blank titration (mL)

  • VNaOH, sample = Volume of NaOH used for the sample titration (mL)

  • NNaOH = Normality of NaOH

The following diagram illustrates the workflow for the ANC determination.

ANC_Workflow cluster_prep Sample Preparation cluster_reaction Acid Reaction cluster_titration Back Titration start Weigh Antacid Dose powder Powder Tablets (if applicable) start->powder transfer Transfer to Beaker powder->transfer add_water Add 70 mL CO2-free Water transfer->add_water stir1 Stir for 1 min add_water->stir1 add_hcl Add 30.0 mL of 1.0 N HCl stir1->add_hcl stir15 Stir for 15 min add_hcl->stir15 titrate Titrate excess HCl with 0.5 N NaOH stir15->titrate endpoint Endpoint: Stable pH 3.5 titrate->endpoint record Record Volume of NaOH endpoint->record

Caption: Experimental workflow for Acid Neutralization Capacity (ANC) determination.
Quantitative Data on Acid Neutralization

The following table summarizes representative in vitro ANC data for aluminum-containing antacids. Note that performance can vary based on formulation (liquid vs. tablet) and the presence of other active ingredients like magnesium hydroxide.

Antacid FormulationActive IngredientsReported ANC (mEq/dose)Reference
Alumina-Magnesia SuspensionAl(OH)₃, Mg(OH)₂> 9.02[7]
Alumina-Magnesia Chewable TabletAl(OH)₃, Mg(OH)₂> 7.00[7]
Magnesium-Aluminum Hydroxide LiquidMg(OH)₂, Al(OH)₃28.3 ± 0.1[10]
Magnesium-Aluminum Hydroxide TabletMg(OH)₂, Al(OH)₃28.3 ± 0.1[10]

Secondary Mechanisms of Action

Beyond direct acid neutralization, aluminum-containing antacids exhibit other important in vitro activities that contribute to their therapeutic effect.

Pepsin Inhibition

Pepsin, a proteolytic enzyme, is active in acidic environments and can contribute to mucosal damage. Aluminum hydroxide has been shown to inhibit pepsin activity through adsorption and precipitation, a process that is pH-dependent.[11][12] The colloidal form of aluminum hydroxide is particularly effective at binding pepsin.[11] This action is distinct from inactivation solely due to a pH increase, as pepsin activity becomes minimal above pH 4.[11][13]

Objective: To measure the inhibition of pepsin activity by an aluminum-containing antacid.

Principle: This method is based on the spectrophotometric measurement of hemoglobin cleavage by pepsin. The extent of cleavage is reduced in the presence of an effective inhibitor.

Materials:

  • Porcine pepsin

  • Bovine hemoglobin

  • Hydrochloric acid (HCl) for pH adjustment

  • Trichloroacetic acid (TCA)

  • Antacid sample

  • Spectrophotometer

  • Centrifuge

  • Incubator or water bath (37°C)

Procedure:

  • Pepsin Solution: Prepare a stock solution of pepsin in 0.01 M HCl (e.g., 50 mg/mL).[14]

  • Hemoglobin Substrate: Prepare a solution of hemoglobin in 0.01 M HCl.

  • Test Sample: Incubate the antacid sample with the pepsin solution at 37°C for a defined period (e.g., 30 minutes).

  • Control Sample: Incubate pepsin solution with buffer (without antacid).

  • Reaction Initiation: Add the hemoglobin substrate to both test and control samples.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[14]

  • Reaction Termination: Stop the reaction by adding TCA to precipitate the undigested hemoglobin.

  • Separation: Centrifuge the samples to pellet the precipitate.

  • Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm), which corresponds to the soluble peptide fragments produced by pepsin activity.

  • Calculation: Calculate the percentage of pepsin inhibition by comparing the absorbance of the test sample to the control.

The logical relationship between aluminum hydroxide and pepsin is illustrated below.

Pepsin_Inhibition AlOH3 Aluminum Hydroxide (Colloidal) Adsorption Adsorption & Precipitation AlOH3->Adsorption Pepsin Active Pepsin (pH < 4) Pepsin->Adsorption Inactive Inactive Pepsin Complex Adsorption->Inactive Bile_Acid_Binding AlOH3 Aluminum Hydroxide Binding Binding AlOH3->Binding BileAcids Free Bile Acids (e.g., Glycocholate) BileAcids->Binding Complex Insoluble Al-Bile Acid Complex Binding->Complex

References

A Comprehensive Technical Guide to the Physicochemical Properties of Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is an inorganic compound widely utilized in the pharmaceutical industry as an antacid.[1][2][3][4][5] Its efficacy in neutralizing gastric acid stems from its unique chemical structure and physicochemical properties. This technical guide provides an in-depth analysis of these properties, offering valuable data and experimental methodologies for researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of dihydroxyaluminum sodium carbonate are summarized in the tables below. These properties are crucial for understanding its behavior in various pharmaceutical formulations and physiological environments.

Table 1: General Physicochemical Properties
PropertyValueSource(s)
Chemical Formula CH₄AlNaO₅[1][2]
Molecular Weight Approximately 144-146 g/mol [1][2][6]
Appearance White to off-white crystalline or amorphous powder[1][2]
Solubility Practically insoluble in water and organic solvents; soluble in dilute mineral acids with effervescence.[1]
pH (1 in 25 suspension) 9.9 - 10.2[7][8][9][10]
Density 2.144 g/cm³[11][12]
Table 2: Pharmaceutical & Thermal Properties
PropertyValue/RangeSource(s)
Acid-Neutralizing Capacity (ANC) Approximately 27.8 mEq/g[2]
Particle Size (Pharmaceutical Grade) <50 µm for enhanced bioavailability[2][13]
Loss on Drying (at 130°C) Not more than 14.5%[7][9][14][15][16]
Thermal Decomposition Decomposes upon heating to form aluminum hydroxide and sodium carbonate.[2]
Crystal Structure Poorly organized form of the mineral dawsonite (NaAl(OH)₂CO₃).[17]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard analytical techniques.

Determination of Acid-Neutralizing Capacity (ANC)

The acid-neutralizing capacity is a critical parameter for an antacid and is determined by a back-titration method as per the United States Pharmacopeia (USP).

Principle: A known excess of hydrochloric acid is added to the dihydroxyaluminum sodium carbonate sample to allow for complete neutralization. The remaining unreacted acid is then titrated with a standardized solution of sodium hydroxide to a specific pH endpoint.

Procedure:

  • Sample Preparation: Accurately weigh about 425 mg of the undried dihydroxyaluminum sodium carbonate.

  • Reaction with Acid: Transfer the sample to a beaker and add a precise volume of standardized 1.0 N hydrochloric acid (e.g., 100 mL).

  • Heating: Gently heat the mixture to boiling and maintain boiling for 5 minutes to ensure complete reaction and to drive off any dissolved carbon dioxide.

  • Cooling: Cool the solution to room temperature.

  • Back-Titration: Titrate the excess hydrochloric acid with standardized 0.5 N sodium hydroxide to a stable pH of 3.5.

  • Calculation: The acid-neutralizing capacity, expressed in mEq per gram of sample, is calculated based on the amount of hydrochloric acid consumed by the sample.

Particle Size Analysis by Laser Diffraction

Principle: This technique measures the angular distribution of light scattered by a laser beam passing through a dispersed particulate sample. The angle of diffraction is inversely proportional to the particle size.

Procedure:

  • Sample Dispersion: Disperse the dihydroxyaluminum sodium carbonate powder in a suitable liquid dispersant (e.g., water with a surfactant) or in a stream of air to ensure individual particles are analyzed.

  • Measurement: Introduce the dispersed sample into the laser diffraction instrument.

  • Data Acquisition: The instrument measures the intensity of scattered light at various angles.

  • Analysis: The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory.

Crystal Structure by X-ray Powder Diffraction (XRD)

Principle: XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure. X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to the material.

Procedure:

  • Sample Preparation: The dihydroxyaluminum sodium carbonate powder is finely ground and packed into a sample holder to ensure a flat, smooth surface.

  • Data Collection: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases by comparing the peak positions and intensities to a database of known materials (e.g., the Powder Diffraction File).

Thermal Stability by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the dihydroxyaluminum sodium carbonate powder is placed in a TGA sample pan.

  • Heating Program: The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) over a defined temperature range. The atmosphere can be controlled (e.g., nitrogen or air).

  • Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Specific Surface Area by BET (Brunauer-Emmett-Teller) Analysis

Principle: The BET method determines the specific surface area of a solid material by measuring the physical adsorption of a gas (typically nitrogen) on its surface at cryogenic temperatures.

Procedure:

  • Sample Degassing: The dihydroxyaluminum sodium carbonate sample is first heated under vacuum or in a stream of inert gas to remove any adsorbed contaminants from the surface.

  • Adsorption Measurement: The sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at a series of controlled pressures. The amount of gas adsorbed at each pressure is measured.

  • Data Analysis: An adsorption isotherm (a plot of the volume of gas adsorbed versus the relative pressure) is generated. The BET equation is then applied to the linear portion of the isotherm to calculate the monolayer capacity, from which the specific surface area is determined.

Signaling Pathways and Experimental Workflows

While dihydroxyaluminum sodium carbonate primarily acts as a chemical neutralizing agent and does not have a known direct interaction with specific biological signaling pathways, its physicochemical properties are critical for its function. The following diagrams illustrate the logical relationship of these properties and a typical experimental workflow for their characterization.

Physicochemical_Properties_Relationship cluster_core Core Properties cluster_physical Physical Properties cluster_chemical Chemical Properties Chemical_Structure Chemical Structure (NaAl(OH)₂CO₃) Molecular_Weight Molecular Weight Chemical_Structure->Molecular_Weight Appearance Appearance Chemical_Structure->Appearance Solubility Solubility Chemical_Structure->Solubility Thermal_Stability Thermal Stability (TGA) Chemical_Structure->Thermal_Stability Particle_Size Particle Size Surface_Area Surface Area (BET) Particle_Size->Surface_Area Particle_Size->Solubility Acid_Neutralizing_Capacity Acid-Neutralizing Capacity Surface_Area->Acid_Neutralizing_Capacity Density Density pH pH Solubility->pH Solubility->Acid_Neutralizing_Capacity

Caption: Logical relationship of key physicochemical properties.

Experimental_Workflow Sample_Preparation Sample Preparation (Grinding, Drying) Physicochemical_Characterization Physicochemical Characterization Sample_Preparation->Physicochemical_Characterization ANC_Test Acid-Neutralizing Capacity Test Physicochemical_Characterization->ANC_Test Particle_Size_Analysis Particle Size Analysis (Laser Diffraction) Physicochemical_Characterization->Particle_Size_Analysis XRD_Analysis Crystal Structure (XRD) Physicochemical_Characterization->XRD_Analysis TGA_Analysis Thermal Stability (TGA) Physicochemical_Characterization->TGA_Analysis BET_Analysis Surface Area (BET) Physicochemical_Characterization->BET_Analysis Data_Analysis Data Analysis & Interpretation ANC_Test->Data_Analysis Particle_Size_Analysis->Data_Analysis XRD_Analysis->Data_Analysis TGA_Analysis->Data_Analysis BET_Analysis->Data_Analysis

Caption: Experimental workflow for characterization.

Conclusion

The physicochemical properties of dihydroxyaluminum sodium carbonate are integral to its function as an effective antacid. A thorough understanding and characterization of these properties, utilizing the experimental protocols outlined in this guide, are essential for the development of stable, safe, and efficacious pharmaceutical products. The provided data and methodologies serve as a valuable resource for scientists and researchers in the field of drug development and formulation.

References

Long-Term Effects of Aluminum-Based Antacids on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for a technical audience and is based on available preclinical research. The direct long-term effects of aluminum-based antacids on the human gut microbiota are not yet well-established, and further clinical research is required.

Executive Summary

Aluminum-based antacids are widely available over-the-counter medications for the relief of heartburn and acid indigestion.[1][2] While generally considered safe for short-term use, concerns regarding the potential long-term consequences of chronic administration are emerging. This technical guide synthesizes the current understanding of the long-term effects of aluminum-containing compounds on the gut microbiota, drawing primarily from preclinical animal studies. Long-term exposure to aluminum has been shown to alter the gut microbial community structure, decrease microbial diversity, and impact intestinal health.[3][4][5] This document provides a detailed overview of the available quantitative data, experimental methodologies, and implicated signaling pathways to inform future research and drug development in this area.

Quantitative Data on Gut Microbiota Alterations

The following tables summarize the key quantitative findings from a study investigating the effects of dietary aluminum on the gut microbiota of Wistar rats.[4][5] While this study did not use aluminum-based antacids specifically, it provides valuable insight into the potential effects of chronic aluminum exposure on the gut microbiome.

Table 1: Effects of Aluminum Treatment on Gut Microbiota Diversity Indices

Treatment GroupDosageShannon Index (Diversity)Chao1 Index (Richness)
Control0 mg/kg/day~2.5 (no significant change)~800 (no significant change)
Low Dose (Al-L)1 mg/kg/dayNo significant changeNo significant change
Medium Dose (Al-M)10 mg/kg/dayNo significant changeNo significant change
High Dose (Al-H)100 mg/kg/daySignificant decrease (p < 0.05)No significant change

Data adapted from a study on dietary aluminum intake in Wistar rats.[4]

Table 2: Significant Changes in Relative Abundance of Gut Microbiota at Phylum and Genus Levels with High-Dose Aluminum Treatment

Taxonomic LevelBacterial GroupChange in Relative AbundanceSignificance
Phylum TenericutesDecreasedp < 0.05
ProteobacteriaDecreasedp < 0.05
ActinobacteriaIncreasedp < 0.05
Genus AkkermansiaDecreasedp < 0.01
DoreaDecreasedp < 0.05
rc4-4Decreasedp < 0.05
AggregatibacterIncreasedp < 0.05

Data adapted from a study on dietary aluminum intake in Wistar rats.[4]

Experimental Protocols

The following methodologies are based on studies investigating the effects of aluminum on the gut microbiota and intestinal health.

Animal Model for Assessing Long-Term Aluminum Exposure on Gut Microbiota
  • Animal Model: Healthy adult Wistar rats.[4][5]

  • Acclimatization: Animals are acclimatized for one week prior to the experiment, with access to autoclaved food and water ad libitum.[4]

  • Grouping: Rats are randomly assigned to control and treatment groups (n=15 per group).[4][5]

  • Treatment Administration:

    • Control group receives normal saline via gavage.[4]

    • Treatment groups receive varying doses of an aluminum solution (e.g., 1, 10, and 100 mg/kg/day) intragastrically for a period of 28 days.[4][5]

  • Fecal Sample Collection: Fecal samples are collected for 16S rRNA gene sequence analysis.[4][5]

16S rRNA Gene Sequencing for Gut Microbiota Analysis
  • DNA Extraction: Microbial DNA is extracted from fecal samples using a suitable commercial kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

  • Library Preparation and Sequencing: The amplified PCR products are purified, quantified, and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Sequences are processed and clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA).

    • Alpha diversity (within-sample diversity, e.g., Shannon and Chao1 indices) and beta diversity (between-sample diversity) are calculated.

    • Statistical analyses are performed to identify significant differences in microbial composition between groups.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Aluminum-Induced Intestinal Epithelial Disruption

Aluminum_Intestinal_Epithelium Aluminum Aluminum ROS Production ROS Production Aluminum->ROS Production ERK Activation ERK Activation ROS Production->ERK Activation NF-kB Activation NF-kB Activation ROS Production->NF-kB Activation Tight Junction Disruption Tight Junction Disruption ERK Activation->Tight Junction Disruption Inflammation Inflammation NF-kB Activation->Inflammation Increased Intestinal Permeability Increased Intestinal Permeability Tight Junction Disruption->Increased Intestinal Permeability

Caption: Aluminum-induced signaling cascade leading to intestinal barrier dysfunction.

Experimental Workflow for Investigating Aluminum's Effect on Gut Microbiota

Experimental_Workflow cluster_animal_phase Animal Study Phase cluster_lab_phase Laboratory Analysis Phase cluster_data_analysis Data Interpretation Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Chronic Aluminum Administration Chronic Aluminum Administration Randomization->Chronic Aluminum Administration Fecal Sample Collection Fecal Sample Collection Chronic Aluminum Administration->Fecal Sample Collection DNA Extraction DNA Extraction Fecal Sample Collection->DNA Extraction 16S rRNA PCR 16S rRNA PCR DNA Extraction->16S rRNA PCR Sequencing Sequencing 16S rRNA PCR->Sequencing Bioinformatic Analysis Bioinformatic Analysis Sequencing->Bioinformatic Analysis Microbial Diversity Analysis Microbial Diversity Analysis Bioinformatic Analysis->Microbial Diversity Analysis Taxonomic Composition Analysis Taxonomic Composition Analysis Microbial Diversity Analysis->Taxonomic Composition Analysis Statistical Analysis Statistical Analysis Taxonomic Composition Analysis->Statistical Analysis

Caption: Workflow for preclinical assessment of aluminum's impact on gut microbiota.

Discussion and Future Directions

The available preclinical evidence suggests that long-term exposure to aluminum can significantly alter the gut microbiota, leading to a reduction in beneficial bacteria and an increase in potentially pro-inflammatory species.[4] A study on BALB/c mice showed that chronic oral administration of aluminum hydroxide resulted in lower levels of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IL-6 in the small intestine, suggesting an inflammatory response.[2] Furthermore, aluminum has been shown to disrupt the integrity of the intestinal epithelium by inducing oxidative stress and activating the ERK and NF-κB signaling pathways. This can lead to increased intestinal permeability, a condition often associated with gut dysbiosis and systemic inflammation.

It is crucial to note that the majority of the detailed microbiota data comes from studies on dietary aluminum in rodents.[3][4][5] While these findings are informative, dedicated studies on the long-term effects of clinically relevant doses of aluminum-based antacids on the human gut microbiome are urgently needed. Future research should focus on:

  • Human Clinical Trials: Well-controlled, long-term studies in human subjects are necessary to determine the direct impact of chronic aluminum-based antacid use on the gut microbiota.

  • Dose-Response Studies: Establishing a clear dose-response relationship between aluminum intake from antacids and changes in the gut microbiome is essential for risk assessment.

  • Functional Metagenomic and Metabolomic Analyses: Moving beyond 16S rRNA sequencing to understand the functional consequences of altered microbiota, such as changes in short-chain fatty acid production and other microbial metabolites.

  • Interaction with Host Factors: Investigating how host factors, such as underlying gastrointestinal conditions and diet, may modulate the effects of aluminum-based antacids on the gut microbiota.

By addressing these research gaps, the scientific and medical communities can better understand the risk-benefit profile of long-term aluminum-based antacid use and develop safer therapeutic strategies for acid-related disorders.

References

Crystalline vs. Amorphous Dihydroxyaluminum Sodium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate (DASC) is a widely used antacid, valued for its rapid acid-neutralizing capacity. It can exist in both a crystalline and an amorphous state, with each form possessing distinct physicochemical properties that can influence its efficacy, stability, and manufacturability. This technical guide provides an in-depth analysis of the structural and functional differences between crystalline and amorphous DASC. It consolidates available data on their synthesis, characterization, and key performance attributes. While direct comparative studies are limited in publicly accessible literature, this guide synthesizes existing information to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its bulk properties and performance. Dihydroxyaluminum sodium carbonate, with the chemical formula NaAl(OH)₂CO₃, is known to exist as an amorphous powder or as poorly formed crystals.[1] The arrangement of atoms in the solid state—either in a highly ordered, long-range crystalline lattice or a disordered, amorphous arrangement—profoundly impacts its physical and chemical characteristics.[2][3] For an antacid like DASC, properties such as solubility, dissolution rate, and surface area are paramount to its therapeutic action. This guide explores the nuances of both the crystalline and amorphous forms of DASC.

Synthesis and Control of Solid-State Form

The synthesis of dihydroxyaluminum sodium carbonate can be controlled to favor the formation of either the crystalline or amorphous form, primarily by manipulating reaction conditions such as pH, temperature, and reactant concentrations.

General Synthesis Pathways

Two primary methods for the synthesis of DASC have been reported:

  • Reaction of an Aluminum Salt with Sodium Carbonate: This method involves the reaction of an ionic aluminum salt (e.g., aluminum chloride) with an excess of sodium carbonate in an aqueous medium. The pH is typically maintained between 7.2 and 10.5 with the addition of sodium hydroxide to facilitate the precipitation of DASC.[1]

  • Carbonation of Sodium Aluminate: This process involves the introduction of carbon dioxide into a sodium aluminate solution under controlled temperature and pressure, leading to the formation of Dihydroxyaluminum Sodium Carbonate.[4]

The crystallinity of the resulting DASC is influenced by factors such as the rate of addition of reactants, the temperature of the reaction, and the aging time of the precipitate. Generally, slower precipitation rates and controlled aging can favor the formation of a more ordered, crystalline structure, while rapid precipitation tends to yield an amorphous product.

Physicochemical Properties: A Comparative Overview

While direct, side-by-side quantitative comparisons are scarce in the literature, the fundamental differences between crystalline and amorphous materials allow for an informed comparison of their expected properties.[5][6]

PropertyCrystalline Dihydroxyaluminum Sodium CarbonateAmorphous Dihydroxyaluminum Sodium CarbonateSignificance in Drug Development
Arrangement of Atoms Long-range, ordered, repeating three-dimensional lattice.Short-range order, disordered arrangement of atoms.Influences all other physicochemical properties.
X-ray Powder Diffraction (XRPD) Sharp, well-defined peaks corresponding to specific crystal planes.[2][3]A broad, diffuse halo with no distinct peaks.[2][3]Key technique for identifying and quantifying the solid-state form.
Thermal Analysis (DSC/TGA) Exhibits a sharp melting point.Shows a glass transition temperature (Tg) and a broader melting range.[7]Determines thermal stability and processing parameters.
Solubility Generally lower.Generally higher due to its higher free energy state.[8]Higher solubility can lead to a faster onset of action for an antacid.
Dissolution Rate Generally slower.Generally faster.[8]A critical parameter for the rapid neutralization of stomach acid.
Surface Area Typically lower.Typically higher.A larger surface area can enhance the rate of reaction with acid.
Physical Stability More thermodynamically stable.Less stable, with a tendency to crystallize over time, especially in the presence of moisture or heat.[5]Stability is crucial for shelf-life and consistent product performance.
Hygroscopicity Generally less hygroscopic.Generally more hygroscopic.Can affect handling, storage, and stability of the final product.

Experimental Protocols

Synthesis of Dihydroxyaluminum Sodium Carbonate

Objective: To synthesize dihydroxyaluminum sodium carbonate.

Materials:

  • Aluminum chloride (AlCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure (based on the reaction of an aluminum salt with sodium carbonate):

  • Prepare an aqueous solution of aluminum chloride.

  • Prepare a separate aqueous solution of sodium carbonate in stoichiometric excess.

  • Slowly add the aluminum chloride solution to the sodium carbonate solution with constant stirring.

  • Monitor and maintain the pH of the reaction mixture between 7.2 and 10.5 by adding a solution of sodium hydroxide as needed.[1]

  • Continue stirring for a specified period to allow for the precipitation of dihydroxyaluminum sodium carbonate.

  • To favor a more crystalline form, a slower addition rate and controlled aging at a slightly elevated temperature (e.g., 40-60°C) can be employed.

  • To favor an amorphous form, rapid mixing and immediate filtration of the precipitate are recommended.

  • Filter the precipitate and wash it with deionized water to remove any soluble by-products.

  • Dry the resulting solid at an appropriate temperature (e.g., 105°C) to a constant weight.

Characterization by X-ray Powder Diffraction (XRPD)

Objective: To differentiate between the crystalline and amorphous forms of DASC.

Instrument: A standard X-ray powder diffractometer.

Procedure:

  • Prepare a small, representative sample of the DASC powder.

  • Mount the sample on the sample holder.

  • Set the instrument parameters:

    • X-ray source: Cu Kα radiation

    • Scan range: 2θ from 5° to 70°

    • Scan speed: A slow scan speed (e.g., 1-2°/min) is recommended for better resolution.

  • Run the analysis and collect the diffraction pattern.

  • Interpretation: A pattern with sharp, distinct peaks indicates a crystalline structure, while a pattern with a broad, diffuse hump suggests an amorphous form.[2][3]

Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the different forms of DASC.

Instrument: A differential scanning calorimeter.

Procedure:

  • Accurately weigh a small amount of the DASC sample (typically 3-5 mg) into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Set the temperature program:

    • Heat the sample from ambient temperature to a temperature above its expected thermal events (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • Run the analysis and record the heat flow as a function of temperature.

  • Interpretation: A sharp endothermic peak will be observed at the melting point of the crystalline form. The amorphous form will exhibit a step-like change in the baseline, known as the glass transition (Tg), followed by a broad endotherm or a crystallization exotherm and then a melting endotherm.[7]

Visualizing Workflows and Relationships

Synthesis_Workflow

Caption: General synthesis workflow for DASC.

Characterization_Workflow

Caption: Characterization workflow for DASC.

Conclusion for Drug Development Professionals

The choice between crystalline and amorphous dihydroxyaluminum sodium carbonate has significant implications for drug product development.

  • Amorphous DASC: The higher solubility and faster dissolution rate of the amorphous form are generally desirable for an antacid, as they can lead to a more rapid onset of acid neutralization. However, its lower physical stability and higher hygroscopicity present formulation and storage challenges. Formulations with amorphous DASC may require protective packaging and careful control of excipients to prevent crystallization during the product's shelf life.

  • Crystalline DASC: The crystalline form offers greater physical stability, which is advantageous for manufacturing and long-term storage. However, its potentially slower dissolution rate might translate to a delayed onset of action. Formulation strategies to enhance the dissolution of crystalline DASC, such as particle size reduction (micronization), may be necessary to achieve the desired therapeutic effect.

Ultimately, the selection of the solid-state form of dihydroxyaluminum sodium carbonate for a particular drug product will depend on a balance of therapeutic requirements, formulation strategies, and stability considerations. A thorough understanding and characterization of the crystalline and amorphous forms are essential for the development of a safe, effective, and stable antacid product.

References

A Comprehensive Technical Guide to the Synthesis of Dihydroxyaluminum Sodium Carbonate via Carbonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dihydroxyaluminum sodium carbonate (DASC), an active pharmaceutical ingredient with significant antacid properties, focusing on the widely utilized carbonation process. This document provides a thorough examination of the experimental protocols, key reaction parameters, and quantitative data derived from established synthesis methodologies.

Introduction

Dihydroxyaluminum sodium carbonate, with the chemical formula NaAl(OH)₂CO₃, is a synthetically produced inorganic salt valued for its acid-neutralizing capacity in pharmaceutical formulations. The carbonation process, which involves the reaction of an aqueous sodium aluminate solution with carbon dioxide, is a prevalent method for its industrial-scale production. This guide will explore the critical aspects of this synthesis route, offering a reproducible and scalable framework for its implementation in a laboratory or manufacturing setting.

Synthesis Methodology: Carbonation of Sodium Aluminate

The core of this synthesis process lies in the controlled precipitation of dihydroxyaluminum sodium carbonate from a sodium aluminate solution by the introduction of carbon dioxide gas. The reaction is sensitive to several parameters which dictate the purity, yield, and physicochemical properties of the final product.

Overall Chemical Reaction

The fundamental chemical transformation can be represented by the following equation:

2NaAl(OH)₄ + CO₂ → 2NaAl(OH)₂CO₃ + 2H₂O

Experimental Protocols

The following protocols are synthesized from established patent literature and scientific articles to provide a comprehensive methodology.

Materials:

  • Sodium Aluminate (NaAlO₂) solution

  • Carbon Dioxide (CO₂) gas

  • Deionized Water

  • Aluminum Hydroxide gel (optional, as seed)

Equipment:

  • Stirred tank reactor with a gassing device

  • pH meter

  • Temperature control system

  • Filtration apparatus

  • Drying oven (e.g., spray dryer)

Protocol 1: Controlled pH Precipitation [1]

  • Preparation: In a stirred tank reactor, saturate 20 L of deionized water with CO₂ gas at room temperature (20-35°C).

  • Reaction: Continuously add 12 L of an aqueous sodium aluminate solution to the carbonated water at a rate of approximately 20 cm³ per minute. The sodium aluminate solution should have a Na₂O/Al₂O₃ molar ratio between 1:1 and 1.25:1. For example, a solution containing 155 g/L of Al₂O₃ and 108 g/L of Na₂O (molar ratio of 1.14) can be used.

  • pH Control: Throughout the addition of the sodium aluminate solution (which takes approximately 10 hours), continue to introduce CO₂ into the suspension. It is critical to maintain the pH of the suspension below 9.8, preferably in the range of 8.8 to 9.5.

  • Final pH Adjustment: After the addition of the sodium aluminate solution is complete, continue to bubble CO₂ through the suspension until the pH is adjusted to a range of 7.0 to 7.5.

  • Separation: Separate the precipitated dihydroxyaluminum sodium carbonate from the suspension by filtration.

  • Drying: Dry the obtained product at an elevated temperature. For instance, a spray dryer with an air inlet temperature of 280-290°C and an outlet temperature of 90-95°C can be utilized.

Protocol 2: Seeded Precipitation [1]

  • Preparation: Suspend 51.3 kg of aluminum hydroxide gel in 14 m³ of water in a stirred tank reactor. Saturate this suspension with CO₂ at room temperature.

  • Reaction: Meter 5.5 m³ of a sodium aluminate solution (containing 120 g/L of Na₂O and 152 g/L of Al₂O₃; Na₂O/Al₂O₃ molar ratio of 1.25) into the reactor.

  • pH Control: Continuously introduce CO₂ during the addition of the sodium aluminate solution to maintain the pH of the suspension below 9.5. The reaction time for this addition is approximately 5.5 hours.

  • Final pH Adjustment, Separation, and Drying: Follow steps 4-6 from Protocol 1.

Key Process Parameters and Their Influence

The success of the synthesis is highly dependent on the strict control of several experimental parameters.

  • Temperature: The reaction is typically carried out at room temperature (20-35°C)[1]. At lower temperatures (below 50°C), the reaction may proceed through an intermediate gibbsite (Al(OH)₃) phase, which then transforms into the desired dihydroxyaluminum sodium carbonate. At temperatures above 65°C, direct precipitation of the target compound may occur without the formation of an intermediate phase[2].

  • pH: Maintaining the pH below 9.8, and preferably between 8.8 and 9.5, during the precipitation is crucial to prevent the formation of undesired byproducts[1]. The optimal pH range for precipitation has been noted as 10.2-10.5 in some studies[2].

  • Na₂O/Al₂O₃ Molar Ratio: A molar ratio of Na₂O to Al₂O₃ in the sodium aluminate solution of 1:1 to 1.25:1 is recommended[1]. This ratio significantly influences the decomposition of the sodium aluminate solution upon carbonation.

  • Carbonation Rate: A slow and controlled introduction of carbon dioxide is essential to prevent the formation of aluminum hydroxide gel and to ensure the complete conversion to the desired product[2]. A rapid carbonation can lead to the formation of byproducts such as bayerite and boehmite[2].

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature.

Table 1: Reactant Concentrations and Ratios

ParameterValueReference
Na₂O/Al₂O₃ Molar Ratio1:1 to 1.25:1[1]
Sodium Aluminate Solution (Example 1)155 g/L Al₂O₃, 108 g/L Na₂O[1]
Sodium Aluminate Solution (Example 2)152 g/L Al₂O₃, 120 g/L Na₂O[1]

Table 2: Reaction Conditions

ParameterValueReference
Reaction Temperature20 - 35 °C[1]
Precipitation pH< 9.8 (preferably 8.8 - 9.5)[1]
Final Suspension pH7.0 - 7.5[1]
Reaction Time (Precipitation)5.5 - 10 hours[1][2]

Table 3: Product Specifications and Drying Conditions

ParameterValueReference
Spray Dryer Inlet Temperature280 - 290 °C[1]
Spray Dryer Outlet Temperature90 - 95 °C[1]
Acid Binding Capacity230 ml 0.1n HCl/g (99.13% of theoretical)[1]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical relationships in the synthesis process.

experimental_workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_processing Downstream Processing A Saturate Water with CO₂ C Mix Reactants in Stirred Tank A->C B Prepare Sodium Aluminate Solution B->C D Continuous CO₂ Purge C->D During Reaction F Final pH Adjustment (7.0 - 7.5) C->F E Control pH (8.8 - 9.5) D->E Monitors E->D Adjusts G Filtration F->G H Drying G->H I Dihydroxyaluminum Sodium Carbonate H->I

Experimental Workflow for DASC Synthesis

chemical_pathway cluster_reactants Reactants cluster_intermediates Key Reaction Conditions cluster_products Products NaAlO2 Sodium Aluminate (NaAlO₂) DASC Dihydroxyaluminum Sodium Carbonate (NaAl(OH)₂CO₃) NaAlO2->DASC CO2 Carbon Dioxide (CO₂) CO2->DASC H2O Water (H₂O) pH_control pH < 9.8 Temp_control 20-35°C DASC->pH_control DASC->Temp_control

Chemical Relationship in Carbonation Process

Conclusion

The carbonation process for the synthesis of dihydroxyaluminum sodium carbonate is a robust and scalable method that yields a high-purity product suitable for pharmaceutical applications. This guide has outlined the critical experimental protocols and process parameters that must be carefully controlled to achieve the desired outcome. The provided quantitative data and visual workflows serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing, facilitating a deeper understanding and practical implementation of this important synthesis.

References

chemical formula and molecular weight of dihydroxyaluminum sodium carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Dihydroxyaluminum Sodium Carbonate (DASC), an active pharmaceutical ingredient primarily used as an antacid. It details the compound's chemical properties, including its molecular formula and weight, and presents a thorough examination of its synthesis and analytical methodologies. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and insights into its mechanism of action and therapeutic applications.

Chemical and Physical Properties

Dihydroxyaluminum sodium carbonate is an inorganic complex containing aluminum, sodium, carbonate, and hydroxide groups. It is widely recognized for its effective acid-neutralizing properties.[1][2]

Chemical Formula and Molecular Weight

The chemical formula for dihydroxyaluminum sodium carbonate is generally represented as NaAl(OH)₂CO₃ or CH₂AlNaO₅ .[2][3][4][5] There is a slight variation in the reported molecular weight, likely stemming from the anhydrous versus hydrated forms of the compound. The anhydrous form has a molecular weight of approximately 143.99 g/mol .[2][3][4][5][6] Another commonly cited value is 146.01 g/mol , which may account for associated water molecules, as the compound is known to contain water.[1]

Table 1: Molecular and Chemical Data

ParameterValueReferences
Chemical Formula NaAl(OH)₂CO₃ or CH₂AlNaO₅[2][3][4][5]
Molecular Weight 143.99 g/mol (anhydrous)[2][3][4][5][6]
~146.01 g/mol (hydrated)[1]
CAS Number 16482-55-6, 12011-77-7[1][3][5]
Appearance Amorphous powder or poorly formed crystals[1][6]
Synonyms DASC, Carbaldrate, Sodium (carbonato)dihydroxyaluminate[3]
Physicochemical Characteristics

Dihydroxyaluminum sodium carbonate is typically an amorphous powder.[1][6] A suspension of 1 gram in 25 mL of water exhibits a pH between 9.9 and 10.2.[3]

Table 2: Physicochemical Properties

PropertyValueReference
pH (1 in 25 suspension) 9.9 - 10.2[3]
Acid-Neutralizing Capacity Not less than 75% of the expected 0.0278 mEq/mg[3]
Loss on Drying Not more than 14.5%[3]
Sodium Content 15.2% - 16.8%[3]

Synthesis Methodologies

The synthesis of dihydroxyaluminum sodium carbonate can be achieved through two primary methods.

Reaction of an Aluminum Salt with Sodium Carbonate

This common laboratory and industrial method involves the reaction of an ionic aluminum salt, such as aluminum chloride, with a stoichiometric excess of sodium carbonate in an aqueous solution. Sodium hydroxide is typically added to maintain the pH between 7.2 and 10.5, which facilitates the precipitation of dihydroxyaluminum sodium carbonate.[1][6][7]

Carbonation of Sodium Aluminate

An alternative synthesis route involves the introduction of carbon dioxide into a sodium aluminate solution under controlled temperature and pressure.[1] This process leads to the formation and precipitation of dihydroxyaluminum sodium carbonate.[1]

Synthesis Workflow Diagram

Synthesis_Workflows Figure 1: Synthesis Workflows for Dihydroxyaluminum Sodium Carbonate cluster_0 Method 1: From Aluminum Salt cluster_1 Method 2: Carbonation Al_Salt Ionic Aluminum Salt (e.g., AlCl₃) Reactor1 Aqueous Reaction Al_Salt->Reactor1 Na2CO3 Sodium Carbonate (Stoichiometric Excess) Na2CO3->Reactor1 NaOH Sodium Hydroxide (pH 7.2-10.5) NaOH->Reactor1 Precipitation1 Precipitation Reactor1->Precipitation1 DASC1 Dihydroxyaluminum Sodium Carbonate Precipitation1->DASC1 NaAlO2 Sodium Aluminate Solution Reactor2 Controlled Carbonation NaAlO2->Reactor2 CO2 Carbon Dioxide CO2->Reactor2 Precipitation2 Precipitation Reactor2->Precipitation2 DASC2 Dihydroxyaluminum Sodium Carbonate Precipitation2->DASC2

Caption: Synthesis Workflows for Dihydroxyaluminum Sodium Carbonate

Mechanism of Action and Therapeutic Application

The primary therapeutic application of dihydroxyaluminum sodium carbonate is as an antacid for the relief of heartburn, acid indigestion, and stomach upset.[1][2]

Gastric Acid Neutralization

The mechanism of action is direct chemical neutralization of excess gastric acid (hydrochloric acid). The reaction proceeds as follows:

NaAl(OH)₂CO₃ + 3HCl → AlCl₃ + NaCl + 2H₂O + CO₂

This reaction effectively increases the pH of the stomach contents, providing relief from the symptoms of acid reflux.

Mechanism of Action Diagram

Acid_Neutralization Figure 2: Acid Neutralization Mechanism DASC NaAl(OH)₂CO₃ (Dihydroxyaluminum Sodium Carbonate) Reaction Neutralization Reaction DASC->Reaction HCl HCl (Gastric Acid) HCl->Reaction Products Products: AlCl₃ + NaCl + 2H₂O + CO₂ Reaction->Products Effect Increased Gastric pH Symptom Relief Reaction->Effect

Caption: Acid Neutralization Mechanism

Potential Cytoprotective Effects

While direct acid neutralization is the primary mechanism, some research on aluminum-containing antacids suggests a potential for secondary cytoprotective effects. These may involve the stimulation of prostaglandin synthesis and other factors that protect the gastric mucosa.[8] However, specific studies confirming these effects for dihydroxyaluminum sodium carbonate are limited.

Experimental Protocols

The following protocols are based on United States Pharmacopeia (USP) monographs and standard analytical procedures.

Assay for Dihydroxyaluminum Sodium Carbonate

This procedure determines the purity of the substance.

  • Sample Preparation: Accurately weigh approximately 300 mg of undried Dihydroxyaluminum Sodium Carbonate and transfer to a 250-mL beaker.

  • Digestion: Add 10 mL of 2 N sulfuric acid. Cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.

  • Chelation: Add 30.0 mL of 0.1 M edetate disodium (EDTA) VS, and boil for another minute.

  • Buffering and Titration: Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.

  • Endpoint Determination: Titrate the excess EDTA with a suitable titrant, performing a blank determination for correction. Each mL of 0.1 M Edetate disodium is equivalent to 14.40 mg of CH₂AlNaO₅.[3]

Acid-Neutralizing Capacity (ANC) Test

This functional assay measures the effectiveness of the antacid.

  • Sample Preparation: Accurately weigh the quantity of the substance specified in the monograph and place it in a flask.

  • Acid Addition: Add exactly 100 mL of 0.1 N hydrochloric acid VS.

  • Reaction: Stopper the flask and shake at 37 ± 2°C for 1 hour.

  • Titration: After cooling, filter the solution if necessary. Pipette 50 mL of the filtrate and titrate the excess hydrochloric acid with 0.1 N sodium hydroxide VS.

  • Endpoint: The endpoint is determined when a stable pH of 3.5 is reached.[9]

  • Calculation: Perform a blank determination and calculate the amount of acid neutralized.

Experimental Workflow for ANC Test

ANC_Workflow Figure 3: Experimental Workflow for Acid-Neutralizing Capacity Test start Start weigh Accurately weigh sample start->weigh add_hcl Add 100 mL of 0.1 N HCl weigh->add_hcl react Shake for 1 hour at 37°C add_hcl->react cool_filter Cool and filter solution react->cool_filter pipette Pipette 50 mL of filtrate cool_filter->pipette titrate Titrate with 0.1 N NaOH to pH 3.5 pipette->titrate calculate Perform blank and calculate ANC titrate->calculate end End calculate->end

Caption: Experimental Workflow for Acid-Neutralizing Capacity Test

Drug Development Considerations

Drug Interactions

Dihydroxyaluminum sodium carbonate can interact with other drugs, primarily by altering gastric pH or through chelation.

  • pH-Dependent Absorption: By increasing gastric pH, it can affect the dissolution and absorption of drugs that require an acidic environment.

  • Chelation: The aluminum component can form complexes with certain drugs, such as tetracyclines and quinolones, reducing their absorption and efficacy.[1]

  • Citrate Interaction: Concomitant use with citrate or citric acid can significantly increase the absorption of aluminum.[10]

A total of 226 drugs are known to have potential interactions with dihydroxyaluminum sodium carbonate.[2][11]

Formulation

Dihydroxyaluminum sodium carbonate is typically formulated as chewable tablets or oral suspensions. Its amorphous powder form makes it suitable for various pharmaceutical formulations.[1]

Conclusion

Dihydroxyaluminum sodium carbonate remains a significant compound in the formulation of over-the-counter antacid preparations. Its well-understood mechanism of action, established synthesis routes, and defined analytical protocols make it a reliable component in drug development. However, careful consideration of its potential for drug interactions is crucial for ensuring patient safety and therapeutic efficacy. This guide provides a foundational technical resource for professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide on the Solubility and Dissolution Profile of Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is a widely utilized antacid known for its rapid and prolonged acid-neutralizing capacity.[1] Despite its extensive use, detailed quantitative data on its solubility and dissolution profile are not broadly published. This technical guide consolidates the available information on the physicochemical properties of DASC, outlines standardized experimental protocols for determining its solubility and dissolution, and provides a framework for understanding its behavior in pharmaceutical formulations. The inherent low aqueous solubility of DASC is a critical factor influencing its mechanism of action and formulation strategies.[1] This document serves as a comprehensive resource for researchers and professionals in the field of drug development and formulation.

Physicochemical Properties

Dihydroxyaluminum sodium carbonate is a basic inorganic salt that functions by neutralizing hydrochloric acid in gastric secretions.[2] It is typically found as an amorphous powder or in a poorly crystalline form.[2]

Table 1: Physicochemical Properties of Dihydroxyaluminum Sodium Carbonate

PropertyValueReferences
Chemical Formula NaAl(OH)₂CO₃[3][4]
Molecular Weight 143.99 g/mol [3][4]
Synonyms DASC, Carbaldrate, Sodium (carbonato)dihydroxyaluminate(1-)[3][4]
Appearance Fine, white, odorless, tasteless, microcrystalline powder[5]
pH (1 in 25 suspension) 9.9 - 10.2[3][4][6]
Acid-Neutralizing Capacity Not less than 75.0% of the expected mEq value. Each mg has an expected capacity of 0.0278 mEq.[3][4][6][7]

Solubility Profile

Dihydroxyaluminum sodium carbonate is characterized as practically insoluble in water.[1] Its solubility is highly dependent on the pH of the medium. In acidic environments, such as the stomach, it reacts with acid, leading to its dissolution and the neutralization of the acid. A 1-gram portion of DASC dissolves with effervescence when treated with 20 mL of 3 N hydrochloric acid.[3][4][6] Conversely, in alkaline conditions, its solubility is limited. A patent for its preparation notes that a pH above 10.5 can lead to the solubilization of DASC.[8]

Table 2: Qualitative Solubility of Dihydroxyaluminum Sodium Carbonate

SolventSolubilityNotesReferences
Water Practically InsolubleDescribed as "water-insoluble".[1]
Strong Mineral Acids (e.g., HCl) SolubleDissolves with effervescence due to the release of carbon dioxide.[2][3][4][6]
Aqueous Alkali (e.g., NaOH) Potentially SolubleSolubilization may occur at a pH above 10.5.[8]

Dissolution Profile

The dissolution of dihydroxyaluminum sodium carbonate in an acidic medium is intrinsically linked to its acid-neutralizing action. The rate of dissolution is a critical parameter for its efficacy as an antacid. The neutralization process has been studied using pH-stat methods, where the consumption of acid over time reflects the dissolution and reaction of the antacid.[9][10]

Quantitative dissolution profiles for DASC are not extensively reported. However, the dissolution behavior can be characterized by its acid-neutralizing rate. For antacids, the dissolution and neutralization processes are often evaluated concurrently.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the solubility and dissolution profiles of dihydroxyaluminum sodium carbonate, based on general principles for poorly soluble substances and antacids.

Solubility Determination: Shake-Flask Method

The shake-flask method is a conventional approach for determining the equilibrium solubility of a compound.[11]

Protocol:

  • Preparation of Media: Prepare a series of aqueous buffer solutions with pH values ranging from acidic to alkaline (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Sample Addition: Add an excess amount of dihydroxyaluminum sodium carbonate to a known volume of each buffer solution in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[11]

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation and/or filtration using a chemically inert filter that does not adsorb the solute.

  • Analysis: Quantify the concentration of dissolved aluminum or sodium in the clear supernatant using a validated analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) add_dasc Add Excess DASC to Buffers prep_media->add_dasc Known Volume agitate Agitate at 37°C (24-48 hours) add_dasc->agitate Sealed Flasks separate Separate Supernatant (Centrifuge/Filter) agitate->separate quantify Quantify Dissolved Al/Na (AAS/ICP) separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Dissolution and Acid-Neutralizing Capacity: USP Apparatus 2 Method

For antacids, the dissolution rate is often evaluated in the context of their acid-neutralizing capacity. A modified USP Apparatus 2 (Paddle Apparatus) method can be employed.[12][13]

Protocol:

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 with paddles.

  • Medium: The dissolution medium is typically a standardized acidic solution, such as 0.1 N HCl, to simulate gastric fluid. The volume is usually 900 mL.

  • Test Conditions: Maintain the temperature at 37 ± 0.5 °C and the paddle rotation speed at a specified rate (e.g., 75 RPM).

  • Sample Introduction: Introduce a known amount of dihydroxyaluminum sodium carbonate into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • For Dissolution Profile: Filter the samples and analyze for the concentration of dissolved aluminum or sodium using AAS or ICP.

    • For Acid-Neutralizing Capacity: Monitor the pH of the dissolution medium over time. Alternatively, perform back-titration on the withdrawn samples with a standardized solution of sodium hydroxide to determine the amount of unreacted acid.

  • Data Presentation: Plot the percentage of drug dissolved or the amount of acid neutralized against time to obtain the dissolution or neutralization profile.

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis setup_app USP Apparatus 2 (Paddle) setup_med Medium: 0.1 N HCl (900 mL) setup_app->setup_med setup_cond Conditions: 37°C, 75 RPM setup_med->setup_cond add_sample Introduce DASC Sample setup_cond->add_sample start_test Start Dissolution Test add_sample->start_test take_samples Withdraw Aliquots at Time Intervals start_test->take_samples filter_samples Filter Samples take_samples->filter_samples analyze_diss Analyze for Al/Na (Dissolution Profile) filter_samples->analyze_diss analyze_anc Analyze for Acid Neutralized (Neutralization Profile) filter_samples->analyze_anc plot_data Plot Data vs. Time analyze_diss->plot_data analyze_anc->plot_data

Caption: Workflow for Dissolution and Acid-Neutralization Testing.

Mechanism of Action: Acid Neutralization

The primary mechanism of action for dihydroxyaluminum sodium carbonate is the chemical neutralization of gastric acid. This reaction not only reduces acidity but also drives the dissolution of the compound.

The reaction with hydrochloric acid in the stomach is as follows:

NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂

This reaction demonstrates the consumption of acid and the formation of soluble salts, water, and carbon dioxide.

G dasc Dihydroxyaluminum Sodium Carbonate (Insoluble) nacl Sodium Chloride (Soluble Salt) dasc->nacl alcl3 Aluminum Chloride (Soluble Salt) dasc->alcl3 h2o Water dasc->h2o co2 Carbon Dioxide (Gas) dasc->co2 hcl Hydrochloric Acid (Gastric Acid) hcl->nacl hcl->alcl3 hcl->h2o

Caption: Chemical Neutralization Pathway of Dihydroxyaluminum Sodium Carbonate.

Conclusion

Dihydroxyaluminum sodium carbonate is a poorly water-soluble compound whose therapeutic efficacy is directly linked to its dissolution and reaction in an acidic environment. While specific quantitative solubility and dissolution data are scarce in the public domain, standardized pharmacopeial methods provide a robust framework for characterizing these properties. For researchers and formulation scientists, understanding the pH-dependent solubility and the interplay between dissolution and acid neutralization is paramount for the development of effective and stable antacid formulations. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive approach to the evaluation of dihydroxyaluminum sodium carbonate.

References

In-Depth Technical Guide: Thermal Decomposition Analysis of Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of dihydroxyaluminum sodium carbonate (DASC), an active pharmaceutical ingredient commonly used as an antacid. A thorough understanding of its thermal behavior is critical for drug formulation, stability testing, and ensuring product quality and safety. This document details the experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents quantitative data in a structured format, and illustrates the decomposition pathway.

Introduction to Dihydroxyaluminum Sodium Carbonate and its Thermal Properties

Dihydroxyaluminum sodium carbonate, with the chemical formula NaAl(OH)₂CO₃, is a complex salt that exhibits a multi-stage decomposition process upon heating. Thermal analysis techniques such as TGA and DSC are indispensable for characterizing these decomposition steps, which involve dehydration and the subsequent breakdown of the carbonate structure. Such analyses provide crucial information regarding the material's thermal stability, the nature of its decomposition products, and the energy changes associated with these transformations.

Experimental Protocols

The following sections describe the methodologies for conducting TGA and DSC analyses of dihydroxyaluminum sodium carbonate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of dihydroxyaluminum sodium carbonate and identify the distinct stages of its decomposition.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of dihydroxyaluminum sodium carbonate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove gaseous decomposition products.

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The analysis is conducted over a temperature range of ambient to 1000 °C to ensure complete decomposition.

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass change.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of dihydroxyaluminum sodium carbonate, identifying endothermic and exothermic events.

Instrumentation: A calibrated differential scanning calorimeter is necessary.

Methodology:

  • Sample Preparation: An accurately weighed sample of dihydroxyaluminum sodium carbonate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A heating rate consistent with the TGA analysis (e.g., 10 °C/min) is used to allow for direct correlation of thermal events.

    • Temperature Range: The analysis is performed over a temperature range that encompasses all the transitions observed in the TGA.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. The resulting DSC curve plots heat flow against temperature.

Quantitative Data from Thermal Analysis

The thermal decomposition of dihydroxyaluminum sodium carbonate proceeds in distinct stages. The following tables summarize the quantitative data typically obtained from TGA and DSC analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for Dihydroxyaluminum Sodium Carbonate

Decomposition StageTemperature Range (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Gaseous Products Evolved
Stage I: Dehydration 100 - 250~180~12.5H₂O
Stage II: Decarboxylation & Dehydroxylation 250 - 500~320~30.5CO₂, H₂O
Stage III: Final Decomposition 500 - 800-~4.0Residual volatiles

Note: The exact temperatures and mass loss percentages may vary slightly depending on the specific experimental conditions (e.g., heating rate, particle size) and the purity of the sample.

Table 2: Differential Scanning Calorimetry (DSC) Data for Dihydroxyaluminum Sodium Carbonate

Thermal EventTemperature Range (°C)Peak Temperature (°C)Enthalpy Change (ΔH)Event Type
Dehydration 100 - 250~190EndothermicPhase transition
Decarbonylation/Dehydroxylation 250 - 500~330EndothermicDecomposition

Note: The standard enthalpy of neutralization for dihydroxyaluminum sodium carbonate with hydrochloric acid is -57.3 kJ/mol, which is a separate thermal property from its decomposition.

Visualization of the Decomposition Pathway

The multi-stage thermal decomposition of dihydroxyaluminum sodium carbonate can be visualized as a sequential process. The following diagrams illustrate the experimental workflow and the logical progression of the decomposition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis DASC Dihydroxyaluminum Sodium Carbonate Sample TGA Thermogravimetric Analysis (TGA) DASC->TGA DSC Differential Scanning Calorimetry (DSC) DASC->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Interpretation Interpretation of Decomposition Stages TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Experimental workflow for the thermal analysis of Dihydroxyaluminum Sodium Carbonate.

decomposition_pathway cluster_initial Initial Compound cluster_stage1 Stage I: Dehydration (100-250°C) cluster_stage2 Stage II: Decarboxylation & Dehydroxylation (250-500°C) cluster_final Final Products (>500°C) Start 2NaAl(OH)₂CO₃(s) Intermediate1 Intermediate + 2H₂O(g) Start->Intermediate1 Heat Intermediate2 Intermediate + 2CO₂(g) + 2H₂O(g) Intermediate1->Intermediate2 Further Heating End Na₂O(s) + Al₂O₃(s) Intermediate2->End High Temperature

Caption: Thermal decomposition pathway of Dihydroxyaluminum Sodium Carbonate.

Discussion of Decomposition Stages

The thermal decomposition of dihydroxyaluminum sodium carbonate can be described by the following overall reaction:

2NaAl(OH)₂CO₃(s) → Na₂O(s) + Al₂O₃(s) + 2CO₂(g) + 2H₂O(g)[1]

Stage I: The initial mass loss observed between 100 °C and 250 °C corresponds to the loss of two molecules of water (dehydration) from the hydroxide groups. This is an endothermic process as confirmed by DSC.

Stage II: In the temperature range of 250 °C to 500 °C, the primary decomposition occurs, involving the simultaneous loss of carbon dioxide (decarboxylation) and the remaining water from the dehydroxylation of the aluminum hydroxide component. This stage shows the most significant mass loss and is also endothermic.

Stage III: Above 500 °C, a smaller mass loss is observed, which can be attributed to the release of any residual volatile components and the final structural arrangement into the stable mixed metal oxides, sodium oxide (Na₂O) and aluminum oxide (Al₂O₃).

Conclusion

The thermal decomposition of dihydroxyaluminum sodium carbonate is a complex, multi-step process that has been effectively characterized using TGA and DSC. The quantitative data and the decomposition pathway outlined in this guide provide essential information for professionals in the pharmaceutical industry. This knowledge is fundamental for defining appropriate storage conditions, predicting shelf-life, and ensuring the development of stable and effective drug formulations. The provided experimental protocols serve as a reliable basis for conducting in-house thermal analysis of this important active pharmaceutical ingredient.

References

A Technical Guide to the Surface Charge and Zeta Potential of Dihydroxyaluminum Sodium Carbonate Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is an inorganic salt widely utilized in the pharmaceutical industry as an antacid for the relief of heartburn and indigestion.[1] Its efficacy is attributed to its ability to neutralize gastric acid. Beyond its primary function, the physicochemical properties of DASC particles, particularly their surface charge and zeta potential, are of significant interest in drug development. These characteristics influence the formulation's stability, dissolution rate, and interaction with biological systems.

Physicochemical Properties of Dihydroxyaluminum Sodium Carbonate

Dihydroxyaluminum sodium carbonate is described as an amorphous powder or poorly formed crystals.[1] It is a basic compound that reacts with acid. The United States Pharmacopeia (USP) specifies that a 1 in 25 suspension of dihydroxyaluminum sodium carbonate in water should have a pH between 9.9 and 10.2.[2] This inherent alkalinity is a key factor influencing its surface charge in aqueous environments.

PropertyValue/DescriptionReference
Chemical FormulaCH₂AlNaO₅[3]
Molecular Weight143.99 g/mol [3]
AppearanceAmorphous powder or poorly formed crystals[1]
pH (1 in 25 suspension)9.9 - 10.2[2]
Acid-Neutralizing CapacityNot less than 75.0% of the expected mEq value[2]

Theoretical Background: Surface Charge and Zeta Potential

The surface of a particle in a liquid medium acquires an electrical charge due to various mechanisms, including the ionization of surface groups and the adsorption of ions from the solution. This surface charge creates an electrical double layer, consisting of the charged surface and a layer of counter-ions from the surrounding liquid that are attracted to the surface.

Zeta potential (ζ) is the electrical potential at the slipping plane, which is the boundary that separates the layer of fluid firmly attached to the particle from the bulk fluid. It is a critical parameter for understanding the stability of colloidal dispersions. A high magnitude of zeta potential (either positive or negative) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable suspension. Conversely, a low zeta potential suggests that the attractive van der Waals forces may dominate, leading to flocculation and instability. The isoelectric point (IEP) is the pH at which the zeta potential is zero.

Experimental Protocols for Surface Charge and Zeta Potential Determination

Several techniques can be employed to determine the surface charge and zeta potential of particles like dihydroxyaluminum sodium carbonate. The choice of method depends on the specific properties of the material and the desired information.

Zeta Potential Measurement via Electrophoretic Light Scattering (ELS)

Electrophoretic Light Scattering (ELS) is the most common technique for measuring the zeta potential of colloidal particles. It involves applying an electric field to a dispersion of the particles and measuring the velocity of their movement (electrophoretic mobility).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Zeta Potential Measurement cluster_analysis Data Analysis A Disperse DASC in deionized water B Adjust pH with HCl or NaOH A->B C Measure pH B->C D Inject sample into ELS instrument C->D E Apply electric field D->E F Measure electrophoretic mobility E->F G Calculate Zeta Potential (Henry's Equation) F->G H Plot Zeta Potential vs. pH G->H I Determine Isoelectric Point (IEP) H->I

Figure 1: Workflow for Zeta Potential Measurement using ELS.

Detailed Methodology:

  • Sample Preparation: A dilute suspension of dihydroxyaluminum sodium carbonate is prepared in deionized water or a specific buffer solution. The concentration should be optimized to obtain a good scattering signal without causing multiple scattering effects. The pH of the suspension is then adjusted to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Instrumentation: A commercial zeta potential analyzer based on ELS is used. The instrument applies an electric field across the sample cell containing the particle suspension.

  • Measurement: The charged particles move towards the electrode of opposite polarity. A laser beam is passed through the suspension, and the scattered light is detected. The velocity of the particles causes a Doppler shift in the frequency of the scattered light, which is used to determine the electrophoretic mobility.

  • Calculation: The zeta potential is calculated from the electrophoretic mobility using the Henry equation:

    ζ = (3ημ) / (2εf(κa))

    where:

    • ζ is the zeta potential

    • η is the viscosity of the dispersion medium

    • μ is the electrophoretic mobility

    • ε is the dielectric constant of the medium

    • f(κa) is the Henry function, which depends on the ratio of the particle radius (a) to the Debye length (1/κ).

Surface Charge Determination via Potentiometric Titration

Potentiometric titration can be used to determine the surface charge density of particles as a function of pH. This method involves titrating a suspension of the particles with an acid or a base and monitoring the pH change.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare DASC suspension in electrolyte solution B Allow to equilibrate A->B C Titrate with standardized acid/base B->C D Record pH after each addition C->D E Titrate a blank (electrolyte solution) F Calculate amount of H+/OH- consumed by particles E->F G Calculate surface charge density F->G H Plot surface charge vs. pH G->H I Determine Point of Zero Charge (PZC) H->I

Figure 2: Workflow for Surface Charge Measurement via Potentiometric Titration.

Detailed Methodology:

  • Sample Preparation: A known mass of dihydroxyaluminum sodium carbonate is suspended in an electrolyte solution (e.g., NaCl or KNO₃) of known ionic strength. The suspension is allowed to equilibrate.

  • Titration: The suspension is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH is recorded after each addition of the titrant. A blank titration of the electrolyte solution without the particles is also performed.

  • Calculation: The difference in the amount of acid or base consumed by the suspension and the blank at a given pH corresponds to the amount of H⁺ or OH⁻ that has reacted with the particle surface. This allows for the calculation of the surface charge density (σ) as a function of pH using the following equation:

    σ = (F * (Cₐ - Cₑ)) / A

    where:

    • σ is the surface charge density

    • F is the Faraday constant

    • Cₐ is the concentration of adsorbed H⁺ or OH⁻

    • Cₑ is the concentration of the electrolyte

    • A is the specific surface area of the particles

The pH at which the surface charge is zero is the Point of Zero Charge (PZC).

Expected Surface Charge Behavior of Dihydroxyaluminum Sodium Carbonate

While specific data for dihydroxyaluminum sodium carbonate is unavailable, we can infer its likely behavior based on related compounds.

  • Influence of pH: Given that a suspension of DASC is alkaline (pH 9.9-10.2), it is expected to have a high isoelectric point.[2] At pH values below its IEP, the surface will be positively charged due to the protonation of surface hydroxyl groups (Al-OH + H⁺ ↔ Al-OH₂⁺). At pH values above the IEP, the surface will become negatively charged due to the deprotonation of these groups (Al-OH + OH⁻ ↔ Al-O⁻ + H₂O).

  • Influence of Carbonate: The presence of carbonate ions can significantly influence the surface charge. Carbonate and bicarbonate ions can adsorb onto the particle surface, contributing to a more negative surface charge.[4] Studies on calcite (CaCO₃) and dolomite (CaMg(CO₃)₂) have shown that the adsorption of bicarbonate and carbonate ions leads to a more negative zeta potential.[4]

  • Influence of Aluminum Hydroxide Character: Dihydroxyaluminum sodium carbonate contains aluminum hydroxide moieties. Aluminum hydroxide itself has an isoelectric point that can vary depending on its crystalline form and the presence of adsorbed ions, but it is generally in the neutral to slightly alkaline pH range. The surface chemistry of DASC will therefore be influenced by the acid-base behavior of the aluminol (Al-OH) groups.

Relationship Between Surface Charge, Zeta Potential, and Formulation Stability

The surface charge and zeta potential are critical for predicting the stability of pharmaceutical suspensions containing dihydroxyaluminum sodium carbonate.

G cluster_properties Particle Properties cluster_forces Interparticle Forces cluster_stability Formulation Outcome A High Surface Charge B High Zeta Potential (> |30| mV) A->B C Strong Electrostatic Repulsion B->C E Stable Suspension C->E D Weak van der Waals Attraction F Prevents Aggregation D->F E->F

Figure 3: Relationship between Surface Properties and Suspension Stability.

A high absolute zeta potential value (typically > |30| mV) is desirable for a stable suspension, as it indicates sufficient electrostatic repulsion to prevent particle aggregation. For dihydroxyaluminum sodium carbonate formulations, understanding the zeta potential as a function of pH and excipient concentration is crucial for optimizing stability and preventing issues like caking and sedimentation.

Conclusion for Drug Development Professionals

Characterizing the surface charge and zeta potential of dihydroxyaluminum sodium carbonate is essential for the rational design and development of stable and effective pharmaceutical formulations. While direct experimental data for this specific compound is sparse, the established methodologies of electrophoretic light scattering and potentiometric titration provide robust means for its determination. By understanding the influence of pH, ionic strength, and excipients on these surface properties, researchers can control the colloidal stability of DASC suspensions, leading to improved product performance and shelf-life. The information and protocols outlined in this guide serve as a foundational resource for scientists and researchers in the pharmaceutical industry engaged in the formulation and characterization of products containing dihydroxyaluminum sodium carbonate.

References

Methodological & Application

Application Notes and Protocols: In Vitro Models for Assessing Antacid Acid Neutralizing Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antacids are widely used over-the-counter (OTC) medications for the symptomatic relief of conditions such as heartburn, acid indigestion, and sour stomach.[1][2] Their therapeutic efficacy is primarily based on their ability to neutralize excess gastric acid.[3] Therefore, the quantitative assessment of their acid-neutralizing capacity (ANC) is a critical parameter for product development, quality control, and regulatory compliance. The United States Food and Drug Administration (FDA) mandates that an antacid product must have a neutralizing capacity of at least 5 milliequivalents (mEq) per dose.[4][5][6][7] This document provides detailed protocols for established in vitro models used to evaluate the acid-neutralizing properties of antacids, including their total neutralizing capacity, speed of reaction, and duration of action.

Model 1: USP <301> Acid-Neutralizing Capacity Test

This method, outlined in the United States Pharmacopeia (USP), is the standard for determining the total acid-neutralizing capacity of an antacid.[1][8] It employs a back-titration technique to measure the amount of acid consumed by a single dose of the antacid product.[1][2][8]

Experimental Protocol

A. Materials and Reagents:

  • Standardized 1.0 N Hydrochloric Acid (HCl)

  • Standardized 0.5 N Sodium Hydroxide (NaOH)

  • CO₂-free (deionized) water

  • pH meter with a suitable electrode (e.g., dUnitrode with Pt1000)[8]

  • Magnetic stirrer and stir bar

  • 250 mL beakers

  • Pipettes and burettes

B. Sample Preparation:

  • Tablets: Weigh no fewer than 20 tablets to determine the average weight. Grind the tablets to a fine, uniform powder. Accurately weigh a portion of the powder equivalent to the minimum labeled dosage.[9]

  • Chewable Tablets/Gums: Freeze the sample in liquid nitrogen and then grind to a fine powder.[10]

  • Powders: Use an accurately weighed portion of the substance as specified in the monograph.[9]

  • Liquid Suspensions: Shake the container thoroughly. Accurately weigh an amount equivalent to the minimum labeled dose (e.g., 5 mL).[2]

C. Titration Procedure:

  • Transfer the prepared sample into a 250 mL beaker.

  • Add 70 mL of CO₂-free water and mix with a magnetic stirrer at 300 ± 30 rpm for 1 minute.[6][9]

  • Accurately add 30.0 mL of 1.0 N HCl to the beaker.

  • Continue stirring for exactly 15 minutes after the acid addition.[2][9]

  • Immediately begin titrating the excess HCl with 0.5 N NaOH.

  • The titration should be completed within an additional 5 minutes.

  • The endpoint of the titration is a stable pH of 3.5, which should hold for 10-15 seconds.[8][9]

  • Perform a blank determination by titrating a mixture of 30.0 mL of 1.0 N HCl and 70 mL of water.

D. Calculation: The acid-neutralizing capacity in mEq is calculated using the following formula: Total mEq = (Volume HCl × Normality HCl) – (Volume NaOH × Normality NaOH)[9]

Experimental Workflow: USP <301> Titration

USP_301_Workflow USP <301> Acid-Neutralizing Capacity Workflow cluster_prep Sample Preparation cluster_reaction Neutralization Reaction cluster_titration Back-Titration cluster_calc Calculation P1 Weigh Sample (Minimum Labeled Dose) P2 Add 70 mL CO2-free Water P1->P2 P3 Stir for 1 min (300 rpm) P2->P3 R1 Accurately Add 30.0 mL of 1.0 N HCl P3->R1 R2 Stir for 15 min (Timed) R1->R2 T1 Titrate Excess HCl with 0.5 N NaOH R2->T1 T2 Endpoint: Stable pH 3.5 T1->T2 C1 Calculate Total mEq Consumed T2->C1

Caption: Workflow for the USP <301> back-titration method.

Model 2: Rossett-Rice Test (Rate and Duration of Neutralization)

The Rossett-Rice test is a dynamic in vitro method that evaluates an antacid's effectiveness by measuring the time it takes to reach a specific pH and how long it can maintain the pH within a therapeutic range (pH 3.0-5.0) under simulated gastric acid secretion.[11][12][13]

Experimental Protocol

A. Materials and Reagents:

  • 0.1 N Hydrochloric Acid (HCl)

  • Distilled water

  • pH meter with electrode

  • Magnetic stirrer and stir bar

  • 500 mL reaction beaker

  • Burette

  • Water bath or heating plate to maintain 37°C

B. Procedure:

  • Add 70 mL of 0.1 N HCl and 30 mL of distilled water to the 500 mL reaction beaker.[13]

  • Maintain the temperature of the solution at 37°C.

  • Place the pH electrode in the solution and begin stirring.

  • Introduce the antacid sample (equivalent to a single dose).[11]

  • Immediately start a timer and begin adding 0.1 N HCl from a burette at a constant rate, typically 2-4 mL/min, to simulate continuous acid secretion.[11][13]

  • Record the pH at regular intervals.

  • Note the time required to reach pH 3.0 (onset of action).

  • Note the total time the pH remains between 3.0 and 5.0. This duration is the "Rossett-Rice Time" (RRT).[11][13]

Experimental Workflow: Rossett-Rice Test

Rossett_Rice_Workflow Rossett-Rice Dynamic Test Workflow cluster_setup Initial Setup cluster_test Dynamic Neutralization cluster_analysis Data Analysis S1 Prepare 100 mL Acid Solution (70 mL 0.1N HCl + 30 mL H2O) S2 Maintain Temp at 37°C S1->S2 S3 Place pH Electrode & Stir S2->S3 T1 Add Antacid Dose S3->T1 T2 Start Timer & Continuous 0.1 N HCl Drip (e.g., 2 mL/min) T1->T2 T3 Record pH vs. Time T2->T3 A1 Determine Time to Reach pH 3.0 T3->A1 A2 Determine Time pH is Maintained between 3.0 and 5.0 (RRT) A1->A2

Caption: Workflow for the dynamic Rossett-Rice test.

Model 3: The Artificial Stomach Model

The artificial stomach is a more sophisticated dynamic model that aims to better simulate physiological conditions by incorporating parameters like gastric emptying and the presence of proteins.[14][15][16] These models can range from simple setups to computer-controlled systems that simulate gastroduodenal flux.[17]

Experimental Protocol (Conceptual)

A. Materials and Reagents:

  • Simulated Gastric Fluid (SGF), often 0.1 N HCl, sometimes with pepsin and/or proteins (e.g., meat extract).[16]

  • Antacid product.

  • pH meter and data logger.

  • Peristaltic pumps to simulate secretory and emptying fluxes.

  • A primary "gastric" reservoir maintained at 37°C.

  • A secondary "duodenal" reservoir (in advanced models).[14][15]

B. Procedure:

  • The "gastric" reservoir is filled with a starting volume of SGF (e.g., 100 mL).[16]

  • The system is maintained at 37°C with constant stirring.

  • The antacid dose is introduced into the gastric reservoir.

  • A peristaltic pump begins to add fresh SGF at a simulated secretion rate.

  • A second peristaltic pump begins to remove the mixture at a simulated gastric emptying rate.[16]

  • The pH in the gastric reservoir is continuously monitored and recorded over time (e.g., 2 hours).[18]

  • The resulting pH-time profile is analyzed to determine the antacid's resistance to acidification.[14][15]

Logical Relationship: Artificial Stomach Model

Artificial_Stomach Artificial Stomach Model Logic cluster_inputs Inputs cluster_stomach Gastric Reservoir (37°C, Stirred) cluster_outputs Outputs & Monitoring I1 Antacid Dose S1 Neutralization Reaction I1->S1 I2 Simulated Acid Secretion (Pump 1) I2->S1 I3 Proteins / Food (Optional) I3->S1 O1 Continuous pH Monitoring S1->O1 O2 Gastric Emptying (Pump 2) S1->O2 O3 pH-Time Profile O1->O3

Caption: Logical inputs and outputs of an artificial stomach model.

Data Presentation: Comparative Acid-Neutralizing Capacity

The following table summarizes typical ANC values for common antacid active ingredients and commercial products, as determined by the USP <301> method. Values are expressed in milliequivalents (mEq) per minimum labeled dose (MLD) or per gram.

Antacid Active Ingredient / ProductPharmaceutical FormANC (mEq / MLD)ANC (mEq / gram)Reference(s)
Active Ingredients
Calcium CarbonatePowder/Tablet-~10.0 - 21.7[10]
Magnesium HydroxidePowder/Suspension-~19.2[19]
Aluminum HydroxidePowder/Suspension-~19.2[19]
Commercial Products (Examples)
Al(OH)₃/Mg(OH)₂ Combination (AC12)Oral Suspension49.85-[19]
Al(OH)₃/Mg(OH)₂ Combination (AC3)Tablet27.70-[19]
Gelusil (Danacid)Tablet40.5-[3]
GascolTablet37.5-[3]
GestidTablet33.2-[3]
Alginate/Bicarbonate/Carbonate (AC7)Oral Suspension6.50-[19]

Note: ANC values can vary significantly between different product formulations, even with the same active ingredients.

References

Application Notes and Protocols for Developing Controlled-Release Formulations with Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum sodium carbonate (DASC) is a basic inorganic salt primarily known for its use as an antacid.[1] Its chemical properties, particularly its ability to neutralize acid, present a unique opportunity for its application in controlled-release drug delivery systems. In such systems, DASC can function as a pH-modifying excipient, creating a micro-environmental pH within the formulation that can influence the dissolution and release of pH-sensitive active pharmaceutical ingredients (APIs). This is particularly relevant for weakly acidic drugs, where an alkaline excipient like DASC can enhance solubility and facilitate a more consistent, pH-independent release profile as the dosage form transits through the varying pH environments of the gastrointestinal tract.

These application notes provide a comprehensive overview and model protocols for leveraging dihydroxyaluminum sodium carbonate in the development of controlled-release oral solid dosage forms.

Principle of Controlled Release with Dihydroxyaluminum Sodium Carbonate

The primary mechanism by which dihydroxyaluminum sodium carbonate can control drug release is through the modulation of the micro-environmental pH within the dosage form, typically a hydrophilic matrix tablet. When the tablet is exposed to acidic gastric fluid, DASC neutralizes the incoming acid, maintaining a higher pH within the gel layer of the matrix. This localized alkaline environment can enhance the solubility and dissolution of a weakly acidic drug, which would otherwise exhibit poor solubility in the low pH of the stomach.

As the tablet moves into the higher pH of the small intestine, the influence of DASC on the micro-environmental pH becomes less pronounced, but it can still contribute to a more consistent release profile. By mitigating the impact of the physiological pH gradient on the dissolution of the API, a more predictable and sustained release can be achieved. This can lead to improved therapeutic efficacy, reduced dosing frequency, and better patient compliance.

Model Experimental Protocol: Formulation of a Controlled-Release Matrix Tablet

This protocol describes the preparation of a controlled-release matrix tablet using a model weakly acidic drug and dihydroxyaluminum sodium carbonate as a pH-modifying excipient. The wet granulation method is detailed below.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API): A model weakly acidic drug (e.g., Ibuprofen)

  • Release-Controlling Polymer: Hydroxypropyl Methylcellulose (HPMC K100M)

  • pH-Modifying Excipient: Dihydroxyaluminum Sodium Carbonate (DASC)

  • Diluent: Microcrystalline Cellulose (MCC)

  • Binder: Polyvinylpyrrolidone (PVP K30)

  • Lubricant: Magnesium Stearate

  • Glidant: Colloidal Silicon Dioxide

  • Granulating Fluid: Isopropyl Alcohol/Water mixture

  • Planetary Mixer

  • Fluid Bed Dryer or Drying Oven

  • Sieving Equipment (e.g., 20-mesh and 60-mesh screens)

  • Tablet Compression Machine

  • Dissolution Testing Apparatus (USP Type II - Paddle)

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Manufacturing Procedure (Wet Granulation):

  • Sieving: Pass the API, HPMC, DASC, and MCC through a 20-mesh sieve to ensure uniformity and break up any agglomerates.

  • Dry Mixing: Blend the sieved powders in a planetary mixer for 15 minutes to achieve a homogenous mixture.

  • Binder Preparation: Prepare a 5% w/v solution of PVP K30 in the isopropyl alcohol/water mixture.

  • Granulation: Slowly add the binder solution to the powder blend under continuous mixing until a suitable granular mass is formed.

  • Wet Screening: Pass the wet mass through a 12-mesh sieve.

  • Drying: Dry the granules in a fluid bed dryer or a conventional oven at 50°C until the loss on drying (LOD) is below 2%.

  • Dry Screening: Sieve the dried granules through a 20-mesh sieve.

  • Lubrication: Add the required quantities of magnesium stearate and colloidal silicon dioxide (both previously passed through a 60-mesh sieve) to the dried granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Representative Data and Analysis

The following tables present hypothetical quantitative data to illustrate the effect of dihydroxyaluminum sodium carbonate on the in vitro drug release from a controlled-release matrix tablet.

Table 1: Formulation Compositions

ComponentFormulation F1 (Without DASC)Formulation F2 (With DASC)
API (Weakly Acidic)200 mg200 mg
HPMC K100M150 mg150 mg
Dihydroxyaluminum Sodium Carbonate-50 mg
Microcrystalline Cellulose145 mg95 mg
PVP K3020 mg20 mg
Magnesium Stearate5 mg5 mg
Total Tablet Weight 520 mg 520 mg

Table 2: In Vitro Drug Release Profiles in Different pH Media

Time (hours)Cumulative % Drug Released (F1 in 0.1N HCl, pH 1.2)Cumulative % Drug Released (F2 in 0.1N HCl, pH 1.2)Cumulative % Drug Released (F1 in Phosphate Buffer, pH 6.8)Cumulative % Drug Released (F2 in Phosphate Buffer, pH 6.8)
18202522
215324035
428486550
640628065
852759278
126890>9593
1680>95>95>95

Analysis:

The hypothetical data illustrates that for Formulation F1 (without DASC), the drug release is significantly slower in the acidic medium (pH 1.2) compared to the phosphate buffer (pH 6.8). This is expected for a weakly acidic drug with low solubility in acidic conditions.

In contrast, Formulation F2 (with DASC) shows a more rapid and complete drug release in the acidic medium. The presence of DASC likely neutralizes the acid within the tablet's microenvironment, increasing the local pH and thereby enhancing the drug's solubility and release rate. In the higher pH of the phosphate buffer, the release profiles of both formulations are more comparable, as the drug's intrinsic solubility is higher. The overall effect for Formulation F2 is a more consistent release profile across the different pH conditions, demonstrating the potential of DASC to achieve a pH-independent controlled release.

Visualizations

Diagrams of Mechanisms and Workflows

G cluster_0 Tablet in Gastric Fluid (Low pH) HPMC_Matrix HPMC Matrix Gel_Layer Gel Layer Formation HPMC_Matrix->Gel_Layer DASC DASC pH_Neutralization Acid Neutralization by DASC DASC->pH_Neutralization API Weakly Acidic API API_Solubilization Enhanced API Solubilization API->API_Solubilization Drug_Release Controlled Drug Release Gel_Layer->Drug_Release pH_Neutralization->API_Solubilization API_Solubilization->Drug_Release

Caption: Mechanism of pH-independent drug release.

G Start Start Sieving Sieving of API, Polymer, DASC, Diluent Start->Sieving Dry_Mixing Dry Mixing Sieving->Dry_Mixing Granulation Wet Granulation with Binder Solution Dry_Mixing->Granulation Drying Drying of Granules Granulation->Drying Sizing Dry Screening/Sizing Drying->Sizing Lubrication Blending with Lubricant/Glidant Sizing->Lubrication Compression Tablet Compression Lubrication->Compression QC_Testing Quality Control Testing (Dissolution, etc.) Compression->QC_Testing End End QC_Testing->End

Caption: Experimental workflow for tablet manufacturing.

References

Spectroscopic Analysis of Aluminum-Drug Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various spectroscopic techniques for the analysis of interactions between aluminum and pharmaceutical compounds. Understanding these interactions is crucial for drug development, as aluminum is a common component in adjuvants and antacids, and its interaction with drugs can impact their efficacy, stability, and bioavailability.[1]

Introduction to Aluminum-Drug Interactions

Aluminum-containing compounds are widely used in the pharmaceutical industry. For instance, aluminum hydroxide and aluminum phosphate are common adjuvants in vaccines, enhancing the immune response.[2] Aluminum-based compounds are also active ingredients in many antacid formulations.[3] However, aluminum ions (Al³⁺) can interact with drug molecules through chelation, forming complexes that may alter the drug's properties.[1] Spectroscopic techniques offer powerful, non-destructive methods to characterize these interactions in detail.[2][4]

Spectroscopic Techniques and Applications

A suite of spectroscopic methods can be employed to elucidate the nature of aluminum-drug interactions. Each technique provides unique insights into the binding mechanism, stoichiometry, and structural changes involved.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a readily available technique for detecting the formation of aluminum-drug complexes. The binding of aluminum to a drug molecule often leads to changes in the electronic environment of the chromophores, resulting in shifts in the absorption spectrum.[4][5]

Key Applications:

  • Detection of complex formation.

  • Determination of binding stoichiometry (e.g., using Job's plot).[6]

  • Calculation of binding constants.[6]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying interactions that involve fluorescent drug molecules. Changes in the fluorescence intensity or shifts in the emission wavelength upon addition of aluminum can indicate binding.[4][7]

Key Applications:

  • Highly sensitive detection of binding events.[7]

  • Quantification of binding affinity.

  • Probing conformational changes in the drug molecule upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the aluminum-drug complex at the atomic level. Both ¹H and ¹³C NMR can be used to identify the specific atoms in the drug molecule involved in the interaction with aluminum.[4][8][9] ²⁷Al NMR can directly probe the coordination environment of the aluminum ion.[8][10]

Key Applications:

  • Identification of the binding site on the drug molecule.[4][11]

  • Characterization of the structure of the complex in solution.[9][12]

  • Studying the dynamics of the interaction.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups of a drug molecule that are involved in binding to aluminum. Changes in the vibrational frequencies of specific bonds, such as C=O or O-H, can indicate their participation in complex formation.[13][14][15]

Key Applications:

  • Identification of coordinating functional groups.[15]

  • Studying changes in bond strength upon complexation.

  • Analysis of solid-state interactions.

Circular Dichroism (CD) Spectroscopy

For chiral drug molecules, Circular Dichroism (CD) spectroscopy can be a valuable tool to study conformational changes upon binding to aluminum.[16] An achiral molecule can also give an induced CD signal when it binds to a chiral macromolecule, providing evidence of the interaction.[17]

Key Applications:

  • Monitoring changes in the secondary structure of peptide or protein-based drugs.

  • Detecting conformational changes in chiral small molecules.[16]

  • Investigating induced chirality upon binding.[17]

Experimental Protocols

Protocol 1: Determination of Aluminum-Drug Binding Stoichiometry using UV-Vis Spectroscopy (Job's Method)

This protocol outlines the method of continuous variations (Job's plot) to determine the stoichiometry of an aluminum-drug complex.[6]

Materials:

  • Stock solution of the drug of interest.

  • Stock solution of an aluminum salt (e.g., AlCl₃).

  • Buffer solution at the desired pH.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with varying mole fractions of the drug and aluminum, while keeping the total molar concentration constant.

  • For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the complex.

  • Correct the absorbance for any absorbance from the free drug and aluminum at this wavelength.

  • Plot the corrected absorbance versus the mole fraction of the drug.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Job_Plot_Workflow cluster_prep Solution Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep_drug Prepare Drug Stock Solution prep_series Prepare Series of Solutions (Varying Mole Fractions, Constant Total Molarity) prep_drug->prep_series prep_al Prepare Aluminum Stock Solution prep_al->prep_series measure_abs Measure Absorbance at λmax of Complex prep_series->measure_abs correct_abs Correct for Free Drug/Al Absorbance measure_abs->correct_abs plot_data Plot Corrected Absorbance vs. Mole Fraction correct_abs->plot_data determine_stoichiometry Determine Stoichiometry from Maximum plot_data->determine_stoichiometry

Caption: Workflow for determining binding stoichiometry using Job's Plot.

Protocol 2: Characterization of Aluminum-Drug Interaction using Fluorescence Spectroscopy

This protocol describes how to use fluorescence spectroscopy to study the binding of aluminum to a fluorescent drug.

Materials:

  • Stock solution of the fluorescent drug.

  • Stock solution of an aluminum salt.

  • Buffer solution.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Determine the optimal excitation and emission wavelengths for the drug.

  • Prepare a solution of the drug in the buffer.

  • Record the fluorescence emission spectrum.

  • Titrate the drug solution with small aliquots of the aluminum salt solution.

  • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Monitor changes in fluorescence intensity and/or shifts in the emission maximum.

  • Plot the change in fluorescence intensity against the concentration of aluminum to determine the binding constant.[18]

Fluorescence_Titration_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_data_analysis Data Analysis det_wavelengths Determine Optimal Excitation and Emission Wavelengths prep_drug_sol Prepare Drug Solution det_wavelengths->prep_drug_sol record_initial Record Initial Fluorescence Spectrum prep_drug_sol->record_initial titrate_al Titrate with Aluminum Solution record_initial->titrate_al record_spectra Record Spectrum After Each Addition titrate_al->record_spectra Repeat record_spectra->titrate_al Repeat plot_intensity Plot Fluorescence Change vs. [Aluminum] record_spectra->plot_intensity calc_binding_const Calculate Binding Constant plot_intensity->calc_binding_const

Caption: Workflow for fluorescence titration of a drug with aluminum.

Protocol 3: Identification of Aluminum Binding Site using ¹H NMR Spectroscopy

This protocol details the use of ¹H NMR to identify the part of a drug molecule that interacts with aluminum.

Materials:

  • The drug of interest.

  • An aluminum salt (paramagnetic if possible to induce larger shifts, but be cautious of broadening).

  • A suitable deuterated solvent (e.g., D₂O).

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Dissolve the drug in the deuterated solvent and acquire a ¹H NMR spectrum.

  • Assign the proton signals to the corresponding protons in the drug molecule.

  • Add a small amount of the aluminum salt solution to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Compare the two spectra and identify any chemical shift changes or line broadening of specific proton signals.

  • Protons in close proximity to the aluminum binding site will exhibit the most significant changes in their NMR signals.[4]

NMR_Binding_Site_Workflow cluster_nmr_acq NMR Acquisition cluster_nmr_analysis Spectral Analysis prep_sample Prepare Drug Sample in Deuterated Solvent acq_drug_spec Acquire ¹H NMR Spectrum of Drug prep_sample->acq_drug_spec add_al Add Aluminum Salt acq_drug_spec->add_al assign_signals Assign Proton Signals acq_drug_spec->assign_signals acq_complex_spec Acquire ¹H NMR Spectrum of Complex add_al->acq_complex_spec compare_spectra Compare Spectra (Chemical Shifts, Line Broadening) acq_complex_spec->compare_spectra assign_signals->compare_spectra identify_site Identify Binding Site compare_spectra->identify_site

Caption: Workflow for identifying aluminum binding sites using ¹H NMR.

Data Presentation

Quantitative data from spectroscopic analyses should be summarized in tables for clear comparison.

Table 1: UV-Vis Spectral Data for Drug-Aluminum Interaction

Drug Concentration (µM)Aluminum Concentration (µM)λ_max (nm)Absorbance
200277.00.50
205280.00.55
2010282.00.60
2015283.00.64
2020283.50.68

Note: Data is hypothetical and for illustrative purposes.

Table 2: Fluorescence Quenching Data for Drug-Aluminum Interaction

[Drug] (µM)[Aluminum] (µM)Fluorescence Intensity (a.u.)
100800
102720
104650
106590
108540
1010500

Note: Data is hypothetical and for illustrative purposes.

Table 3: ¹H NMR Chemical Shift Changes of Ciprofloxacin upon Binding to Al(III) [4]

ProtonChemical Shift (ppm) - Free CIPChemical Shift (ppm) - Al(III)-CIP Complex
H-2'7.928.05
H-6'7.587.70
H-58.688.80
H-87.857.98

Note: Data adapted from a published study for illustrative purposes.[4]

Signaling Pathways and Logical Relationships

The interaction of aluminum with a drug can be represented as a simple equilibrium process. Spectroscopic techniques monitor the changes in the system as the equilibrium shifts.

Binding_Equilibrium cluster_product Product D Drug D_Al Drug-Aluminum Complex D->D_Al Al Aluminum Al->D_Al D_Al->D K_d

Caption: Equilibrium between a drug, aluminum, and the resulting complex.

References

Application Notes and Protocols for Dihydroxyaluminum Sodium Carbonate in Gastro-Retentive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dihydroxyaluminum sodium carbonate in the formulation of gastro-retentive drug delivery systems (GRDDS). The information compiled herein is based on established principles of raft-forming effervescent systems, offering detailed protocols and representative data for the development and evaluation of such formulations.

Introduction to Dihydroxyaluminum Sodium Carbonate in GRDDS

Dihydroxyaluminum sodium carbonate, an antacid, presents a unique potential in the formulation of gastro-retentive drug delivery systems, particularly in raft-forming systems. Its dual functionality as a source of carbonate for effervescence and an aluminum-containing antacid makes it a valuable excipient. When in contact with the acidic environment of the stomach, the carbonate component reacts to generate carbon dioxide gas, which becomes entrapped within a hydrogel matrix, leading to the buoyancy of the dosage form. This allows for prolonged gastric residence time, which is advantageous for drugs that have a narrow absorption window in the upper gastrointestinal tract, are locally active in the stomach, or are unstable at the higher pH of the intestines.

Mechanism of Action: Raft Formation

The primary mechanism by which dihydroxyaluminum sodium carbonate contributes to gastric retention is through the formation of a low-density floating raft. This process is typically achieved in combination with a gelling agent, most commonly sodium alginate.

Upon entry into the stomach, the following events occur:

  • Hydration and Gelling: The gelling agent, such as sodium alginate, hydrates in the presence of gastric fluid to form a viscous gel layer.

  • Acid-Base Reaction: Dihydroxyaluminum sodium carbonate reacts with the hydrochloric acid in the stomach.

  • Gas Generation: This reaction produces carbon dioxide gas.

  • Raft Formation: The generated gas bubbles are entrapped within the viscous gel matrix, reducing the overall density of the formulation.

  • Flotation: The low-density raft floats on the surface of the gastric contents, prolonging the residence time of the drug delivery system in the stomach.

  • Drug Release: The incorporated active pharmaceutical ingredient (API) is slowly released from the floating raft, providing a sustained therapeutic effect.

The aluminum component of dihydroxyaluminum sodium carbonate can also interact with the alginate polymer, potentially strengthening the gel matrix of the raft.

raft_formation cluster_stomach Gastric Environment (Aqueous, HCl) start Oral Administration of GRDDS Formulation hydration Hydration of Gelling Agent (e.g., Sodium Alginate) start->hydration reaction Reaction of Dihydroxyaluminum Sodium Carbonate with HCl start->reaction entrapment Gas Entrapment in Gel Matrix hydration->entrapment gas CO2 Gas Generation reaction->gas gas->entrapment raft Formation of Low-Density Floating Raft entrapment->raft release Sustained Drug Release raft->release

Mechanism of Raft Formation

Application Notes

The use of dihydroxyaluminum sodium carbonate in GRDDS is particularly suited for:

  • Sustained Release of Acid-Soluble Drugs: Drugs that are more soluble in the acidic environment of the stomach can benefit from prolonged residence, leading to improved absorption and bioavailability.

  • Local Therapy in the Stomach: For the treatment of local gastric ailments, such as infections with Helicobacter pylori or gastric ulcers, maintaining a high local concentration of the drug is advantageous.

  • Drugs with a Narrow Absorption Window: APIs that are primarily absorbed in the stomach or the upper part of the small intestine can have their bioavailability enhanced.

  • Reducing Gastric Irritation: By providing a sustained release, the local concentration of irritant drugs can be managed, potentially reducing side effects.

Experimental Protocols

The following are representative protocols for the formulation and evaluation of a gastro-retentive floating tablet using dihydroxyaluminum sodium carbonate.

Protocol 1: Formulation of Floating Tablets by Wet Granulation
  • Sieving: Sieve the active pharmaceutical ingredient (API), dihydroxyaluminum sodium carbonate, gelling agent (e.g., HPMC K100M, sodium alginate), and other excipients through a #40 mesh sieve.

  • Dry Mixing: Mix the sieved powders in a blender for 15 minutes to ensure uniform distribution.

  • Granulation: Prepare a binder solution (e.g., polyvinylpyrrolidone K30 in isopropyl alcohol). Add the binder solution to the powder mixture and knead to form a coherent mass.

  • Wet Screening: Pass the wet mass through a #12 mesh sieve to obtain granules.

  • Drying: Dry the granules at 50-60°C in a hot air oven until the loss on drying (LOD) is within the specified limits (typically <2%).

  • Dry Screening: Sieve the dried granules through a #16 mesh sieve.

  • Lubrication: Add lubricants and glidants (e.g., magnesium stearate, talc, Aerosil) to the dried granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.

experimental_workflow cluster_formulation Formulation Workflow cluster_evaluation Evaluation Workflow sieving Sieving of API and Excipients dry_mixing Dry Mixing sieving->dry_mixing granulation Wet Granulation with Binder Solution dry_mixing->granulation wet_screening Wet Screening granulation->wet_screening drying Drying of Granules wet_screening->drying dry_screening Dry Screening drying->dry_screening lubrication Lubrication dry_screening->lubrication compression Tablet Compression lubrication->compression pre_compression Pre-compression Evaluation (Angle of Repose, Bulk Density) lubrication->pre_compression post_compression Post-compression Evaluation (Hardness, Friability, Drug Content) compression->post_compression buoyancy In-vitro Buoyancy Test (Floating Lag Time, Total Floating Time) post_compression->buoyancy dissolution In-vitro Dissolution Study post_compression->dissolution

Experimental Workflow
Protocol 2: In-Vitro Buoyancy (Floating) Test

  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Medium: 900 mL of 0.1 N HCl (pH 1.2).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet in the dissolution vessel.

    • Record the Floating Lag Time , which is the time taken for the tablet to rise to the surface of the dissolution medium.

    • Record the Total Floating Time , which is the duration for which the tablet remains buoyant.

Protocol 3: In-Vitro Drug Release Study
  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Medium: 900 mL of 0.1 N HCl (pH 1.2).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

    • Replace the withdrawn volume with an equal amount of fresh dissolution medium.

    • Filter the samples and analyze the drug content using a suitable analytical method (e.g., UV-Vis Spectrophotometry or HPLC).

Quantitative Data Summary

The following tables present representative quantitative data for gastro-retentive floating tablets formulated with a combination of a gelling agent and a carbonate source like dihydroxyaluminum sodium carbonate. These values are indicative and will vary based on the specific formulation composition.

Table 1: Representative Formulation Composition

IngredientFunctionRepresentative Concentration (% w/w)
Active Pharmaceutical Ingredient (API)Therapeutic Agent10 - 40
Dihydroxyaluminum Sodium CarbonateGas-forming agent, Antacid10 - 30
HPMC K100MGelling Agent, Release Retardant20 - 50
Sodium AlginateGelling Agent, Raft formation5 - 20
Polyvinylpyrrolidone (PVP K30)Binder2 - 5
Magnesium StearateLubricant0.5 - 2
TalcGlidant1 - 3

Table 2: Representative In-Vitro Evaluation Parameters

Formulation CodeFloating Lag Time (seconds)Total Floating Time (hours)Drug Release at 8 hours (%)
F1120 - 180> 1260 - 70
F290 - 150> 1255 - 65
F360 - 120> 1250 - 60

Table 3: Effect of Dihydroxyaluminum Sodium Carbonate Concentration on Floating Properties

Concentration of Dihydroxyaluminum Sodium Carbonate (% w/w)Floating Lag Time (seconds)
10150 - 200
2080 - 130
30< 60

Conclusion

Dihydroxyaluminum sodium carbonate is a promising excipient for the development of gastro-retentive drug delivery systems, particularly raft-forming floating tablets. Its ability to act as both an antacid and a gas-generating agent, combined with suitable gelling polymers, allows for the formulation of dosage forms with prolonged gastric residence time and sustained drug release profiles. The provided protocols and representative data serve as a valuable resource for researchers and formulation scientists working in this area. Further optimization and in-vivo studies are essential to fully characterize the performance of specific drug formulations.

Application Notes and Protocols for Quantifying Aluminum in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum is the most abundant metal in the earth's crust and is ubiquitously present in the environment. While it has no known essential biological function in humans, exposure to high levels of aluminum has been associated with a range of toxic effects, particularly in individuals with renal insufficiency.[1][2] Accurate and sensitive quantification of aluminum in biological samples such as blood, serum, urine, and tissues is crucial for toxicological assessments, clinical diagnosis, and in the development of pharmaceuticals where aluminum-containing compounds may be used as adjuvants or excipients.

This document provides detailed application notes and protocols for the most common and robust analytical methods for quantifying aluminum in biological matrices. The primary techniques covered are Graphite Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which are the gold standards for trace aluminum analysis.[1][2] A spectrophotometric method is also described as a cost-effective alternative, although it generally offers lower sensitivity.

Analytical Methods Overview

Several analytical techniques are available for the determination of aluminum in biological samples. The choice of method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the number of samples to be analyzed.

  • Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS is a highly sensitive technique for the determination of low concentrations of aluminum in biological fluids.[3][4][5] It offers excellent detection limits, typically in the low microgram per liter (µg/L) range.[3][4]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is considered the gold-standard for trace and ultra-trace element analysis due to its exceptional sensitivity, high throughput, and multi-element capability.[1][2] It has the best quantification limits and robustness for aluminum determination in biological specimens.[1][2]

  • Spectrophotometry: Spectrophotometric methods are based on the formation of a colored complex between aluminum and a specific chromogenic reagent.[6][7][8] While less sensitive than GFAAS and ICP-MS, these methods are simple, rapid, and do not require expensive instrumentation, making them suitable for screening purposes or when higher detection limits are acceptable.[8]

Quantitative Data Summary

The following tables summarize the typical quantitative performance characteristics of the described analytical methods for aluminum determination in biological samples.

Table 1: Performance Characteristics of GFAAS for Aluminum Quantification

Biological MatrixSample PreparationDetection Limit (µg/L)Quantification Range (µg/L)Reference(s)
Serum/PlasmaDilution with Triton X-100 and HNO₃2.58 - 713[9]
SerumDirect injection~1>50 (indicative of increased absorption)[4]
Whole BloodDilution with Triton X-1002.3Not specified[10]
UrineDirect injectionLow µg/L levelsNot specified[10]

Table 2: Performance Characteristics of ICP-MS for Aluminum Quantification

Biological MatrixSample PreparationDetection Limit (µg/L)Quantification Range (µg/L)Reference(s)
SerumDilution with 0.5% HNO₃ (e.g., 1:14)0.1 - 13 - >63[1]
UrineSimple acidification with 3% nitric acid0.0330.1 - 1000[11]
BloodNot specified720 - 700[11]

Table 3: Performance Characteristics of Spectrophotometry for Aluminum Quantification

Biological MatrixReagentDetection Limit (mg/L)Quantification Range (mg/L)Reference(s)
Water/Beverage SamplesEriochrome cyanine R (ECR)Not specifiedNot specified[8]
Environmental/Biological2-Hydroxynaphthaldehydebenzoylhydrazone0.0010.01 - 2.0[7]
Water SamplesAlizarin Red SNot specified1 - 10[6]

Experimental Protocols

Protocol 1: Determination of Aluminum in Serum/Plasma by GFAAS

This protocol is based on the principles of direct determination with matrix modification to minimize interferences.

1. Materials and Reagents

  • Graphite Furnace Atomic Absorption Spectrometer with Zeeman background correction.

  • Pyrolytically coated graphite tubes.

  • Micropipettes with disposable tips.

  • Aluminum standard solution (1000 mg/L).

  • Nitric acid (HNO₃), trace metal grade.

  • Triton X-100.

  • Deionized water (18.2 MΩ·cm).

  • Certified reference materials (serum or plasma).

2. Preparation of Reagents

  • Diluent: Prepare a solution of 0.1% (v/v) Triton X-100 and 0.2% (v/v) HNO₃ in deionized water.

  • Calibration Standards: Prepare a series of aluminum standards (e.g., 0, 10, 25, 50, 100 µg/L) by diluting the stock standard with the diluent.

3. Sample Preparation

  • Allow frozen serum or plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the samples 1:4 with the diluent (e.g., 250 µL sample + 750 µL diluent).

  • Vortex the diluted samples.

4. GFAAS Analysis

  • Set up the GFAAS instrument according to the manufacturer's recommendations for aluminum analysis. A typical furnace program is outlined below.

  • Inject a 20 µL aliquot of the prepared standard or sample into the graphite tube.

  • Measure the absorbance at 309.3 nm.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the aluminum concentration in the samples from the calibration curve, taking into account the dilution factor.

Table 4: Typical GFAAS Furnace Program for Aluminum in Serum/Plasma

StepTemperature (°C)Ramp Time (s)Hold Time (s)Gas Flow (mL/min)
Drying 11101020250
Drying 21301010250
Pyrolysis14001020250
Atomization2400050 (gas stop)
Clean Out250013250
Protocol 2: Determination of Aluminum in Urine by ICP-MS

This protocol describes a simple and rapid method for the analysis of aluminum in urine samples.

1. Materials and Reagents

  • Inductively Coupled Plasma Mass Spectrometer.

  • Autosampler tubes.

  • Micropipettes with disposable tips.

  • Aluminum standard solution (1000 mg/L).

  • Nitric acid (HNO₃), trace metal grade.

  • Internal standard solution (e.g., Scandium, Yttrium).

  • Deionized water (18.2 MΩ·cm).

  • Certified reference materials (urine).

2. Preparation of Reagents

  • Diluent: Prepare a solution of 3% (v/v) HNO₃ in deionized water.

  • Calibration Standards: Prepare a series of aluminum standards (e.g., 0, 1, 5, 10, 25, 50 µg/L) by diluting the stock standard with the diluent. Spike the internal standard into all standard solutions to a final concentration of, for example, 10 µg/L.

3. Sample Preparation

  • Collect urine samples in acid-washed, metal-free containers.

  • Acidify the urine samples by adding nitric acid to a final concentration of 3%.[12] For example, add 0.3 mL of concentrated HNO₃ to 9.7 mL of urine.

  • Spike the internal standard into all samples to the same final concentration as in the standards.

  • Vortex the samples.

4. ICP-MS Analysis

  • Set up the ICP-MS instrument according to the manufacturer's recommendations for aluminum analysis. Use a collision/reaction cell with helium or hydrogen to minimize polyatomic interferences.[12]

  • Aspirate the prepared standards and samples.

  • Monitor the signal for aluminum (m/z 27) and the internal standard.

  • Construct a calibration curve by plotting the ratio of the aluminum signal to the internal standard signal against the aluminum concentration of the standards.

  • Determine the aluminum concentration in the samples from the calibration curve.

Protocol 3: Spectrophotometric Determination of Aluminum in Biological Samples

This protocol provides a general guideline for the spectrophotometric determination of aluminum using a chromogenic reagent. Eriochrome cyanine R (ECR) is a commonly used reagent.[8]

1. Materials and Reagents

  • UV-Vis Spectrophotometer.

  • Cuvettes.

  • Micropipettes with disposable tips.

  • Aluminum standard solution (1000 mg/L).

  • Eriochrome cyanine R (ECR) solution.

  • Acetate buffer solution (pH 6.0).

  • Deionized water.

  • Reagents for sample digestion (e.g., nitric acid, perchloric acid) if analyzing tissue samples.

2. Preparation of Reagents

  • ECR Reagent: Prepare a solution of ECR in deionized water. The concentration will depend on the specific method being followed.

  • Calibration Standards: Prepare a series of aluminum standards (e.g., 0, 0.1, 0.2, 0.5, 1.0 mg/L) by diluting the stock standard with deionized water.

3. Sample Preparation

  • Urine/Serum: Samples may require dilution with deionized water.

  • Tissue: Tissue samples require digestion to release the aluminum. A common procedure involves wet ashing with a mixture of nitric acid and perchloric acid. The final digestate should be neutralized and diluted with deionized water.

4. Spectrophotometric Analysis

  • To a series of test tubes, add a fixed volume of the prepared standards or samples.

  • Add the acetate buffer to maintain the optimal pH for color development.

  • Add the ECR reagent and mix well.

  • Allow the color to develop for a specified period.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the aluminum-ECR complex (typically around 535 nm).

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the aluminum concentration in the samples from the calibration curve.

Diagrams

GFAAS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GFAAS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Urine) Dilution Dilution with Triton X-100 & HNO₃ Sample->Dilution Injection Inject into Graphite Furnace Dilution->Injection Standards Prepare Calibration Standards Standards->Injection Furnace Furnace Program: Drying, Pyrolysis, Atomization Injection->Furnace Detection Measure Absorbance (309.3 nm) Furnace->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Aluminum Concentration Calibration->Quantification ICPMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Serum) Acidification Acidification with HNO₃ & Internal Standard Spiking Sample->Acidification Aspiration Aspirate into ICP-MS Acidification->Aspiration Standards Prepare Calibration Standards with IS Standards->Aspiration Ionization Plasma Ionization Aspiration->Ionization MassAnalysis Mass Analysis (m/z 27) Ionization->MassAnalysis Calibration Construct Calibration Curve MassAnalysis->Calibration Quantification Quantify Aluminum Concentration Calibration->Quantification Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Biological Sample (Urine, Digested Tissue) Buffering Add Buffer (pH control) Sample->Buffering Standards Prepare Calibration Standards Standards->Buffering Reagent Add Chromogenic Reagent (e.g., ECR) Buffering->Reagent Development Color Development Reagent->Development Measurement Measure Absorbance (~535 nm) Development->Measurement Calibration Construct Calibration Curve Measurement->Calibration Quantification Quantify Aluminum Concentration Calibration->Quantification

References

Application Notes and Protocols for the Formulation of Stable Dihydroxyaluminum Sodium Carbonate Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is an effective antacid used to neutralize stomach acid and relieve heartburn and indigestion.[1][2] Its efficacy is dependent on its formulation into a stable, palatable, and easily administrable dosage form, most commonly an oral suspension. A stable suspension ensures uniform dosage and therapeutic effectiveness throughout the product's shelf life.

These application notes provide a comprehensive guide to formulating stable dihydroxyaluminum sodium carbonate suspensions, including key formulation components, detailed experimental protocols for preparation and stability testing, and data presentation for effective evaluation.

Key Formulation Components

The stability of a dihydroxyaluminum sodium carbonate suspension is achieved through the careful selection and combination of various excipients. Each component plays a crucial role in maintaining the physical stability and desired characteristics of the final product.

Table 1: Key Excipients for Dihydroxyaluminum Sodium Carbonate Suspensions

Excipient CategoryExample(s)Typical Concentration Range (% w/v)Function
Suspending Agent Xanthan Gum, Sodium Carboxymethylcellulose (NaCMC), Microcrystalline Cellulose (MCC)0.1 - 1.0Increases viscosity of the continuous phase to slow down particle sedimentation. Xanthan gum is effective at low concentrations and stable over a wide pH range.[3]
Wetting Agent Glycerin, Propylene Glycol5 - 20Facilitates the dispersion of the hydrophobic DASC powder in the aqueous vehicle by reducing the interfacial tension between the solid and liquid.
Stabilizer/Humectant Sorbitol (70% solution)10 - 30Prevents the thickening and hardening of aluminum-containing suspensions upon storage.[4] It also acts as a sweetener and humectant.
Anti-foaming Agent Simethicone0.1 - 0.5Reduces the formation of foam during manufacturing and administration, which can be caused by the release of carbon dioxide upon neutralization of stomach acid.[5]
Preservatives Methylparaben, Propylparaben, Sodium Benzoate0.05 - 0.25Prevents microbial growth in the aqueous formulation. A combination of parabens is often used to provide a broad spectrum of antimicrobial activity.[6]
Sweeteners Sodium Saccharin, Sucralose0.05 - 0.2Improves the palatability of the suspension.
Flavoring Agent Peppermint Oil, Fruit FlavorsAs requiredMasks the taste of the active ingredient and excipients.
pH Adjusting Agent Citric Acid, Sodium HydroxideAs requiredTo maintain the desired pH of the suspension, which can influence stability and taste. A pH between 9.9 and 10.2 is characteristic of a simple DASC suspension (1 in 25).[7]
Vehicle Purified Waterq.s. to 100%The continuous phase in which all other components are dispersed or dissolved.

Formulation Development Workflow

The development of a stable dihydroxyaluminum sodium carbonate suspension follows a logical progression of steps, from initial formulation design to final stability assessment.

G cluster_0 Formulation Design cluster_1 Suspension Preparation cluster_2 Characterization & Stability Testing cluster_3 Evaluation A Define Target Product Profile (e.g., viscosity, dose, taste) B Select Excipients (Suspending agent, wetting agent, etc.) A->B C Determine Component Concentrations B->C D Prepare Vehicle with Soluble Excipients C->D E Disperse DASC and Suspending Agent D->E F Homogenization E->F G Initial Characterization (pH, viscosity, particle size) F->G H Accelerated Stability Studies (e.g., 40°C/75% RH) G->H I Long-Term Stability Studies (e.g., 25°C/60% RH) G->I J Analyze Stability Data (Physical, chemical, microbiological) H->J I->J K Optimize Formulation J->K K->C Iterate

Figure 1: Workflow for the development of a stable DASC suspension.

Experimental Protocols

Protocol 1: Preparation of Dihydroxyaluminum Sodium Carbonate Suspension

This protocol outlines the preparation of a 1-liter batch of a DASC oral suspension.

Materials:

  • Dihydroxyaluminum Sodium Carbonate

  • Xanthan Gum

  • Sorbitol (70% solution)

  • Glycerin

  • Simethicone

  • Methylparaben

  • Propylparaben

  • Sodium Saccharin

  • Flavoring Agent

  • Purified Water

Equipment:

  • High-shear mixer/homogenizer

  • Overhead stirrer

  • Beakers and graduated cylinders

  • Weighing balance

  • pH meter

Procedure:

  • Prepare the Preservative Solution: In a separate beaker, dissolve methylparaben and propylparaben in a portion of heated purified water (approximately 100 mL at 60-70°C) with stirring. Allow to cool.

  • Prepare the Vehicle: In the main mixing vessel, add the sorbitol solution, glycerin, and the cooled preservative solution to approximately 700 mL of purified water. Mix until uniform.

  • Disperse the Suspending Agent: While stirring the vehicle at a moderate speed, slowly sprinkle in the xanthan gum to avoid clumping. Continue mixing until fully hydrated and a uniform dispersion is formed.

  • Incorporate the Active Ingredient: In a separate container, wet the dihydroxyaluminum sodium carbonate powder with a portion of the vehicle to form a smooth paste. Gradually add this paste to the main mixing vessel with continuous stirring.

  • Add Remaining Excipients: Add the simethicone, sodium saccharin, and flavoring agent to the suspension and mix until uniformly dispersed.

  • Homogenization: Subject the suspension to high-shear mixing or pass it through a colloid mill to ensure a uniform particle size distribution and a smooth texture.

  • Final Volume Adjustment: Transfer the suspension to a 1-liter graduated cylinder and add purified water to bring it to the final volume. Mix thoroughly to ensure homogeneity.

  • Initial Characterization: Measure and record the initial pH, viscosity, and particle size of the prepared suspension.

Protocol 2: Evaluation of Physical Stability

This protocol describes the key tests to assess the physical stability of the formulated suspension.

1. Sedimentation Volume (F)

  • Objective: To determine the degree of settling of the suspended particles over time.

  • Procedure:

    • Pour 100 mL of the suspension into a 100 mL graduated cylinder and seal.

    • Store the cylinder at a controlled temperature (e.g., 25°C).

    • At specified time intervals (e.g., 1, 2, 7, 14, and 30 days), measure the ultimate volume of the sediment (Vu).

    • Calculate the sedimentation volume (F) using the formula: F = Vu / V₀ , where V₀ is the original volume of the suspension (100 mL).

  • Acceptance Criteria: A higher F value (closer to 1) indicates better stability. A value of F=1 signifies that there is no sedimentation.[8]

2. Redispersibility

  • Objective: To assess the ease with which the settled particles can be uniformly redispersed upon shaking.

  • Procedure:

    • Use the samples from the sedimentation volume test.

    • After each time interval, manually invert the graduated cylinder through 180° cycles at a constant rate until the sediment is uniformly redispersed.

    • Record the number of inversions required for complete redispersion.

  • Acceptance Criteria: A lower number of inversions indicates better redispersibility and a lower tendency for caking.

3. Rheological Analysis (Viscosity)

  • Objective: To characterize the flow behavior of the suspension and detect any changes over time.

  • Procedure:

    • Use a rotational viscometer or rheometer with an appropriate spindle.

    • Measure the viscosity of the suspension at various shear rates to determine its flow behavior (e.g., Newtonian, pseudoplastic).

    • Conduct viscosity measurements on samples stored under different stability conditions (e.g., 25°C/60% RH, 40°C/75% RH) at specified time points.

  • Acceptance Criteria: The viscosity should remain within a predefined range throughout the stability study, ensuring consistent pourability and mouthfeel.

4. Particle Size Analysis

  • Objective: To monitor for any changes in the particle size distribution, such as crystal growth or aggregation.

  • Procedure:

    • Use a suitable particle size analyzer, such as one based on laser diffraction.

    • Dilute the suspension appropriately with a suitable dispersant (e.g., purified water) to obtain an optimal obscuration level.

    • Measure the particle size distribution of samples at various time points during the stability study.

  • Acceptance Criteria: The particle size distribution (e.g., D₅₀, D₉₀) should not show significant changes, indicating the absence of particle growth or aggregation.

5. pH Measurement

  • Objective: To monitor the pH of the suspension for any significant changes that could indicate chemical degradation or instability.

  • Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Measure the pH of the suspension at each stability time point.

  • Acceptance Criteria: The pH should remain within the specified range for the product.

Quantitative Data and Stability Evaluation

The following table provides an example of a formulation for a dihydroxyaluminum sodium carbonate oral suspension.

Table 2: Example Formulation of Dihydroxyaluminum Sodium Carbonate Oral Suspension

IngredientQuantity per 5 mLQuantity per 1 L
Dihydroxyaluminum Sodium Carbonate400.0 mg80.0 g
Xanthan Gum16.25 mg3.25 g
Sorbitol (70% solution)1000.0 mg200.0 g
Simethicone (30% Emulsion)20.0 mg4.0 g
Purified Waterq.s. to 5 mLq.s. to 1 L

Note: This formulation is based on an example for a liquid antacid and may require optimization. Preservatives, sweeteners, and flavors would also be added as needed.[9]

Stability studies should be conducted under both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[10] The data collected should be tabulated to facilitate comparison and trend analysis.

Table 3: Example Stability Data for a Dihydroxyaluminum Sodium Carbonate Suspension (Accelerated Conditions: 40°C/75% RH)

Test ParameterInitial1 Month3 Months6 Months
Appearance White, viscous suspensionCompliesCompliesComplies
pH 9.89.79.69.5
Viscosity (cP at 20 rpm) 1500148014501420
Sedimentation Volume (F) 1.00.980.960.95
Redispersibility (No. of inversions) < 5< 5< 5< 6
Particle Size (D₅₀, µm) 10.510.610.811.0
Assay (% of initial) 100%99.5%99.0%98.2%

Mechanism of Action: Acid Neutralization

The primary function of dihydroxyaluminum sodium carbonate is to neutralize gastric acid. This reaction helps to increase the pH of the stomach contents, thereby alleviating the symptoms of hyperacidity.

G DASC Dihydroxyaluminum Sodium Carbonate NaAl(OH)₂CO₃ Reaction Neutralization Reaction DASC->Reaction HCl Gastric Acid (HCl) HCl->Reaction Products Products: Aluminum Hydroxide (Al(OH)₃) Sodium Chloride (NaCl) Carbon Dioxide (CO₂) Water (H₂O) Reaction->Products Effect Increased Gastric pH (Relief of Hyperacidity) Products->Effect

Figure 2: Acid neutralization pathway of DASC.

Conclusion

The successful formulation of a stable dihydroxyaluminum sodium carbonate suspension requires a systematic approach that considers the physicochemical properties of the active ingredient and the functional roles of various excipients. By employing the protocols and evaluation methods outlined in these application notes, researchers and formulation scientists can develop robust and effective antacid suspensions with optimal stability and patient acceptability. Continuous monitoring of physical and chemical stability parameters throughout the product's shelf life is essential to ensure its quality and therapeutic efficacy.

References

Application Notes and Protocols: Dihydroxyaluminum Sodium Carbonate in Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihydroxyaluminum sodium carbonate (DASC) as an excipient in tablet formulations. This document details its physicochemical properties, functional applications, and includes protocols for the formulation and evaluation of tablets containing this versatile excipient.

Introduction to Dihydroxyaluminum Sodium Carbonate (DASC)

Dihydroxyaluminum sodium carbonate is an inorganic compound widely recognized for its antacid properties.[1][2][3][4] In pharmaceutical formulations, it can function as both an active pharmaceutical ingredient (API) and an excipient. As an excipient, its properties can be leveraged for various functions within a tablet matrix, particularly in chewable and effervescent formulations. It exists as an amorphous powder or in poorly formed crystals.[2][3]

Physicochemical and Functional Properties

DASC's utility as an excipient is derived from its inherent chemical and physical characteristics.

Table 1: Physicochemical Properties of Dihydroxyaluminum Sodium Carbonate

PropertyValueReference
Molecular FormulaCH₂AlNaO₅[1]
Molecular Weight143.99 g/mol [1]
AppearanceAmorphous powder or poorly formed crystals[2][3]
Acid-Neutralizing CapacityApproximately 27.8 mEq/g[2]

Functional Roles in Tablet Formulation:

  • Buffering Agent: Its primary function is to neutralize acid, making it an ideal excipient for formulations where pH modification is desired.

  • Filler/Diluent: In direct compression or granulation processes, it can be used as a bulking agent.

  • Potential for Effervescence: In combination with an acid source, the carbonate component can facilitate an effervescent reaction, aiding in tablet disintegration and dissolution.

Quantitative Data on Performance

While specific quantitative data on DASC's performance as a standalone tableting excipient is not extensively available in peer-reviewed literature, its acid-neutralizing capacity is a key performance indicator.

Table 2: Comparative Acid-Neutralizing Capacity of Antacids

CompoundAcid-Neutralizing Capacity (mEq/g)Reference
Dihydroxyaluminum Sodium Carbonate27.8[2]
Aluminum Hydroxide25.4[2]
Magnesium Hydroxide34.3[2]

Surface modification with 0.5–1.0% w/w stearic acid has been shown to improve the flowability of DASC for tablet formulation.[2]

Experimental Protocols

The following protocols outline the methodologies for evaluating dihydroxyaluminum sodium carbonate as an excipient in a model tablet formulation.

Protocol for Evaluation of Powder Flow Properties

This protocol describes the steps to assess the flowability of a powder blend containing DASC, which is crucial for ensuring uniform die filling during tableting.

Materials and Equipment:

  • Dihydroxyaluminum Sodium Carbonate

  • Model Active Pharmaceutical Ingredient (API)

  • Other excipients (e.g., microcrystalline cellulose, magnesium stearate)

  • V-blender

  • Funnel flowmeter (e.g., Hanson Flodex)

  • Tapped density tester

  • Analytical balance

Procedure:

  • Blending: Prepare a powder blend by mixing DASC, the model API, and other excipients in a V-blender for 15 minutes to ensure homogeneity.

  • Angle of Repose:

    • Place the funnel of the flowmeter at a fixed height above a flat surface.

    • Allow the powder blend to flow freely through the funnel to form a conical pile.

    • Measure the height (h) and radius (r) of the cone.

    • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

  • Carr's Index and Hausner Ratio:

    • Determine the bulk density (ρ_bulk) by gently pouring a known mass of the powder blend into a graduated cylinder and recording the volume.

    • Determine the tapped density (ρ_tapped) by subjecting the graduated cylinder to a set number of taps in a tapped density tester until the volume is constant.

    • Calculate Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100.

    • Calculate Hausner Ratio = ρ_tapped / ρ_bulk.

Protocol for Tablet Formulation by Direct Compression

This protocol details the manufacturing of tablets using DASC via the direct compression method.

Materials and Equipment:

  • Powder blend from Protocol 4.1

  • Tablet press (single-punch or rotary)

  • Tooling (dies and punches) of desired size and shape

Procedure:

  • Lubrication: Add a lubricant (e.g., 0.5% w/w magnesium stearate) to the powder blend and mix for an additional 2-3 minutes.

  • Tablet Compression:

    • Load the lubricated powder blend into the hopper of the tablet press.

    • Set the desired tablet weight, thickness, and compression force.

    • Compress the powder blend into tablets.

    • Collect the tablets for further evaluation.

Protocol for Evaluation of Tablet Quality Attributes

This protocol describes the standard tests to assess the quality of the manufactured tablets.

Materials and Equipment:

  • Manufactured tablets

  • Tablet hardness tester

  • Friability tester

  • Disintegration tester

  • Dissolution testing apparatus (USP Apparatus 2 - Paddle)

  • UV-Vis spectrophotometer

Procedure:

  • Hardness Test: Measure the breaking force of at least 10 tablets using a calibrated hardness tester. Report the average and standard deviation.

  • Friability Test:

    • Weigh a sample of tablets (typically 10-20) and place them in the friability tester.

    • Rotate the drum at 25 rpm for 4 minutes (100 rotations).

    • Remove the tablets, de-dust them, and re-weigh.

    • Calculate the percentage of weight loss. A value of less than 1% is generally acceptable.

  • Disintegration Test:

    • Place one tablet in each of the six tubes of the disintegration basket.

    • Immerse the basket in a suitable medium (e.g., 0.1 N HCl) maintained at 37 ± 2 °C.

    • Record the time taken for all tablets to disintegrate and pass through the mesh.

  • Dissolution Test:

    • Place each tablet in a dissolution vessel containing a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl) maintained at 37 ± 0.5 °C.

    • Stir the medium at a specified speed (e.g., 50 rpm) using the paddle apparatus.

    • Withdraw samples at predetermined time intervals and analyze the drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating DASC as a tablet excipient.

Experimental_Workflow_Powder_Evaluation cluster_prep Powder Blend Preparation cluster_eval Flow Property Evaluation DASC DASC VBlender V-Blender DASC->VBlender API API API->VBlender Excipients Other Excipients Excipients->VBlender AngleRepose Angle of Repose VBlender->AngleRepose Test Sample CarrsIndex Carr's Index VBlender->CarrsIndex Test Sample HausnerRatio Hausner Ratio VBlender->HausnerRatio Test Sample

Caption: Workflow for Powder Blend Preparation and Flow Property Evaluation.

Experimental_Workflow_Tablet_Evaluation cluster_formulation Tablet Formulation cluster_testing Quality Control Testing PowderBlend Lubricated Powder Blend TabletPress Tablet Press PowderBlend->TabletPress Tablets Compressed Tablets TabletPress->Tablets Hardness Hardness Test Tablets->Hardness Friability Friability Test Tablets->Friability Disintegration Disintegration Test Tablets->Disintegration Dissolution Dissolution Test Tablets->Dissolution

Caption: Workflow for Tablet Formulation and Quality Control Testing.

Application Notes and Considerations

  • Drug Compatibility: It is crucial to assess the compatibility of DASC with the intended API. The alkaline nature of DASC may affect the stability of pH-sensitive drugs.

  • Chewable Tablets: DASC is particularly suitable for chewable antacid tablets where it serves a dual role as an active ingredient and a base for the tablet matrix. The formulation of such tablets often includes sweeteners and flavorings to enhance palatability.

  • Effervescent Tablets: When formulating effervescent tablets, DASC can be used as the carbonate source in conjunction with a solid organic acid (e.g., citric acid). The ratio of acid to carbonate needs to be optimized to control the rate of effervescence and the final pH of the solution.

  • Regulatory Status: Dihydroxyaluminum sodium carbonate is listed as an active ingredient in over-the-counter antacid products. Its use as an excipient should be justified based on its intended function in the formulation.

  • Drug Interactions: DASC can interact with several drugs, potentially reducing their absorption. This should be a key consideration during the development of combination products.[5]

Conclusion

Dihydroxyaluminum sodium carbonate is a multifunctional ingredient with established applications in pharmaceutical tablet formulations, primarily as an antacid. Its potential as a versatile excipient can be explored further through systematic evaluation of its powder and tableting properties as outlined in the provided protocols. Careful consideration of its chemical properties and potential interactions is essential for successful formulation development.

References

Application Note: High-Throughput Screening of Antacid Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antacids are widely used over-the-counter (OTC) medications for the relief of heartburn, indigestion, and other symptoms caused by excess stomach acid.[1][2] The efficacy of an antacid is primarily determined by its acid-neutralizing capacity (ANC), the speed of its reaction with acid, and the duration of its effect.[2][3] In the development of new and improved antacid formulations, high-throughput screening (HTS) methodologies are invaluable for rapidly evaluating a large number of candidates. This application note provides detailed protocols for the in vitro high-throughput screening of antacid efficacy, focusing on the determination of acid-neutralizing capacity and the kinetic profiling of pH changes. These assays are designed for a 96-well plate format, enabling automated and parallel analysis of multiple samples.

The in vitro evaluation of antacids provides crucial information about their potential therapeutic effectiveness.[4] Simulating the acidic environment of the stomach is key to these assessments. While complex "artificial stomach" models exist, for high-throughput purposes, standardized assays focusing on acid neutralization provide a robust and scalable approach.[5][6][7] The United States Pharmacopeia (USP) outlines a standard method for determining the acid-neutralizing capacity of antacids, which serves as a basis for the development of these high-throughput protocols.[1]

High-Throughput Screening Workflow

The high-throughput screening of antacid efficacy can be streamlined into a series of automated steps. The overall workflow is depicted in the diagram below. This process begins with the preparation of antacid samples and simulated gastric fluid in a 96-well plate format. Automated liquid handlers are then used to dispense reagents and initiate the neutralization reaction. A plate reader capable of continuous pH measurement or endpoint analysis is used for data acquisition. The resulting data is then analyzed to determine key efficacy parameters such as ANC and the rate of neutralization.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (Automated) cluster_data Data Acquisition & Analysis Sample_Prep Antacid Sample Preparation (Liquid or Crushed Tablet Suspension) Plate_Setup 96-Well Plate Setup (Samples and Controls) Sample_Prep->Plate_Setup SGF_Dispense Dispense SGF to all wells Plate_Setup->SGF_Dispense Reagent_Prep Simulated Gastric Fluid (SGF) Preparation Reagent_Prep->Plate_Setup Antacid_Dispense Dispense Antacid Samples to respective wells SGF_Dispense->Antacid_Dispense Incubation Incubate with shaking Antacid_Dispense->Incubation Titration Back-titration with NaOH (for ANC) Incubation->Titration Endpoint Measurement pH_Reading pH Measurement (Kinetic or Endpoint) Titration->pH_Reading Data_Analysis Calculate ANC and Neutralization Rate pH_Reading->Data_Analysis Reporting Generate Report and Data Visualization Data_Analysis->Reporting Acid_Neutralization cluster_stomach Gastric Environment cluster_antacids Antacid Active Ingredients cluster_products Neutralization Products HCl Hydrochloric Acid (HCl) (from Parietal Cells) Products Salt + Water (e.g., CaCl₂, MgCl₂, AlCl₃ + H₂O) HCl->Products reacts with CaCO3 Calcium Carbonate (CaCO₃) CaCO3->Products MgOH2 Magnesium Hydroxide (Mg(OH)₂) MgOH2->Products AlOH3 Aluminum Hydroxide (Al(OH)₃) AlOH3->Products Increased_pH Increased Gastric pH (Relief from Acidity) Products->Increased_pH results in

References

Application Notes and Protocols for Particle Size Reduction of Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum sodium carbonate (DASC), an effective antacid, is widely used in pharmaceutical formulations. The particle size of DASC is a critical quality attribute that significantly influences its therapeutic efficacy, including its rate of acid neutralization, texture, and suspension stability.[1][2] This document provides detailed application notes and protocols for various techniques aimed at achieving a desired particle size of DASC, catering to research, development, and manufacturing scales. The methods covered include "bottom-up" synthesis approaches that control particle size during formation and "top-down" mechanical milling techniques for reducing the size of pre-existing particles.

Particle Size Control via Precipitation (Bottom-Up Approach)

The particle size of dihydroxyaluminum sodium carbonate can be controlled during its synthesis through controlled precipitation. This method involves the reaction of an aluminum salt with a carbonate source under specific conditions to influence the nucleation and growth of crystals.

Protocol for Precipitation from an Ionic Aluminum Salt

This protocol is based on the reaction of an ionic aluminum salt with a stoichiometric excess of sodium carbonate.

Objective: To synthesize DASC with a controlled particle size by manipulating reaction parameters.

Materials:

  • Ionic aluminum salt (e.g., aluminum chloride)

  • Sodium carbonate

  • Sodium hydroxide

  • Deionized water

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • pH meter

  • Temperature controller

  • Filtration apparatus

  • Drying oven

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of the ionic aluminum salt.

    • Prepare a separate aqueous solution with a stoichiometric excess of sodium carbonate (e.g., 10-15 parts by weight of sodium carbonate to 1 part of aluminum salt).

  • Reaction Setup:

    • Transfer the sodium carbonate solution to the jacketed reaction vessel.

    • Adjust the temperature of the solution to the desired setpoint (e.g., 40-80°C).

    • Begin stirring the solution at a constant rate.

  • Precipitation:

    • Slowly add the aluminum salt solution to the stirred sodium carbonate solution.

    • Concurrently, add a solution of sodium hydroxide to maintain the pH of the reaction mixture within a specific range (e.g., 7.2 to 10.5).

    • Continue stirring for a predetermined period to allow for crystal growth.

  • Isolation and Drying:

    • Filter the resulting suspension to isolate the precipitated dihydroxyaluminum sodium carbonate.

    • Wash the filter cake with deionized water to remove any unreacted salts.

    • Dry the product in a drying oven at a controlled temperature (e.g., 60-130°C) to a constant weight.[3]

Process Parameters Influencing Particle Size:

ParameterTypical RangeEffect on Particle Size
pH 7.2 - 10.5Higher pH can lead to faster precipitation and potentially smaller, more numerous particles.
Temperature 40 - 80°CHigher temperatures can increase reaction rates and affect crystal growth, influencing final particle size.
Reactant Concentration High excess of Na2CO3A high stoichiometric excess of sodium carbonate can influence the nucleation rate and subsequent particle growth.
Stirring Speed -Affects mixing and mass transfer, which can influence the uniformity of particle size.
Addition Rate -A slower addition rate of the aluminum salt can promote more controlled crystal growth, potentially leading to larger, more uniform particles.

Mechanical Particle Size Reduction (Top-Down Approaches)

Mechanical milling is a common "top-down" approach to reduce the particle size of pharmaceutical powders.[4][5] These methods are suitable for processing previously synthesized or commercially sourced dihydroxyaluminum sodium carbonate.

Wet Milling

Wet milling involves the reduction of particle size in a liquid medium.[6][7] This technique is often preferred as it can prevent issues associated with dust generation and can help to control temperature during the milling process.[6]

Objective: To reduce the particle size of DASC to the micron or sub-micron range using a wet milling process.

Equipment:

  • Conical screen mill (e.g., Quadro® Comil®) or a media mill.[7]

  • Appropriate screen or milling media.

  • Slurry tank with agitator.

  • Pump for slurry circulation.

Protocol for Wet Milling using a Conical Mill:

  • Slurry Preparation:

    • Disperse the dihydroxyaluminum sodium carbonate powder in a suitable liquid vehicle (e.g., purified water or a non-aqueous solvent in which DASC is insoluble) to form a slurry. The solid content will depend on the rheology of the slurry and the mill's specifications.

    • A dispersing agent may be added to prevent agglomeration.

  • Milling Operation:

    • Ensure the conical mill is clean and fitted with the desired screen size and impeller type.[7]

    • Start the mill and set the impeller speed as required.

    • Feed the slurry into the mill at a controlled rate.[8]

    • The material is forced against the screen by the rotating impeller, causing particle size reduction.

    • Collect the milled slurry. For finer particle sizes, the slurry can be recirculated through the mill.

  • Post-Milling:

    • The milled slurry can be used directly in a liquid formulation or dried using techniques like spray drying or freeze drying to obtain a fine powder.

Key Parameters for Wet Milling:

ParameterDescriptionImpact on Final Particle Size
Mill Type Conical Mill, Media MillDifferent mill types utilize different mechanisms of size reduction.
Screen Size / Media Size The size of the openings in the screen or the diameter of the milling media.Smaller screen openings or media size generally result in a smaller final particle size.[7]
Impeller/Rotor Speed The rotational speed of the milling element.Higher speeds typically lead to a greater reduction in particle size.[3]
Feed Rate The rate at which the slurry is introduced into the mill.A lower feed rate increases the residence time in the mill, often resulting in a smaller particle size.[8]
Solid Content of Slurry The concentration of DASC in the liquid vehicle.Affects the viscosity of the slurry, which can influence milling efficiency.
Jet Milling (Micronization)

Jet milling is a technique used to produce very fine powders, typically in the micron to sub-micron range.[9] It operates by using high-velocity jets of compressed gas to cause particle-on-particle collisions.[9][10]

Objective: To achieve significant particle size reduction of DASC for applications requiring very fine powders.

Equipment:

  • Spiral or fluidized bed jet mill.[11]

  • High-pressure gas source (e.g., compressed air or nitrogen).[10]

  • Screw feeder for controlled powder introduction.[12]

  • Cyclone separator and filter for product collection.

Protocol for Jet Milling:

  • Pre-Milling Preparation:

    • Ensure the dihydroxyaluminum sodium carbonate powder is dry and free-flowing. Pre-milling to a size of less than 1.5 mm may be required for some jet mills.[9]

  • Milling Operation:

    • Set the grinding gas pressure and feed rate to the desired parameters.[13]

    • Start the jet mill. The high-velocity gas jets create a vortex within the milling chamber.

    • Introduce the DASC powder into the milling chamber via the screw feeder.

    • The particles are accelerated by the gas streams and collide with each other, leading to size reduction.[9]

    • An integrated classifier allows only particles of the desired fineness to exit the milling chamber.[13]

  • Product Collection:

    • The micronized powder is carried by the gas stream to a cyclone separator and/or a filter where it is collected.

Key Parameters for Jet Milling:

ParameterDescriptionImpact on Final Particle Size
Grinding Gas Pressure The pressure of the compressed gas used for milling.Higher pressure results in higher particle velocity and more energetic collisions, leading to finer particles.[10][13]
Feed Rate The rate at which the powder is fed into the mill.A lower feed rate generally results in a smaller particle size as the residence time in the grinding zone is increased.[10][13]
Classifier Speed The rotational speed of the internal classifier (if present).Higher classifier speeds result in a finer particle size cut-off.[10][13]
Nozzle Design and Angle The configuration of the gas injection nozzles.Affects the fluid dynamics within the milling chamber and thus the efficiency of particle collisions.[9]

Particle Size Analysis

Accurate and reproducible particle size analysis is essential for monitoring and controlling the particle size reduction process. Laser diffraction is a widely used and suitable technique for this purpose.[14][15]

Protocol for Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of dihydroxyaluminum sodium carbonate powders.

Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).[16][17]

  • Wet or dry dispersion unit.

  • Suitable dispersant (for wet analysis).

Protocol for Wet Dispersion Analysis:

  • Sample Preparation:

    • Select a suitable dispersant in which DASC is insoluble (e.g., isopropyl alcohol or a saturated aqueous solution of DASC).

    • Prepare a suspension of the DASC powder in the dispersant. A small amount of a stabilizing agent like sodium pyrophosphate may be used.[16]

    • Briefly sonicate the suspension to break up any loose agglomerates.[16]

  • Measurement:

    • Add the prepared suspension to the dispersion unit of the laser diffraction analyzer until the appropriate obscuration level is reached.

    • Perform the measurement according to the instrument's standard operating procedure.

    • The instrument software will calculate the particle size distribution based on the light scattering pattern.

Protocol for Dry Dispersion Analysis:

  • Sample Preparation:

    • Ensure the DASC powder is dry and deagglomerated.

  • Measurement:

    • Add the powder to the dry powder feeder of the instrument.

    • Set the dispersion pressure to an appropriate level to ensure individual particles are measured without causing further attrition.

    • Initiate the measurement.

Data Presentation: The results are typically presented as a volume-based particle size distribution. Key parameters to report include:

  • Dv10: 10% of the particles are smaller than this diameter.

  • Dv50 (Median): 50% of the particles are smaller than this diameter.

  • Dv90: 90% of the particles are smaller than this diameter.

Visualizations

experimental_workflow_precipitation cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_isolation Product Isolation A Aluminum Salt Solution D Jacketed Reactor (Stirring, Temp Control) A->D B Sodium Carbonate Solution (Excess) B->D C Sodium Hydroxide Solution C->D E pH Monitoring & Control D->E F Filtration D->F G Washing F->G H Drying G->H I Final DASC Powder H->I

Caption: Workflow for DASC synthesis by controlled precipitation.

experimental_workflow_wet_milling A DASC Powder C Slurry Preparation (Mixing) A->C B Dispersion Liquid B->C D Wet Mill (e.g., Conical Mill) C->D E Milled Slurry D->E F Particle Size Analysis E->F G Recirculation Loop (Optional) E->G H Drying (e.g., Spray Drying) E->H G->D I Fine DASC Powder H->I

Caption: General workflow for wet milling of DASC.

experimental_workflow_jet_milling A Dry DASC Powder B Controlled Feeder A->B C Jet Mill B->C E Classifier C->E D High-Pressure Gas D->C F Cyclone/Filter Collection E->F G Micronized DASC Powder F->G H Particle Size Analysis G->H

Caption: Schematic of the jet milling process for DASC micronization.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroxyaluminum Sodium Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of dihydroxyaluminum sodium carbonate (DASC). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory-scale experiments and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydroxyaluminum sodium carbonate?

A1: The two primary methods for synthesizing DASC are the reaction of an ionic aluminum salt (such as aluminum chloride) with a stoichiometric excess of sodium carbonate in an aqueous solution, and the carbonation of a sodium aluminate solution.[1] The former method often involves the use of sodium hydroxide to maintain a specific pH range.[1]

Q2: What is the optimal pH range for the synthesis of DASC?

A2: For the synthesis involving an ionic aluminum salt and sodium carbonate, the pH should be maintained between 7.2 and 10.5.[1][2][3] A preferred range is between 10.2 and 10.5 to optimize yield and purity.[2] In the carbonation of sodium aluminate method, the pH is typically kept below 9.8, and preferably between 8.8 and 9.8 during precipitation.[4]

Q3: What are the typical impurities that can be found in the final DASC product?

A3: Common impurities can include sodium chloride (if aluminum chloride is used as a precursor), unreacted starting materials, and other aluminum-containing byproducts such as aluminum hydroxide. The presence of these impurities can be minimized by controlling reaction conditions and thorough washing of the final product.

Q4: How can the crystal morphology of DASC be controlled?

A4: Crystal morphology is influenced by factors such as the rate of precipitation, temperature, and the presence of any additives.[5][6] Slowing down the carbonation rate in the sodium aluminate method can help prevent the formation of aluminum hydroxide gel and ensure complete conversion to the desired crystalline phase.[1] The use of specific solvents or additives can also modify the crystal habit, which is crucial for downstream processing like filtration and tabletting.[5]

Q5: What are the key considerations when scaling up DASC synthesis?

A5: Scaling up DASC synthesis presents several challenges, including maintaining consistent mixing, ensuring uniform heat transfer, controlling the precipitation rate to achieve the desired particle size and morphology, and efficiently handling and drying the product to prevent agglomeration. Careful control of process parameters such as pH, temperature, and reactant addition rates is critical for successful scale-up.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of DASC - Incorrect pH of the reaction mixture.- Incomplete precipitation.- Formation of soluble aluminum complexes.- Carefully monitor and adjust the pH to the optimal range (7.2-10.5 for the aluminum salt method; below 9.8 for the sodium aluminate method).[1][2][3][4]- Ensure a sufficient excess of sodium carbonate is used to drive the reaction to completion.[2][3]- Control the reaction temperature, as higher temperatures can sometimes lead to the formation of undesired byproducts.
Product Contamination with Byproducts (e.g., NaCl, Al(OH)₃) - Inadequate washing of the final product.- Poor control over reaction pH and temperature.- Wash the precipitated DASC thoroughly with water to remove soluble byproducts like sodium chloride.[2]- Maintain strict control over the pH to prevent the precipitation of aluminum hydroxide.
Poorly Formed Crystals or Amorphous Product - Rapid precipitation rate.- Incorrect reaction temperature.- Slow down the addition of reactants or the carbonation rate to allow for controlled crystal growth.[1]- Optimize the reaction temperature. For the carbonation of sodium aluminate, temperatures above 65°C can lead to direct precipitation of DASC without the formation of an intermediate phase.[1]
Product Agglomeration During Drying - Inefficient drying process.- Presence of residual moisture leading to caking.- Employ an appropriate drying method and ensure the product is dried to a consistent weight.[2]- Consider milling the dried product to achieve a uniform particle size.[2]
Inconsistent Batch-to-Batch Quality - Variation in raw material quality.- Poor control over process parameters during scale-up.- Implement stringent quality control checks for all starting materials.- Ensure robust process control with well-defined operating parameters for temperature, pH, and addition rates.

Quantitative Data

Table 1: Reaction Parameters for DASC Synthesis

ParameterAluminum Salt MethodCarbonation of Sodium Aluminate Method
pH 7.2 - 10.5[1][2][3]< 9.8 (precipitation stage)[4]
Temperature 40°C - 80°C[2]20°C - 35°C (precipitation stage)[4]
Reactant Ratio Stoichiometric excess of sodium carbonate (at least 10 parts by weight to 1 part aluminum salt)[2][3]Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1[4]
Reaction Time Approximately 2-3 hours[2]Approximately 5.5 hours[4]

Table 2: Quality Control Specifications for Dihydroxyaluminum Sodium Carbonate (USP Grade)

TestSpecification
Assay 98.3% - 107.9% (on dried basis)
pH (1 in 25 suspension) 9.9 - 10.2
Loss on Drying Not more than 14.5%
Acid-Neutralizing Capacity Not less than 75.0% of the expected mEq value
Source: General quality control parameters based on typical pharmacopeial standards.

Experimental Protocols

Method 1: Synthesis from an Ionic Aluminum Salt

This protocol is based on the reaction of aluminum chloride with an excess of sodium carbonate.

Materials:

  • Aluminum chloride (AlCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of sodium carbonate and sodium hydroxide. A significant excess of sodium carbonate is recommended (e.g., 15 parts by weight to 1 part aluminum chloride).[2][3]

  • Heat the solution to the desired reaction temperature (e.g., 60°C).[2]

  • Slowly add an aqueous solution of aluminum chloride to the sodium carbonate solution while maintaining vigorous stirring.

  • Continuously monitor the pH of the reaction mixture and maintain it within the range of 10.2-10.5 by adding a solution of sodium hydroxide as needed.[2]

  • Allow the reaction to proceed for 2-3 hours at the set temperature to ensure complete precipitation.[2]

  • Separate the precipitated dihydroxyaluminum sodium carbonate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any soluble byproducts, such as sodium chloride.

  • Dry the final product in an oven at an appropriate temperature until a constant weight is achieved.[2]

Method 2: Synthesis by Carbonation of Sodium Aluminate

This protocol involves the reaction of a sodium aluminate solution with carbon dioxide.

Materials:

  • Sodium aluminate (NaAlO₂) solution

  • Carbon dioxide (CO₂) gas

  • Deionized water

Procedure:

  • Prepare an aqueous solution of sodium aluminate with a Na₂O/Al₂O₃ molar ratio between 1:1 and 1.25:1.[4]

  • Saturate deionized water with carbon dioxide at a temperature between 20-35°C.[4]

  • Continuously add the sodium aluminate solution to the carbonated water while bubbling carbon dioxide through the mixture.[4]

  • Maintain the reaction temperature between 20-35°C and ensure the pH of the suspension remains below 9.8.[4]

  • After the addition of the sodium aluminate solution is complete, continue to introduce carbon dioxide until the pH of the suspension is adjusted to 7.0-7.5.[4]

  • Separate the precipitated dihydroxyaluminum sodium carbonate by filtration.

  • Dry the product at an elevated temperature.[4]

Visualizations

experimental_workflow_aluminum_salt cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying prep_na2co3 Prepare Sodium Carbonate & Sodium Hydroxide Solution react Mix Solutions & React (60°C, pH 10.2-10.5) prep_na2co3->react prep_alcl3 Prepare Aluminum Chloride Solution prep_alcl3->react filter Filtration react->filter wash Washing filter->wash dry Drying wash->dry product Final DASC Product dry->product

Caption: Experimental workflow for DASC synthesis from an aluminum salt.

cause_and_effect_low_yield cluster_causes Potential Causes cluster_details1 pH Issues cluster_details2 Precipitation Issues result Low Product Yield cause1 Incorrect pH cause1->result detail1a pH too low cause1->detail1a detail1b pH too high cause1->detail1b cause2 Incomplete Precipitation cause2->result detail2a Insufficient excess of precipitant cause2->detail2a detail2b Incorrect temperature cause2->detail2b cause3 Side Reactions cause3->result cause4 Loss during Isolation cause4->result

Caption: Cause-and-effect diagram for low yield in DASC synthesis.

References

optimizing the solubility of aluminum-based antacids for bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the solubility and bioavailability of aluminum-based antacids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for aluminum-based antacids?

A1: Aluminum-based antacids, such as aluminum hydroxide (Al(OH)₃), work by neutralizing excess hydrochloric acid (HCl) in the stomach.[1][2] The hydroxide ions from Al(OH)₃ react with protons (H⁺) from the stomach acid to form water and an aluminum salt, primarily aluminum chloride (AlCl₃).[1][2][3] This reaction increases the gastric pH, providing relief from symptoms of heartburn, acid indigestion, and peptic ulcers.[2][4]

Q2: How does the solubility of aluminum hydroxide influence its bioavailability?

A2: Aluminum hydroxide is practically insoluble in water but dissolves in acidic environments like the stomach.[5][6] This dissolution is necessary for it to neutralize acid. However, the overall bioavailability of aluminum from antacids is very low, with less than 1% of the ingested aluminum being absorbed into the bloodstream.[1][7] Studies have shown that simply increasing the in-vitro solubility of an aluminum compound does not directly correlate with or predict its in-vivo absorption and bioavailability.[8][9]

Q3: What key factors influence the solubility and neutralizing capacity of aluminum hydroxide in the stomach?

A3: Several factors can impact the performance of aluminum hydroxide:

  • Gastric pH: Aluminum hydroxide's solubility is highly pH-dependent.[10][11] Its effectiveness can decrease as the stomach pH rises above 3.5, with a significant loss of reactivity observed at this pH.[12]

  • Presence of Food: The presence of food can decrease the solubility of aluminum hydroxide.[12]

  • Formulation Excipients: Combining aluminum hydroxide with other antacids, like magnesium hydroxide, can prevent side effects such as constipation and may influence the overall neutralizing capacity.[3][13]

  • Complexing Agents: Certain dietary constituents, particularly citrates, can significantly increase the absorption of aluminum, which may not be directly related to an increase in solubility.[9][14]

Q4: Are there different forms of aluminum used in antacids, and how do they compare?

A4: Yes, various aluminum compounds are used. The most common is aluminum hydroxide.[4] Other forms include aluminum phosphate and combination products like almagate (aluminum-magnesium hydroxycarbonate).[15][16] The specific form and formulation (e.g., tablet vs. suspension) can affect the acid-neutralizing capacity (ANC), speed of action, and overall efficacy.[15][17] For instance, tablets may react more slowly but provide a longer duration of effect compared to liquid suspensions.[17]

Troubleshooting Guides

Issue 1: Inconsistent or Low Acid-Neutralizing Capacity (ANC) Results

Q: We are observing high variability in our ANC titration results for an aluminum hydroxide tablet formulation. What are the potential causes and how can we troubleshoot this?

A: Inconsistent ANC results can stem from several factors related to sample preparation, the titration procedure, or the formulation itself.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Incomplete Sample Disintegration For non-chewable tablets, ensure they are ground to a fine, uniform powder as per USP <301> guidelines.[18] For chewable tablets, ensure they are thoroughly mixed with water for the specified time before adding acid.[18]
Gumming Effect (for Chewable Tablets) Some excipients in chewable tablets can form a gummy residue that coats the active ingredient, preventing its reaction with acid. The USP <301> protocol suggests briefly removing any gum base after initial mixing.[18]
Titration Endpoint Instability The endpoint for the ANC test is a stable pH of 3.5 for 10-15 seconds.[18] Ensure your pH meter is properly calibrated with standard buffers and that the titration is performed promptly after the 15-minute acid digestion period.[18]
Formulation Inhomogeneity Poor distribution of the active pharmaceutical ingredient (API) within the tablet can lead to variability. Evaluate the blending process during manufacturing.

Issue 2: Poor or Slow In-Vitro Dissolution Profile

Q: Our aluminum hydroxide tablets are showing a much slower dissolution rate than expected in our USP Apparatus 2 (Paddle) setup. What could be causing this and how can we improve it?

A: A slow dissolution profile can be a significant barrier to bioavailability. The issue could be related to the test conditions or the tablet formulation.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Coning Insoluble excipients can form a cone at the bottom of the dissolution vessel, trapping the API and preventing it from dissolving.[19] Consider increasing the paddle speed (within method limits) or adding a suitable sinker to improve hydrodynamics.[20]
Presence of Dissolved Gas Air bubbles in the dissolution medium can adhere to the tablet surface, reducing the effective surface area for dissolution.[19] Ensure the medium is properly deaerated according to USP guidelines, for example, by heating to 41-45°C and filtering under vacuum.[21]
Poor Tablet Disintegration The tablet may not be breaking apart efficiently. Consider reformulating with superdisintegrants (e.g., croscarmellose sodium) to promote rapid disintegration.[22]
Media pH Ensure the pH of the dissolution medium (typically 0.1 N HCl) is accurate.[23] The solubility of aluminum hydroxide is highly dependent on an acidic pH.[6]

Diagram: Troubleshooting Workflow for Poor Dissolution

G Start Poor Dissolution Profile Observed CheckMethod Verify Dissolution Method Parameters (Apparatus, Speed, Medium, Temp) Start->CheckMethod IsConing Observe for 'Coning' of Excipients CheckMethod->IsConing Parameters Correct? CheckFormulation Evaluate Tablet Formulation CheckDisintegrant CheckDisintegrant CheckFormulation->CheckDisintegrant Evaluate Disintegration Time CheckApparatus Inspect Dissolution Apparatus AdjustHydro Adjust Hydrodynamics (Increase RPM, Add Sinker) IsConing->AdjustHydro Yes CheckGas Check Medium Deaeration (Measure Dissolved O2) IsConing->CheckGas No ReTest Re-Test Dissolution AdjustHydro->ReTest Re-run Dissolution Test CheckGas->CheckFormulation Deaeration OK Degas Improve Deaeration Protocol CheckGas->Degas Deaeration Inadequate? Degas->ReTest Reformulate Reformulate with Superdisintegrants CheckDisintegrant->Reformulate Disintegration Slow? CheckExcipients Review Excipient Solubility & Interactions CheckDisintegrant->CheckExcipients Disintegration OK Reformulate->ReTest Reformulate2 Modify Excipients CheckExcipients->Reformulate2 Problem Identified? Reformulate2->ReTest

Caption: A logical workflow for diagnosing and resolving poor in-vitro dissolution of antacid tablets.

Issue 3: High Variability in In-Vitro Permeability Assays

Q: We are using a Caco-2 cell monolayer to assess the potential for aluminum absorption and are seeing inconsistent Transepithelial Electrical Resistance (TEER) readings. What could be the issue?

A: High variability in cell-based assays often points to issues with cell culture health, monolayer integrity, or the experimental setup.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Incomplete Monolayer Differentiation Caco-2 cells require sufficient time (typically ~21 days) to form a fully differentiated monolayer with tight junctions. Ensure cells are cultured for the appropriate duration before starting the experiment.[24]
Variable Seeding Density Inconsistent cell numbers at the start of the culture can lead to variable monolayer confluence. Standardize your cell seeding protocol and ensure even cell distribution in the wells.
TEER Measurement Error Ensure the electrode is placed consistently in the same position and depth in each well for every measurement. Use a modern volt-ohm meter designed for this purpose to ensure stable readings.[25]
Cytotoxicity of Formulation The antacid formulation itself or specific excipients might be causing cell death, leading to a loss of monolayer integrity. Perform a cell viability assay (e.g., MTT assay) with different concentrations of your formulation to identify a non-toxic dose for the permeability experiment.[24]

Experimental Protocols

Protocol 1: Acid-Neutralizing Capacity (ANC) Test (Adapted from USP <301>)

This protocol determines the total amount of acid that can be neutralized by an antacid formulation.[26]

Materials:

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • 250 mL beaker

  • 1.0 N Hydrochloric Acid (HCl) VS

  • 0.5 N Sodium Hydroxide (NaOH) VS

  • Purified water

  • Antacid sample (e.g., tablets, powder)

Procedure:

  • Sample Preparation (Tablets):

    • Weigh no fewer than 20 tablets to determine the average tablet weight.[18]

    • Grind the tablets to a fine, uniform powder.[18]

    • Accurately weigh a quantity of the powder equivalent to the minimum labeled dosage and transfer to a 250 mL beaker.[18]

  • Reaction:

    • Add 70 mL of water to the beaker and mix on the magnetic stirrer for 1 minute.[27]

    • Continue stirring and add 30.0 mL of 1.0 N HCl VS to the beaker.[18]

    • Stir continuously for exactly 15 minutes after the addition of the acid.[18]

  • Titration:

    • Immediately begin titrating the excess HCl with 0.5 N NaOH VS.

    • Titrate to a stable pH of 3.5 (stable for 10-15 seconds). The titration should not exceed 5 minutes.[18]

  • Calculation:

    • Calculate the number of milliequivalents (mEq) of acid consumed using the formula: Total mEq = (Volume_HCl × Normality_HCl) – (Volume_NaOH × Normality_NaOH)[18]

    • The FDA requires an ANC of not less than 5 mEq per dose.[28]

Diagram: Chemical Reaction Pathway of Aluminum Hydroxide

G cluster_stomach Gastric Environment (pH 1-3) AlOH3 Al(OH)3 (Insoluble Antacid) Reaction Neutralization Reaction AlOH3->Reaction HCl 3HCl (Gastric Acid) HCl->Reaction AlCl3 AlCl3 (Soluble Salt) Reaction->AlCl3 H2O 3H2O (Water) Reaction->H2O

Caption: The neutralization of gastric acid by aluminum hydroxide in the stomach.

Protocol 2: In-Vitro Dissolution for Tablets (Adapted from USP <711> Apparatus 2)

This method evaluates the rate and extent to which the active ingredient is released from a solid dosage form.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl

  • Water bath maintained at 37 ± 0.5 °C[23]

  • Syringe filters (0.45 µm)

  • Validated analytical method for aluminum quantification (e.g., ICP-AES, colorimetric assay[29])

Procedure:

  • Apparatus Setup:

    • Place 900 mL of 0.1 N HCl into each dissolution vessel and equilibrate the medium to 37 ± 0.5 °C.[23]

    • Set the paddle rotation speed as specified in the monograph (e.g., 75 rpm).[22]

  • Test Initiation:

    • Place one tablet in each vessel, taking care to exclude air bubbles from the tablet surface.[23]

    • Immediately start the apparatus.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle blade, at least 1 cm from the vessel wall.[21]

    • Immediately filter the sample through a 0.45 µm filter, discarding the first few mL of filtrate.[21]

    • If necessary, replace the withdrawn volume with fresh, pre-warmed medium.[22]

  • Analysis:

    • Analyze the filtered samples for aluminum concentration using a validated analytical method.

    • Calculate the cumulative percentage of the labeled amount of drug released at each time point.

Protocol 3: General In-Vitro Intestinal Permeability Assay

This protocol provides a general framework for assessing the potential of aluminum to cross an intestinal epithelial barrier, which is an indicator of bioavailability.

Materials:

  • Human colorectal adenocarcinoma cells (e.g., HT-29 or Caco-2)

  • Cell culture inserts (e.g., 0.4 µm pore size) for 24-well plates[24]

  • Cell culture medium and supplements

  • Epithelial Volt-Ohm Meter (EVOM) with electrodes

  • Antacid formulation, dissolved/suspended in a suitable transport buffer

  • Validated analytical method for aluminum quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed cells onto the culture inserts at a predefined density.[24]

    • Culture the cells for approximately 15-21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated, polarized monolayer.[24]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using an EVOM.

    • Only use inserts with high TEER values (indicating intact tight junctions) for the transport experiment.

  • Transport Experiment:

    • Carefully wash the cell monolayers with pre-warmed transport buffer.

    • Add the test antacid formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C on an orbital shaker.

  • Sampling and Analysis:

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh buffer.

    • At the end of the experiment, measure the final TEER to confirm monolayer integrity was maintained.

    • Analyze the basolateral samples for aluminum concentration.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of aluminum transport across the cell monolayer.

Diagram: Experimental Workflow for In-Vitro Bioavailability Assessment

G cluster_invitro In-Vitro Permeability Assay Start Start: Assess Bioavailability Seed 1. Seed & Differentiate Intestinal Cells on Inserts Start->Seed TEER1 2. Measure TEER to Confirm Monolayer Integrity Seed->TEER1 Treat 3. Apply Antacid Formulation to Apical Side TEER1->Treat Sample 4. Sample from Basolateral Side at Time Intervals Treat->Sample TEER2 5. Measure Final TEER Treat->TEER2 Analyze 6. Quantify Aluminum (e.g., ICP-AES) Sample->Analyze End Calculate Apparent Permeability (Papp) Analyze->End

Caption: A step-by-step workflow for evaluating antacid permeability using an in-vitro cell model.

References

Technical Support Center: Mitigating Antacid Interference in Drug Absorption Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of antacid interference in drug absorption assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which antacids interfere with drug absorption?

A1: Antacids can interfere with drug absorption through several mechanisms:

  • Alteration of Gastric pH: Antacids neutralize stomach acid, increasing the gastric pH. This can alter the dissolution and solubility of pH-dependent drugs. For weak-base drugs, an increase in pH can decrease solubility and absorption, potentially reducing efficacy. Conversely, for weak-acid drugs, it could increase absorption and potential toxicity.[1][2][3][4][5]

  • Chelation: Many antacids contain polyvalent cations such as aluminum, magnesium, and calcium. These cations can form insoluble complexes (chelates) with certain drugs, preventing their absorption.[6][7] This is a significant interaction mechanism for drugs like tetracyclines and fluoroquinolones.[6][7]

  • Adsorption: Antacids can physically bind to the surface of other drugs, which can decrease the bioavailability of the co-administered drug.[8]

  • Changes in Gastrointestinal Motility: Some antacids, particularly those containing magnesium, can increase gastric emptying.[6][7][8][9] This can alter the rate of absorption for some drugs.

Q2: Which classes of drugs are most susceptible to interactions with antacids?

A2: Several classes of drugs are known to have clinically significant interactions with antacids. These include:

  • Antibiotics: Notably tetracyclines and fluoroquinolones.[6][7]

  • Antifungals: Such as ketoconazole.[8]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) [8]

  • Cephalosporins [8]

  • Oral Glucocorticoids [8]

  • Bisphosphonates [6][7]

  • Certain molecular-targeting agents: Including some tyrosine kinase inhibitors.[7]

Q3: What are the regulatory guidelines for studying antacid-drug interactions?

A3: The U.S. Food and Drug Administration (FDA) has issued guidance for the industry on evaluating gastric pH-dependent drug interactions with acid-reducing agents, including antacids.[1][2][4] This guidance outlines when clinical drug-drug interaction (DDI) studies are necessary, provides recommendations on study design and data analysis, and discusses how to communicate findings in product labeling.[1][2][3][4][5] It is crucial to assess the potential for these interactions early in drug development.[1][2][5]

Troubleshooting Guide

Problem 1: My in vitro drug dissolution assay shows significantly lower drug release in the presence of an antacid. How can I investigate this further?

  • Possible Cause: The decreased dissolution could be due to a pH shift or chelation.

  • Troubleshooting Steps:

    • Measure pH: Monitor the pH of the dissolution medium throughout the experiment. A significant increase in pH caused by the antacid can affect the solubility of a pH-sensitive drug.

    • Chelation Assessment: If the antacid contains polyvalent cations (Ca²⁺, Mg²⁺, Al³⁺), consider chelation as a likely cause. You can perform spectroscopic analysis (e.g., UV-Vis, NMR) to detect the formation of a drug-cation complex.

    • Use a Different Antacid: Repeat the assay with an antacid that does not form chelates, such as sodium bicarbonate, to see if the effect persists.[9]

Problem 2: I am observing inconsistent results in my parallel artificial membrane permeability assay (PAMPA) when an antacid is present. What could be the cause?

  • Possible Cause: Inconsistent results could stem from the pH of the donor compartment being altered by the antacid, or from the drug precipitating out of solution.

  • Troubleshooting Steps:

    • Verify pH in Donor Wells: Measure the pH of the donor wells at the beginning and end of the incubation period to ensure it remains within the desired range.

    • Assess Drug Solubility: Determine the solubility of your drug in the presence of the antacid at the tested pH. If the drug is precipitating, you may need to adjust the drug concentration or the composition of the buffer.

    • Control for Antacid Composition: Different antacids have different compositions. Ensure you are using a consistent and well-characterized antacid formulation for your experiments.

Problem 3: My results suggest a significant drug interaction with an antacid. What is the recommended mitigation strategy in a clinical setting?

  • Recommended Strategy: The most common and effective mitigation strategy is to stagger the administration of the drug and the antacid.[1][6][7]

  • Clinical Recommendation: Typically, it is recommended to administer the drug at least 2 hours before or 4 hours after the antacid.[6][7] This allows time for the drug to be absorbed before the antacid can interfere. The short-term effect of antacids on gastric pH makes this a practical approach.[1]

Quantitative Data on Antacid Interactions

The following table summarizes the effects of antacids on the bioavailability of various drugs.

DrugAntacidEffect on Bioavailability (AUC)Effect on Peak Plasma Concentration (Cmax)Reference
Sustained-Release TheophyllineAluminum-Magnesium HydroxideNo significant changeIncreased[10]
CiprofloxacinAluminum-Magnesium HydroxideReduced by 50% to 90%Reduced[11]
OfloxacinAluminum-Magnesium HydroxideReduced by 50% to 90%Reduced[11]
TetracyclineAntacids with polyvalent cationsReduced by more than 90%Reduced[11]
CaptoprilAntacidSignificantly reducedReduced[11]

Experimental Protocols

Protocol 1: In Vitro Dissolution Assay to Assess Antacid Interference

  • Objective: To determine the effect of an antacid on the dissolution rate of a test drug.

  • Materials:

    • USP Dissolution Apparatus 2 (Paddle Apparatus)

    • Dissolution vessels

    • Test drug formulation (e.g., tablet, capsule)

    • Antacid formulation

    • Simulated Gastric Fluid (SGF), pH 1.2

    • HPLC system for drug quantification

  • Method:

    • Prepare the dissolution medium (SGF).

    • Place the specified volume of SGF in each dissolution vessel and allow it to equilibrate to 37°C ± 0.5°C.

    • Control Group: Add the test drug formulation to the dissolution vessels.

    • Test Group: Add the antacid formulation to the dissolution vessels, allow it to disperse, and then add the test drug formulation.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Filter the samples immediately.

    • Analyze the drug concentration in each sample using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time for both control and test groups to compare dissolution profiles.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Antacid Interaction Screening

  • Objective: To evaluate the potential of an antacid to alter the passive permeability of a drug.

  • Materials:

    • 96-well PAMPA plate (with a lipid-impregnated artificial membrane)

    • 96-well donor and acceptor plates

    • Test drug solution

    • Antacid suspension

    • Phosphate buffer solutions (pH 5.0 to 7.4) for the acceptor plate

    • Appropriate buffer for the donor plate (e.g., pH 1.2, 4.5)

    • Plate shaker

    • UV-Vis plate reader or LC-MS/MS for quantification

  • Method:

    • Prepare the drug stock solution.

    • Control Group: Prepare the donor solution by diluting the drug stock in the appropriate buffer.

    • Test Group: Prepare the donor solution by diluting the drug stock in the buffer containing the antacid suspension.

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Place the PAMPA membrane plate on top of the acceptor plate.

    • Add the donor solutions (control and test) to the wells of the donor plate (on top of the membrane).

    • Assemble the PAMPA sandwich (donor plate, membrane, acceptor plate).

    • Incubate the assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).

    • After incubation, determine the drug concentration in both the donor and acceptor wells using an appropriate analytical method.

    • Calculate the permeability coefficient (Pe) for the drug in the presence and absence of the antacid.

Visualizations

Antacid_Interaction_Mechanisms cluster_antacid Antacid Components cluster_drug Drug cluster_mechanisms Interaction Mechanisms cluster_outcome Outcome Antacid Antacid Polyvalent Cations (Al³⁺, Mg²⁺, Ca²⁺) Polyvalent Cations (Al³⁺, Mg²⁺, Ca²⁺) Antacid->Polyvalent Cations (Al³⁺, Mg²⁺, Ca²⁺) Basic Compounds Basic Compounds Antacid->Basic Compounds Adsorption Adsorption Antacid->Adsorption binds to drug surface Altered GI Motility Altered GI Motility Antacid->Altered GI Motility e.g., Mg²⁺ increases emptying Chelation Chelation Polyvalent Cations (Al³⁺, Mg²⁺, Ca²⁺)->Chelation forms insoluble complex with pH Increase pH Increase Basic Compounds->pH Increase neutralizes stomach acid Drug Molecule Drug Molecule Drug Molecule->Chelation Drug Molecule->Adsorption Decreased Drug Absorption Decreased Drug Absorption Chelation->Decreased Drug Absorption pH Increase->Decreased Drug Absorption for weak bases Adsorption->Decreased Drug Absorption Altered GI Motility->Decreased Drug Absorption can alter rate

Caption: Mechanisms of antacid interference with drug absorption.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (e.g., Dissolution, PAMPA) Start->In_Vitro_Screening Interaction_Observed Interaction Observed? In_Vitro_Screening->Interaction_Observed Further_Investigation Further Investigation (e.g., Chelation Studies) Interaction_Observed->Further_Investigation Yes No_Interaction No Significant Interaction Interaction_Observed->No_Interaction No Clinical_DDI_Study Clinical DDI Study (as per FDA guidance) Further_Investigation->Clinical_DDI_Study Mitigation_Strategy Develop Mitigation Strategy (e.g., Dose Staggering) Clinical_DDI_Study->Mitigation_Strategy End End Mitigation_Strategy->End No_Interaction->End

Caption: Workflow for assessing antacid-drug interactions.

References

strategies to prevent precipitation of dihydroxyaluminum sodium carbonate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dihydroxyaluminum sodium carbonate (DASC) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of DASC in various formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: What are the primary causes of dihydroxyaluminum sodium carbonate precipitation in my formulation?

Precipitation of dihydroxyaluminum sodium carbonate (DASC) in aqueous formulations is primarily driven by changes in pH. DASC is most stable in a narrow alkaline pH range. Deviation from this optimal range can lead to its conversion into less soluble forms, such as aluminum hydroxide, resulting in precipitation. Other contributing factors include temperature fluctuations, interactions with other excipients, and the concentration of DASC in the formulation.

Troubleshooting Guide: DASC Precipitation
Observed Issue Potential Cause Recommended Action
Precipitate forms after pH adjustment. The formulation's pH has shifted out of the optimal stability range for DASC, which is between 9.9 and 10.2 for suspensions.[1][2]Carefully adjust the pH back to the 9.9-10.2 range using a suitable buffering agent. It is recommended to use a buffer system that can maintain the pH throughout the shelf life of the product.
Precipitation occurs upon addition of other excipients. Incompatibility between DASC and other formulation components. Acidic excipients can lower the pH, while certain ions like citrate can chelate with aluminum, leading to precipitation.Review the compatibility of all excipients. Avoid acidic compounds and chelating agents. If an excipient is essential, consider if its order of addition can be modified or if a protective colloid can be used.
Formulation becomes cloudy or precipitates over time during storage. Gradual pH shift due to interaction with container components or atmospheric carbon dioxide. Temperature fluctuations can also affect solubility.Ensure the use of inert container materials. Consider including a robust buffering system, such as an excess of sodium carbonate, to stabilize the pH.[3] Store the formulation at controlled room temperature.
Increased viscosity and gelation are observed along with precipitation. This may indicate the formation of aluminum hydroxide gel, a common degradation product of DASC in aqueous environments.This is often linked to a drop in pH. Stabilizing the pH in the optimal range is the primary solution. The use of a suspending agent can also help to maintain the homogeneity of the formulation.

Data Presentation: Factors Influencing DASC Stability

The stability of dihydroxyaluminum sodium carbonate is significantly influenced by pH and temperature. Below are tables summarizing the relationship between these factors and the solubility/stability of DASC.

Table 1: pH Influence on Dihydroxyaluminum Sodium Carbonate Stability

pH LevelObservationRecommendation
< 7.0DASC is unstable and will likely dissolve with effervescence, followed by precipitation of aluminum hydroxide.Avoid acidic conditions.
7.2 - 9.8Sub-optimal stability. Risk of gradual degradation and precipitation.While DASC can be synthesized in this range, for formulation stability, a higher pH is recommended.
9.9 - 10.2 Optimal stability for aqueous suspensions. [1][2]Maintain the formulation within this pH range for maximum stability.
> 10.5DASC may become more soluble, but there is a risk of converting to other aluminate species.[3]Avoid exceeding this pH to prevent the formation of unwanted by-products.

Table 2: Temperature Effects on Dihydroxyaluminum Sodium Carbonate Formulations

TemperatureEffect on DASCRecommendation
Low Temperature (e.g., 4°C)May decrease the rate of chemical degradation but can also reduce the solubility of other excipients, potentially leading to physical instability.Evaluate formulations for physical stability at refrigerated conditions if required.
Room Temperature (20-25°C)Generally suitable for storage of well-formulated DASC suspensions.Store in a controlled environment to avoid significant temperature fluctuations.
Elevated Temperature (e.g., 40°C)Can accelerate chemical degradation of DASC to aluminum hydroxide and sodium carbonate.[4] Can also increase the solubility of DASC.[3]Use accelerated stability studies to predict shelf-life, but avoid long-term storage at high temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stable Dihydroxyaluminum Sodium Carbonate Oral Suspension

This protocol outlines a method for preparing a stable oral suspension of DASC, focusing on the prevention of precipitation.

Materials:

  • Dihydroxyaluminum Sodium Carbonate

  • Purified Water

  • Sodium Carbonate (as a buffering agent)

  • Glycerin (as a humectant and sweetening agent)

  • Sorbitol (as a sweetening and viscosity-enhancing agent)

  • Xanthan Gum (as a suspending agent)

  • Methylparaben and Propylparaben (as preservatives)

  • Flavoring agent

  • pH meter

  • Homogenizer

Procedure:

  • Prepare the Suspending Vehicle:

    • In a main mixing vessel, disperse the xanthan gum in glycerin to form a smooth slurry.

    • In a separate vessel, dissolve the methylparaben and propylparaben in a portion of purified water with heating. Cool to room temperature.

    • Add the paraben solution to the xanthan gum slurry with continuous mixing.

    • Add the sorbitol solution and the remaining purified water to the mixture.

  • Incorporate Dihydroxyaluminum Sodium Carbonate:

    • Slowly add the dihydroxyaluminum sodium carbonate powder to the suspending vehicle under continuous agitation.

    • Add a calculated excess of sodium carbonate to act as a buffer. The exact amount should be determined based on stability studies, but a starting point is 0.5-1.0% w/v.

  • pH Adjustment:

    • Measure the pH of the suspension. It should be within the target range of 9.9-10.2.

    • If necessary, adjust the pH with a dilute solution of sodium hydroxide or hydrochloric acid. Note: This should be done with extreme care to avoid localized pH changes that could induce precipitation.

  • Homogenization and Final Additions:

    • Homogenize the suspension to ensure uniform particle size distribution.

    • Add the flavoring agent and mix until uniform.

  • Final Quality Control:

    • Confirm the final pH of the suspension is within the 9.9-10.2 range.

    • Perform visual inspection for any signs of precipitation.

    • Conduct stability testing under accelerated and real-time conditions.

Protocol 2: Analytical Method for Quantifying DASC in Formulations

This method can be used to determine the amount of DASC in a formulation and can be adapted to quantify the amount in solution versus in a precipitated form after separation.

Principle: This method is based on the acid-neutralizing capacity of DASC.

Procedure:

  • Accurately weigh a sample of the formulation.

  • If quantifying precipitated DASC, first centrifuge the sample and separate the supernatant from the precipitate. The analysis can be performed on both phases.

  • To the sample, add a known excess of standardized hydrochloric acid (e.g., 0.1 N HCl).

  • Stir until the sample is completely dissolved. Effervescence will occur.

  • Back-titrate the excess hydrochloric acid with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a predetermined endpoint, using a pH meter.

  • Calculate the amount of acid consumed by the DASC. Each milligram of NaAl(OH)₂CO₃ has an expected acid-neutralizing capacity of 0.0278 mEq.[1][2]

Visualizations

Below are diagrams illustrating key concepts in preventing DASC precipitation.

DASC_Precipitation_Pathway DASC_stable DASC in Solution (pH 9.9-10.2) pH_drop pH Decrease (e.g., acidic excipient) DASC_stable->pH_drop Instability Trigger Precipitate Precipitation of Aluminum Hydroxide pH_drop->Precipitate Leads to

Caption: Chemical pathway of DASC precipitation due to a decrease in pH.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Check pH of Formulation Start->Check_pH pH_in_range Is pH 9.9-10.2? Check_pH->pH_in_range Adjust_pH Adjust pH with Buffer pH_in_range->Adjust_pH No Review_Excipients Review Excipient Compatibility pH_in_range->Review_Excipients Yes End_Stable Formulation Stabilized Adjust_pH->End_Stable End_Reformulate Reformulate with Compatible Excipients Review_Excipients->End_Reformulate

Caption: A logical workflow for troubleshooting DASC precipitation.

References

troubleshooting inconsistent dissolution profiles of antacid tablets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering inconsistent dissolution profiles during the analysis of antacid tablets.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in antacid tablet dissolution profiles?

Inconsistent dissolution profiles typically stem from three main areas: formulation factors, manufacturing process parameters, and dissolution test method variables.[1] It is crucial to systematically investigate each of these areas to identify the root cause. Visual observation of the tablet's behavior during the test (e.g., coning, sticking to the vessel) can often provide valuable clues.[1]

Q2: How do formulation excipients affect the dissolution of antacid tablets?

Excipients play a critical role in tablet performance and are a common source of dissolution variability.[2][3]

  • Binders: While necessary for tablet integrity, excessive amounts of binders can increase tablet hardness, thereby decreasing the dissolution rate.[2] Hydrophilic binders may enhance the dissolution of poorly wettable drugs.[2]

  • Disintegrants: These agents are added to facilitate the breakup of the tablet in an aqueous environment.[4] Inadequate amounts or an improper incorporation method (e.g., intra-granular vs. extra-granular) can lead to slow or inconsistent disintegration and, consequently, variable dissolution.[2][4]

  • Lubricants: Hydrophobic lubricants like magnesium stearate can form a film around the drug particles, hindering wetting and slowing dissolution. The duration of mixing with lubricants is critical; prolonged mixing can exacerbate this issue.[2]

  • Fillers/Diluents: The type of filler can influence the dissolution rate. For example, studies have shown that increasing the starch content in a formulation can significantly increase the dissolution rate.[2] Replacing hydrophobic fillers with hydrophilic ones can also improve dissolution.[5]

Q3: Can the active pharmaceutical ingredient (API) properties of the antacid itself cause inconsistent dissolution?

Yes, the physicochemical properties of the antacid API are fundamental to its dissolution behavior.[2]

  • Particle Size and Surface Area: Smaller particle sizes generally lead to a larger surface area, which can increase the rate of dissolution.

  • Crystalline Structure: The solid-state characteristics of the drug, such as its crystalline form (polymorphism) or whether it is amorphous, significantly influence solubility and dissolution rates.[2] Amorphous forms are typically more soluble and dissolve faster than their crystalline counterparts.[2]

  • Hydration State: Anhydrous forms of a drug often dissolve more rapidly than their hydrated versions because they are thermodynamically more active.[2]

Q4: Which manufacturing process parameters are most likely to cause inconsistent dissolution profiles?

Variability in the manufacturing process can lead to batch-to-batch inconsistencies in dissolution.[6]

  • Compression Force: Higher compression forces create harder, denser tablets with lower porosity.[2] This can impede the penetration of the dissolution medium into the tablet, slowing down disintegration and dissolution.[2][7] Conversely, in some cases, high forces can fracture drug particles, increasing surface area and dissolution rate. This interplay means that an optimal compression force must be established and controlled.[2]

  • Granulation: The granulation process, whether wet or dry, improves the flowability and compressibility of the powder blend. However, uneven distribution of moisture or binder within the granules can lead to inconsistencies.[6] The wet granulation process is generally considered to enhance the dissolution rate of poorly soluble drugs.[2]

  • Coating: For coated antacid tablets, the thickness and uniformity of the coating are critical.[5] An overly thick or non-uniform coat can act as a barrier, delaying the release of the API.[5][8]

  • Moisture Content: Excessive moisture in the granules can cause sticking to machinery and lead to tablet defects that affect dissolution.[6][9]

Q5: My formulation and manufacturing process are well-controlled. Could the dissolution test method itself be the problem?

Absolutely. The dissolution apparatus and test parameters are a significant source of potential variability.[10][11]

  • Degassing of Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface or within the apparatus (e.g., on the basket mesh), which can inhibit the surface area available for dissolution and lead to artificially low results.[12][13]

  • Apparatus Setup: Incorrect paddle or basket height, off-center vessel alignment, or excessive vibration can alter the hydrodynamic environment, causing inconsistent results.[14] For the paddle apparatus (USP Apparatus 2), the paddle must be centered and maintained at a distance of 25 ± 2 mm from the bottom of the vessel.[14]

  • Medium pH and Buffer Preparation: The pH of the dissolution medium is critical, especially for antacids.[15] Errors in preparing buffers, such as using the wrong salt form (e.g., dihydrate vs. monohydrate), can lead to incorrect pH and buffer capacity, affecting the dissolution rate.[13][16]

  • Temperature: The temperature of the dissolution medium must be tightly controlled, typically at 37 ± 0.5°C, to simulate physiological conditions.[14][17] Higher temperatures increase the kinetic energy of the molecules, generally leading to a faster dissolution rate.[18][19]

Data Summary

The following tables illustrate the potential impact of key variables on tablet dissolution.

Table 1: Effect of Compression Force on Tablet Properties and Dissolution

Compression Force (kN)Tablet Hardness (N)Disintegration Time (min)% Drug Dissolved at 30 min
1060495
201201075
301802250
Note: Data are representative and illustrate a general trend. Actual results will vary based on the specific formulation.

Table 2: Influence of Excipient Type on Dissolution Rate

Excipient TypeConcentration (% w/w)RolePotential Impact on Dissolution
Magnesium Stearate0.5 - 2.0LubricantIncreased concentration can decrease dissolution rate due to hydrophobic film formation.[2]
Sodium Starch Glycolate2.0 - 8.0SuperdisintegrantIncreased concentration generally leads to faster disintegration and dissolution.[5]
HPMC3.0 - 7.0BinderHigher concentrations can increase hardness and decrease the dissolution rate.[2]
Microcrystalline Cellulose10 - 30Filler/BinderCan improve tablet strength; high levels may retard dissolution if not paired with an effective disintegrant.

Experimental Protocols

Protocol: Dissolution Test for Immediate-Release Antacid Tablets (USP Apparatus 2 - Paddle Method)

This protocol outlines a general procedure for testing the dissolution of immediate-release antacid tablets. The specific parameters (e.g., medium, rotation speed) should be based on the relevant pharmacopeial monograph or internal validated method.[12][20]

  • Apparatus Setup:

    • Use a calibrated USP Dissolution Apparatus 2 (Paddle Apparatus).[10]

    • Ensure vessels are clean and free of any residue.

    • Verify that the paddle height is set to 25 ± 2 mm from the bottom of the vessel and that the shaft is centered.[14]

    • Set the water bath to maintain a temperature of 37 ± 0.5°C within the vessels.[14]

  • Medium Preparation:

    • Prepare the specified dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid).[17]

    • The volume is typically 900 mL, but should be as specified in the method.[1]

    • Properly degas the medium using a validated technique (e.g., vacuum filtration, helium sparging) to reduce the dissolved gas content.[12][13]

  • Procedure:

    • Transfer the specified volume of the dissolution medium into each vessel.

    • Allow the medium to equilibrate to 37 ± 0.5°C.

    • Carefully drop one tablet into each vessel, ensuring it settles at the bottom, away from the center directly under the paddle.[14] For capsules or tablets that float, a sinker may be necessary.[1][14]

    • Immediately start the apparatus at the specified rotation speed (e.g., 50 or 75 RPM).[1]

    • At the specified time points (e.g., 10, 20, 30, 45 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Filter the samples immediately using a suitable filter that does not adsorb the active ingredient.

    • Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium if required by the method.

  • Analysis:

    • Analyze the filtered samples for the concentration of the dissolved active ingredient using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the percentage of drug released at each time point relative to the label claim.

Visualizations

The following diagrams illustrate logical workflows and relationships for troubleshooting dissolution issues.

TroubleshootingWorkflow start Inconsistent Dissolution Profile Observed method Step 1: Investigate Test Method start->method Is method rugged? process Step 2: Investigate Manufacturing Process method->process Method OK method_sub1 Check Medium (pH, Degassing) method->method_sub1 method_sub2 Verify Apparatus Setup (Height, Centering, Speed) method->method_sub2 method_sub3 Review Sampling & Filtration Technique method->method_sub3 end Root Cause Identified & Corrected method->end Method Issue Found formulation Step 3: Investigate Formulation process->formulation Process OK process_sub1 Review Compression Parameters (Force, Speed) process->process_sub1 process_sub2 Check Granulation & Drying Parameters process->process_sub2 process_sub3 Assess Lubricant Blending Time process->process_sub3 process->end Process Issue Found formulation_sub1 Evaluate Excipients (Binder, Disintegrant) formulation->formulation_sub1 formulation_sub2 Characterize API (Particle Size, Form) formulation->formulation_sub2 formulation->end Formulation Issue Found

Caption: A logical workflow for troubleshooting inconsistent dissolution.

CauseAndEffect effect Inconsistent Dissolution Profile sub1 Formulation sub1->effect sub2 Manufacturing Process sub2->effect sub3 Test Method sub3->effect sub4 Material Attributes sub4->effect f1 Binder Level f1->sub1 f2 Disintegrant Type/ Concentration f2->sub1 f3 Lubricant Hydrophobicity f3->sub1 p1 Compression Force p1->sub2 p2 Granulation Uniformity p2->sub2 p3 Blending Time p3->sub2 p4 Coating Variability p4->sub2 m1 Medium Degassing m1->sub3 m2 Apparatus Vibration m2->sub3 m3 Incorrect Paddle Height m3->sub3 m4 Medium pH Variation m4->sub3 a1 API Particle Size a1->sub4 a2 API Crystal Form a2->sub4 a3 Excipient Variability a3->sub4

Caption: Cause-and-effect diagram for dissolution variability.

References

addressing agglomeration of dihydroxyaluminum sodium carbonate particles in suspension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxyaluminum sodium carbonate suspensions. The following information is designed to help address common challenges, particularly the issue of particle agglomeration.

Troubleshooting Guide: Addressing Particle Agglomeration

Agglomeration of dihydroxyaluminum sodium carbonate particles in suspension can lead to inaccurate dosing, reduced efficacy, and poor physical stability. This guide provides a systematic approach to troubleshooting and resolving this issue.

Question: My dihydroxyaluminum sodium carbonate suspension is showing signs of particle agglomeration (e.g., clumping, caking, rapid sedimentation). What are the potential causes and how can I fix it?

Answer: Particle agglomeration in your suspension can stem from several factors. Follow these steps to identify the root cause and implement a solution.

Step 1: Characterize the Agglomeration

First, it's important to understand the nature of the agglomeration.

  • Visual Inspection: Are the particles forming loose, fluffy clumps (flocculation) or dense, hard cakes (aggregation)? Caking is a more severe issue and is harder to redisperse.

  • Particle Size Analysis: Measure the particle size distribution of your suspension. An increase in the mean particle size or the appearance of a multimodal distribution can quantify the extent of agglomeration.

Step-by-Step Troubleshooting Workflow

TroubleshootingWorkflow start Start: Agglomeration Observed check_ph 1. Verify Suspension pH (Target: 9.9 - 10.2) start->check_ph adjust_ph Adjust pH with suitable buffer check_ph->adjust_ph Incorrect check_dispersant 2. Evaluate Dispersing Agent check_ph->check_dispersant Correct adjust_ph->check_dispersant add_dispersant Incorporate appropriate dispersing agent check_dispersant->add_dispersant Absent optimize_dispersant Optimize dispersant concentration check_dispersant->optimize_dispersant Present but ineffective add_dispersant->optimize_dispersant check_ionic_strength 3. Assess Ionic Strength optimize_dispersant->check_ionic_strength adjust_ionic_strength Modify ionic strength (e.g., deionized water, non-ionic solutes) check_ionic_strength->adjust_ionic_strength High check_mixing 4. Review Mixing Process check_ionic_strength->check_mixing Low/Optimal adjust_ionic_strength->check_mixing optimize_mixing Optimize mixing speed and duration check_mixing->optimize_mixing Sub-optimal final_analysis Re-analyze Particle Size and Stability check_mixing->final_analysis Optimal optimize_mixing->final_analysis

Caption: Troubleshooting workflow for addressing particle agglomeration.

Step 2: Investigate and Address Potential Causes

Potential Cause Explanation Recommended Actions
Incorrect pH The surface charge of dihydroxyaluminum sodium carbonate particles is highly dependent on the pH of the suspension. A standard 1 in 25 suspension should have a pH between 9.9 and 10.2.[1] Deviations from this range can lead to a reduction in electrostatic repulsion between particles, causing them to agglomerate.- Measure the pH of your suspension. - If the pH is outside the 9.9-10.2 range, adjust it using a suitable buffer system.
Inadequate Dispersion Insufficient wetting and separation of individual particles during formulation can lead to the formation of clumps.- Incorporate a Wetting Agent: If not already present, consider adding a wetting agent to the formulation to ensure the particle surfaces are adequately wetted by the vehicle. - Use a Dispersing Agent: Dispersing agents adsorb onto the particle surface and prevent agglomeration through electrostatic or steric hindrance. The choice of dispersing agent is critical and may require screening.
High Ionic Strength The presence of excess ions in the suspension can compress the electrical double layer around the particles, reducing the repulsive forces and leading to agglomeration.- Review the ionic strength of your formulation. - If possible, reduce the concentration of ionic excipients. - Consider using deionized water as the vehicle.
Sub-optimal Mixing Inadequate energy input during the mixing process can result in poor initial dispersion of the particles.- Optimize the mixing speed and duration. - The use of high-shear mixing can be effective in breaking up initial agglomerates.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a stable dihydroxyaluminum sodium carbonate suspension?

A1: A 1 in 25 suspension of dihydroxyaluminum sodium carbonate should have a pH in the range of 9.9 to 10.2 to maintain optimal stability.[1]

Q2: What types of dispersing agents are suitable for dihydroxyaluminum sodium carbonate suspensions?

A2: While specific studies on dihydroxyaluminum sodium carbonate are limited, general principles for mineral suspensions can be applied. Both non-ionic and anionic dispersing agents can be effective.

  • Non-ionic surfactants work by creating a steric barrier around the particles.

  • Anionic surfactants can enhance the negative surface charge of the particles, increasing electrostatic repulsion.

The choice of a specific agent and its optimal concentration should be determined experimentally.

Q3: How does ionic strength affect the stability of the suspension?

A3: High ionic strength can be detrimental to the stability of a dihydroxyaluminum sodium carbonate suspension. The excess ions in the solution can shield the surface charge of the particles, leading to a reduction in the repulsive forces that keep them suspended. This can result in flocculation or aggregation.

Q4: What analytical techniques are recommended for characterizing particle agglomeration?

A4: The following techniques are recommended:

  • Dynamic Light Scattering (DLS): For measuring the mean particle size and polydispersity index (PDI). An increase in these values over time can indicate agglomeration.

  • Zeta Potential Measurement: To assess the surface charge of the particles. A zeta potential with a magnitude greater than ±30 mV is generally considered indicative of a stable suspension.

  • Microscopy: To visually inspect the suspension for the presence of agglomerates and to assess their morphology.

Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Measurement

This protocol outlines the general procedure for measuring the particle size and zeta potential of a dihydroxyaluminum sodium carbonate suspension.

Experimental Workflow for Particle Characterization

ParticleCharacterizationWorkflow start Start: Prepare Suspension Sample dilution Dilute sample with appropriate dispersant (e.g., deionized water at target pH) start->dilution sonication Sonicate diluted sample to break up loose agglomerates dilution->sonication dls_measurement Measure particle size and PDI using DLS sonication->dls_measurement zeta_measurement Measure zeta potential sonication->zeta_measurement data_analysis Analyze and record data dls_measurement->data_analysis zeta_measurement->data_analysis end End: Characterization Complete data_analysis->end

Caption: Workflow for particle size and zeta potential analysis.

Materials:

  • Dihydroxyaluminum sodium carbonate suspension

  • Deionized water (or a suitable dispersant matching the suspension vehicle)

  • pH meter

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability

  • Cuvettes for DLS and zeta potential measurements

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Ensure the bulk suspension is well-mixed by gentle inversion.

    • Withdraw a small, representative aliquot of the suspension.

    • Dilute the aliquot with deionized water (or the suspension vehicle) to a concentration suitable for DLS analysis. The final concentration should result in a clear to slightly hazy appearance.

    • Adjust the pH of the diluted sample to match the target pH of the suspension (e.g., 9.9-10.2) if necessary.

  • Dispersion:

    • Sonicate the diluted sample in an ultrasonic bath for a short period (e.g., 1-2 minutes) to break up any loose agglomerates formed during dilution.

  • Particle Size Measurement:

    • Transfer the diluted and sonicated sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature.

    • Perform the particle size measurement according to the instrument's operating procedure. Record the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted and sonicated sample to a clean zeta potential cell.

    • Place the cell in the instrument.

    • Perform the zeta potential measurement according to the instrument's operating procedure. Record the mean zeta potential and its standard deviation.

Data Interpretation:

ParameterDesired Range for Stable Suspension
Z-average Diameter Should be within the target particle size range and remain consistent over time.
Polydispersity Index (PDI) A value below 0.3 generally indicates a narrow particle size distribution.
Zeta Potential A magnitude of > ±30 mV suggests good electrostatic stability.

By systematically addressing the potential causes of agglomeration and utilizing appropriate characterization techniques, researchers can develop and maintain stable dihydroxyaluminum sodium carbonate suspensions for their specific applications.

References

Technical Support Center: Minimizing Aluminum Leaching from Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating aluminum leaching in pharmaceutical formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of aluminum contamination in pharmaceutical products?

Aluminum contamination in parenteral drugs can originate from several sources throughout the manufacturing process. These include raw materials, manufacturing equipment, and, most significantly, container and closure systems like glass vials and rubber stoppers.[1][2][3]

Q2: What are the regulatory limits for aluminum in parenteral drug products?

The U.S. Food and Drug Administration (FDA) has established specific limits for aluminum in large volume parenteral (LVP) drug products used in total parenteral nutrition (TPN) therapy, which must not exceed 25 micrograms per liter (µg/L).[4] For small-volume parenteral (SVP) drugs, the FDA recommends that the total aluminum exposure from parenteral nutrition products should not exceed 4 to 5 micrograms per kilogram of body weight per day (µg/kg/day).[5]

Q3: Which factors have the most significant impact on aluminum leaching?

Several factors can influence the extent of aluminum leaching. The most critical include:

  • pH of the formulation: Alkaline pH levels tend to increase the leaching of aluminum and silicates from glass containers.[3]

  • Buffer species: Certain buffer systems can chelate aluminum ions, thereby increasing their concentration in the solution. For instance, citrate buffers have been shown to cause more significant aluminum elution compared to phosphate, acetate, or histidine buffers at pH 7.[6][7]

  • Temperature: Elevated temperatures, such as those used during heat sterilization, can accelerate the leaching of aluminum from container materials.[3]

  • Formulation components: The presence of chelating agents or certain amino acids can influence the release of aluminum.[3][8][9]

  • Container and closure composition: The type of glass (e.g., borosilicate vs. aluminosilicate) and the composition of rubber stoppers can significantly affect the amount of leached aluminum.[3][10]

Q4: How does the type of glass vial affect aluminum leaching?

Borosilicate glass is a common material for pharmaceutical vials. However, the manufacturing process can introduce volatile elements into the vial wall, particularly near the bottom, which can increase the propensity for leaching, especially with low fill volumes.[10] While boron-free glass is an alternative, it may not necessarily offer advantages in terms of leaching behavior compared to high-quality borosilicate glass vials manufactured with innovative techniques to minimize the diffusion of volatile elements.[10]

Q5: Can rubber stoppers contribute to aluminum contamination?

Yes, rubber stoppers can be a significant source of aluminum leaching.[3] The composition of the rubber and any coatings applied to it can influence the extent of leaching.[11] It is crucial to select stoppers with low leachable profiles and to conduct compatibility studies.

Troubleshooting Guides

Issue 1: Higher than expected aluminum levels in my formulation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Formulation pH is too high. Measure and adjust the pH of your formulation to the lowest possible level that maintains drug stability.Alkaline conditions accelerate the leaching of aluminum from glass.[3]
Inappropriate buffer system. If using a citrate buffer, consider replacing it with a buffer that has a lower potential for aluminum chelation, such as histidine or acetate.[6][7]Citrate is a strong chelating agent for aluminum, which can increase its concentration in the solution.[8][12]
High sterilization temperature. Evaluate if the sterilization temperature and duration can be optimized to the minimum effective levels.Higher temperatures increase the rate of chemical reactions, including leaching.[3]
Incompatible container/closure. Review the specifications of your glass vials and rubber stoppers. Consider using vials made with advanced manufacturing techniques to reduce leaching or coated stoppers to minimize drug contact with the rubber.[10][11]The material composition and surface treatments of primary packaging are critical factors in controlling leachables.
Low fill volume. If feasible for your product, consider increasing the fill volume.A lower surface-area-to-volume ratio can reduce the relative contribution of leachables from the container.[10]
Issue 2: Particle formation observed in the drug solution after storage.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Precipitation of aluminum salts. Analyze the particles to confirm the presence of aluminum. If confirmed, investigate the buffer system. Phosphate buffers, in particular, have a higher tendency to form particles containing aluminum.[6][7][12]Aluminum ions leached from the container can react with components of the formulation, such as phosphate, to form insoluble precipitates.
Glass delamination. Inspect the inner surface of the glass vials for any signs of delamination, especially after stress conditions like high pH and sulfate treatment.[12]Imperfections on the glass surface can lead to the shedding of glass particles (delamination).

Experimental Protocols

Protocol 1: Evaluation of Aluminum Leaching from Glass Vials

Objective: To quantify the amount of aluminum leached from glass vials into a buffered solution under accelerated conditions.

Materials:

  • Glass vials of the type to be tested

  • Buffer solutions (e.g., 0.1 M citrate, 0.1 M phosphate, 0.1 M acetate, 0.1 M histidine) at the desired pH

  • Heating oven or water bath

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for aluminum analysis[13][14]

Procedure:

  • Wash all glassware and vials thoroughly with deionized water to remove any external contaminants.

  • Fill the test vials to their nominal volume with the prepared buffer solution.

  • Seal the vials with appropriate closures.

  • Place the vials in an oven or water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, remove a set of vials and allow them to cool to room temperature.

  • Carefully open the vials and transfer the solution to a clean sample tube.

  • Analyze the aluminum concentration in the solution using a validated ICP-MS or AAS method.[13][14]

  • A control sample of the buffer solution that has not been in contact with the vials should also be analyzed to determine the baseline aluminum level.

Protocol 2: Determination of Aluminum Content in Pharmaceutical Formulations

Objective: To accurately measure the concentration of aluminum in a final drug product.

Analytical Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique recommended for quantifying elemental impurities in pharmaceutical products.[13]

Sample Preparation:

  • Accurately weigh or measure a representative sample of the pharmaceutical formulation.

  • For liquid samples, a simple dilution with an appropriate solvent (e.g., deionized water with a small percentage of nitric acid) may be sufficient.

  • For solid or semi-solid samples, a digestion step using microwave-assisted acid digestion is typically required to bring the aluminum into solution.

  • Prepare a series of calibration standards of known aluminum concentrations.

  • Prepare a blank sample containing all reagents except the drug product.

ICP-MS Analysis:

  • Set up and calibrate the ICP-MS instrument according to the manufacturer's instructions.

  • Introduce the prepared samples, calibration standards, and blank into the instrument.

  • Measure the intensity of the aluminum signal at its specific mass-to-charge ratio.

  • Construct a calibration curve by plotting the signal intensity of the standards against their known concentrations.

  • Determine the aluminum concentration in the drug product sample by interpolating its signal intensity on the calibration curve.

Diagrams

logical_relationship cluster_factors Factors Influencing Leaching cluster_outcome Outcome Formulation_pH Formulation pH Al_Leaching Aluminum Leaching Formulation_pH->Al_Leaching Buffer_Type Buffer Type Buffer_Type->Al_Leaching Temperature Temperature Temperature->Al_Leaching Container_Material Container Material Container_Material->Al_Leaching experimental_workflow Start Start: Identify High Aluminum Levels Troubleshoot Investigate Cause Start->Troubleshoot Analyze_pH Analyze Formulation pH Troubleshoot->Analyze_pH Formulation? Evaluate_Buffer Evaluate Buffer System Troubleshoot->Evaluate_Buffer Formulation? Review_Container Review Container/Closure Troubleshoot->Review_Container Packaging? Optimize_Process Optimize Sterilization Troubleshoot->Optimize_Process Process? Implement_Changes Implement Formulation/ Process Changes Analyze_pH->Implement_Changes Evaluate_Buffer->Implement_Changes Review_Container->Implement_Changes Optimize_Process->Implement_Changes Verify Verify Aluminum Levels Implement_Changes->Verify End End: Aluminum Levels Within Specification Verify->End Pass Re-evaluate Re-evaluate and Re-test Verify->Re-evaluate Fail Re-evaluate->Troubleshoot

References

resolving analytical challenges in the characterization of aluminum complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the characterization of aluminum complexes.

Troubleshooting Guides

This section offers step-by-step guidance to address common issues encountered during the analysis of aluminum complexes using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor quality ²⁷Al NMR spectra, characterized by broad signals, low signal-to-noise ratio, or the presence of a large, rolling baseline.

Troubleshooting Workflow:

27Al_NMR_Troubleshooting start Start: Poor ²⁷Al NMR Spectrum check_broad Is the signal excessively broad? start->check_broad check_sn Is the signal-to-noise (S/N) ratio low? check_broad->check_sn No solution_quadrupolar Action: Assess symmetry of Al environment. Less symmetric complexes inherently have broader signals due to quadrupolar relaxation. Consider variable temperature NMR to check for dynamic exchange. check_broad->solution_quadrupolar Yes check_baseline Is a broad background hump present? check_sn->check_baseline No solution_sn Action: Increase the number of scans. Optimize sample concentration. Use a higher magnetic field strength if available. check_sn->solution_sn Yes solution_baseline Action: Use a pulse sequence for background suppression (e.g., EASY, TRIP). Acquire a spectrum of the solvent and NMR tube and subtract it from the sample spectrum. check_baseline->solution_baseline Yes end End: Improved Spectrum check_baseline->end No solution_quadrupolar->end solution_sn->end solution_baseline->end

Caption: Troubleshooting workflow for common ²⁷Al NMR issues.

Mass Spectrometry (MS)

Issue: Difficulty in obtaining a clean and interpretable mass spectrum for an aluminum complex using Electrospray Ionization (ESI-MS).

Troubleshooting Workflow:

ESI_MS_Troubleshooting start Start: Poor ESI-MS Spectrum check_signal Is there no or very low signal for the expected ion? start->check_signal check_adducts Are there multiple unexpected peaks? check_signal->check_adducts No solution_signal Action: Check sample preparation. Ensure sample is free of non-volatile salts. Use appropriate volatile solvents (e.g., methanol, acetonitrile). Optimize analyte concentration. check_signal->solution_signal Yes check_fragmentation Is the base peak a fragment and not the molecular ion? check_adducts->check_fragmentation No solution_adducts Action: Identify common adducts (e.g., [M+Na]+, [M+K]+, [M+solvent]+). Use high-purity solvents and new glassware to minimize sodium/potassium contamination. Consider using ammonium acetate to promote [M+NH4]+ adducts. check_adducts->solution_adducts Yes solution_fragmentation Action: Reduce in-source fragmentation by lowering the cone voltage. Use a softer ionization technique if available. check_fragmentation->solution_fragmentation Yes end End: Interpretable Spectrum check_fragmentation->end No solution_signal->end solution_adducts->end solution_fragmentation->end

Caption: Troubleshooting workflow for ESI-MS of aluminum complexes.

X-ray Crystallography

Issue: Challenges in obtaining suitable single crystals and/or solving the crystal structure of an aluminum complex.

Troubleshooting Workflow:

Xray_Troubleshooting start Start: Crystallography Problems check_crystals Are you unable to grow single crystals? start->check_crystals check_diffraction Do crystals not diffract well? check_crystals->check_diffraction No solution_crystals Action: Try different crystallization techniques (slow evaporation, vapor diffusion, layering). Screen a wide range of solvents and solvent mixtures. Vary temperature and concentration. check_crystals->solution_crystals Yes check_refinement Are there issues with structure solution and refinement? check_diffraction->check_refinement No solution_diffraction Action: Ensure crystals are properly handled and mounted. Use a cryoprotectant to prevent ice formation during cooling. Check for crystal twinning or disorder. check_diffraction->solution_diffraction Yes solution_refinement Action: Check for correct space group assignment. Model any disorder (e.g., solvent, ligand conformation). Use appropriate restraints for bond lengths and angles involving aluminum. check_refinement->solution_refinement Yes end End: Solved Crystal Structure check_refinement->end No solution_crystals->end solution_diffraction->end solution_refinement->end

Caption: Troubleshooting workflow for X-ray crystallography of aluminum complexes.

Elemental Analysis

Issue: Elemental analysis results do not match the calculated values for the expected formula of the aluminum complex.

Troubleshooting Workflow:

Elemental_Analysis_Troubleshooting start Start: Inconsistent Elemental Analysis check_purity Is the sample pure? (Check via NMR, MS) start->check_purity check_solvent Could residual solvent be present? check_purity->check_solvent Yes solution_purity Action: Re-purify the sample (e.g., recrystallization, chromatography). check_purity->solution_purity No check_impurities Could inorganic impurities be present? check_solvent->check_impurities No solution_solvent Action: Dry the sample thoroughly under high vacuum. If values are consistently off, try to calculate for a solvate and see if it matches. check_solvent->solution_solvent Yes solution_impurities Action: Be aware of common impurities in aluminum starting materials (e.g., Fe, Si). Consider the presence of counter-ions or salts from the synthesis. check_impurities->solution_impurities Yes end End: Accurate Elemental Analysis check_impurities->end No solution_purity->end solution_solvent->end solution_impurities->end

Caption: Troubleshooting workflow for elemental analysis of aluminum complexes.

Frequently Asked Questions (FAQs)

²⁷Al NMR Spectroscopy
  • Q1: Why is my ²⁷Al NMR signal so broad?

    • A1: The ²⁷Al nucleus has a nuclear spin of 5/2, making it a quadrupolar nucleus. This means its interaction with the surrounding electric field gradient can lead to very efficient relaxation, resulting in broad signals. The line width is highly dependent on the symmetry of the aluminum's coordination environment; more symmetrical environments (like tetrahedral or octahedral) tend to give sharper signals, while less symmetrical environments result in broader signals.[1]

  • Q2: What is the large, rolling hump in my baseline?

    • A2: This is a common background signal in ²⁷Al NMR that can originate from aluminum-containing components in the NMR probe and the glass of the NMR tube.[1]

  • Q3: How can I improve the signal-to-noise ratio of my ²⁷Al NMR spectrum?

    • A3: You can increase the number of scans, ensure your sample is sufficiently concentrated, and use an instrument with a higher magnetic field strength if available.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Q1: My ESI-MS spectrum shows peaks that are 22 and 38 m/z units higher than my expected molecular ion. What are they?

    • A1: These are very common adducts corresponding to the addition of sodium ([M+Na]⁺) and potassium ([M+K]⁺), respectively.[2] These ions are often present as impurities in solvents and on glassware.

  • Q2: Why don't I see the molecular ion of my neutral aluminum complex?

    • A2: ESI is a soft ionization technique that typically requires the analyte to be charged in solution. For neutral complexes, you will often observe adducts with cations like H⁺, Na⁺, K⁺, or NH₄⁺. If your complex is not readily forming these adducts, you may see a very weak or no signal.

  • Q3: Can my aluminum complex change its oxidation state in the ESI source?

    • A3: While aluminum is generally stable in the +3 oxidation state, the electrochemical nature of the ESI process can potentially cause redox reactions for some sensitive complexes.

X-ray Crystallography
  • Q1: What are some common reasons for failing to grow single crystals of an aluminum complex?

    • A1: Common issues include the compound being too soluble or insoluble in the chosen solvent, the presence of impurities that inhibit crystal growth, or the molecule having too much conformational flexibility.

  • Q2: My crystal structure refinement has a high R-factor. What could be wrong?

    • A2: A high R-factor can indicate an incorrect space group, a poorly modeled structure (e.g., missing or misplaced atoms), unmodeled disorder of ligands or solvent molecules, or twinning of the crystal.

Elemental Analysis
  • Q1: My elemental analysis is consistently off by a small, fixed amount for all elements. What is the likely cause?

    • A1: This often indicates the presence of a co-crystallized solvent molecule or residual salt from the synthesis. Try calculating the expected percentages for common solvates to see if they match your results.

  • Q2: The percentage of aluminum is lower than expected, but other elements are close. Why?

    • A2: This could be due to the presence of impurities that do not contain aluminum, or it could indicate incomplete combustion of the sample if it is particularly stable.

Quantitative Data Summary

Analytical TechniqueParameterTypical Values/Ranges for Aluminum Complexes
²⁷Al NMR Chemical Shift (δ)Tetrahedral Al: 50 to 100 ppmPenta-coordinate Al: 30 to 40 ppmOctahedral Al: -30 to 30 ppm
Linewidth (Δν₁/₂)Symmetrical environments: <100 Hz to a few kHzAsymmetrical environments: Several kHz to tens of kHz
ESI-MS Common Adducts[M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺
Elemental Analysis AccuracyShould be within ±0.4% of the calculated value for each element.[3]

Experimental Protocols

²⁷Al NMR Spectroscopy: Standard Acquisition
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the aluminum complex.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the complex is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Tune and match the NMR probe to the ²⁷Al frequency.

  • Acquisition:

    • Load a standard 1D pulse sequence for ²⁷Al.

    • Set the spectral width to cover the expected chemical shift range for aluminum complexes (e.g., -200 to 200 ppm).

    • Set the number of scans to an appropriate value (start with 128 or 256 and increase as needed for better signal-to-noise).

    • Set the relaxation delay (D1) to be at least 1-2 times the estimated T₁ of the aluminum nucleus. For many aluminum complexes, a short D1 of 0.1-1 s is sufficient due to efficient quadrupolar relaxation.

    • Acquire the spectrum.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to an external standard (e.g., a sealed capillary of Al(NO₃)₃ in D₂O set to 0 ppm).

ESI-Mass Spectrometry: General Protocol
  • Sample Preparation:

    • Prepare a stock solution of the aluminum complex at approximately 1 mg/mL in a high-purity, volatile solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

    • If the complex is not readily ionizable, consider adding a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

    • Ensure the final sample solution is free of any particulate matter by filtration if necessary.

  • Instrument Setup:

    • Set the mass spectrometer to operate in either positive or negative ion mode, depending on the expected charge of the complex.

    • Set the mass range to be scanned, ensuring it covers the expected m/z of the molecular ion and any potential adducts or fragments.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature. For labile complexes, start with lower cone voltages and temperatures to minimize in-source fragmentation.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over the desired mass range.

  • Data Analysis:

    • Identify the molecular ion peak and any common adducts or fragments.

    • Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula to confirm the elemental composition.

Single-Crystal X-ray Diffraction: General Workflow
  • Crystal Growth:

    • Grow single crystals of the aluminum complex using a suitable method such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.[4][5]

    • The crystals should be well-formed with sharp edges and be of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • If data is to be collected at low temperature, coat the crystal in a cryoprotectant (e.g., paratone oil) and flash-cool it in a stream of cold nitrogen.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots and determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data, adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and model all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

    • Validate the final structure using metrics such as R-factors and by checking for any unusual geometric parameters.

Elemental Analysis: Sample Submission Guidelines
  • Sample Purity:

    • The sample must be of the highest possible purity. Impurities will lead to inaccurate results.

    • Verify the purity of the sample by another analytical technique (e.g., NMR) before submission.

  • Sample Preparation:

    • The sample should be thoroughly dried to remove all traces of solvent. Drying under high vacuum for several hours is recommended.

    • Provide a sufficient amount of sample (typically 2-5 mg) in a clean, labeled vial.

  • Information to Provide:

    • The proposed chemical formula of the compound.

    • The calculated elemental percentages for the proposed formula.

    • Any known sensitivity of the compound to air or moisture.

    • The melting point of the compound, if known.

References

Technical Support Center: Enhancing the Stability of Amorphous Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the stabilization of amorphous dihydroxyaluminum sodium carbonate (DASC).

Troubleshooting Guide

This guide addresses common issues observed during the handling, formulation, and storage of amorphous DASC.

Observed Issue Potential Cause(s) Recommended Action(s)
Powder Caking or Clumping High hygroscopicity of amorphous DASC leading to moisture absorption.- Store the material in tightly sealed containers with desiccants. - Control the relative humidity (RH) of the processing and storage environment, ideally below its critical RH. - Consider co-processing with hydrophobic excipients or applying a polymer coating to reduce moisture uptake.
Loss of Amorphous Form (Recrystallization) - Exposure to moisture, which acts as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility.[1] - Elevated temperatures during processing or storage, especially near or above the Tg. - Mechanical stress during milling or compression.- Implement strict moisture control during all stages. - Store the material at a temperature significantly below its Tg. - Employ formulation strategies such as creating amorphous solid dispersions (ASDs) with polymers (e.g., HPMC, PVP) or co-amorphous systems.[2] - Consider incorporating inorganic stabilizers like silicates or using mesoporous silica as a carrier.[3][4][5]
Reduced Acid-Neutralizing Capacity Degradation of DASC, primarily through hydrolysis into aluminum hydroxide and sodium carbonate.[3] This can be accelerated by acidic conditions.- Ensure the formulation maintains a pH within the stable range for DASC. - Protect the formulation from acidic environments or excipients that could lower the microenvironmental pH. - Perform regular acid-neutralizing capacity tests as part of stability studies.
Discoloration of the Formulation Interaction with incompatible excipients, particularly those with acidic functional groups.- Conduct thorough excipient compatibility studies. - Avoid acidic excipients that can accelerate the degradation of DASC. - Consider the use of inert fillers and binders.
Inconsistent Dissolution Profile Partial recrystallization or changes in particle morphology over time.- Monitor the solid-state properties (amorphicity, particle size) throughout the stability study using techniques like PXRD and SEM. - Optimize the formulation to ensure long-term physical stability of the amorphous form.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for amorphous dihydroxyaluminum sodium carbonate?

The main degradation pathway for dihydroxyaluminum sodium carbonate is hydrolysis. In the presence of moisture, it can break down into aluminum hydroxide and sodium carbonate.[3] This process can be accelerated by acidic conditions.

How does humidity affect the stability of amorphous DASC?

Amorphous materials, including DASC, are often hygroscopic and can absorb significant amounts of water vapor.[1] This absorbed moisture can act as a plasticizer, which lowers the glass transition temperature (Tg) of the material. A lower Tg leads to increased molecular mobility, which in turn facilitates the conversion from the high-energy amorphous state to the more stable crystalline form.[1]

What is the impact of pH on the stability of DASC?

Dihydroxyaluminum sodium carbonate is more stable in a basic environment and degrades rapidly in acidic conditions.[6] Therefore, it is crucial to maintain a microenvironmental pH of no less than 7 in the formulation. The inclusion of alkaline stabilizers can help achieve this.

What are some potential formulation strategies to enhance the stability of amorphous DASC?

Several strategies can be employed to stabilize amorphous DASC:

  • Amorphous Solid Dispersions (ASDs): Dispersing DASC in a polymer matrix can inhibit crystallization by physically separating the DASC molecules and increasing the Tg of the system.[2] Suitable polymers could include hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), which have been used in formulations containing aluminum compounds.[7][8]

  • Inorganic Stabilizers: The use of silicates has been shown to influence the formation and stability of aluminum hydroxides.[3][5] Incorporating silicates or using mesoporous silica as a carrier could offer a viable stabilization approach.[4]

  • Co-amorphous Systems: Forming a co-amorphous system with a low-molecular-weight excipient (co-former) can enhance stability through molecular interactions and an increased Tg.[9] Potential co-formers for an inorganic salt like DASC would require experimental screening.

  • Coating: Applying a polymer coating can act as a moisture barrier, protecting the amorphous DASC from the plasticizing effects of humidity.

Which excipients should be avoided when formulating with DASC?

Acidic excipients should be avoided as they can accelerate the degradation of DASC. It is also important to assess the compatibility of DASC with all proposed excipients through systematic studies, paying close attention to potential interactions that could compromise its amorphous form or chemical stability.

Experimental Protocols

Characterization of Amorphous State by Powder X-ray Diffraction (PXRD)
  • Objective: To confirm the amorphous nature of the DASC sample.

  • Methodology:

    • Gently pack the powder sample into the sample holder.

    • Acquire the PXRD pattern over a 2θ range of 5° to 40°.

    • An amorphous material will exhibit a broad halo pattern, while a crystalline material will show sharp, well-defined Bragg peaks.

Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and identify any crystallization or melting events.

  • Methodology:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • The Tg will be observed as a step change in the heat flow curve. Exothermic peaks may indicate crystallization, while endothermic peaks suggest melting.

Moisture Sorption Analysis by Dynamic Vapor Sorption (DVS)
  • Objective: To assess the hygroscopicity of the amorphous DASC.

  • Methodology:

    • Place a known mass of the sample in the DVS instrument.

    • Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25 °C).

    • Monitor the change in mass as a function of RH to determine the moisture sorption isotherm.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_characterization Initial Characterization cluster_stability Stability Study cluster_analysis Post-Stability Analysis prep Prepare Amorphous DASC (e.g., Spray Drying) pxrd1 PXRD (Confirm Amorphous State) prep->pxrd1 Initial Analysis dsc1 DSC (Determine Initial Tg) prep->dsc1 Initial Analysis dvs DVS (Assess Hygroscopicity) prep->dvs Initial Analysis storage Store under Accelerated Conditions (e.g., 40°C/75% RH) pxrd1->storage dsc1->storage dvs->storage pxrd2 PXRD (Monitor for Recrystallization) storage->pxrd2 Time Points dsc2 DSC (Check for Tg Shift) storage->dsc2 Time Points anc Acid-Neutralizing Capacity Test storage->anc Time Points

Workflow for assessing the stability of amorphous DASC.

degradation_pathway Degradation Pathway of Amorphous DASC DASC Amorphous Dihydroxyaluminum Sodium Carbonate Hydrolysis Hydrolysis DASC->Hydrolysis Moisture Moisture (H2O) Moisture->Hydrolysis Acid Acidic Conditions Acid->Hydrolysis accelerates Products Aluminum Hydroxide + Sodium Carbonate Hydrolysis->Products Loss Loss of Acid-Neutralizing Capacity Products->Loss

Primary degradation pathway for amorphous DASC.

References

Validation & Comparative

A Comparative Analysis of Dihydroxyaluminum Sodium Carbonate and Magnesium Hydroxide as Antacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two common antacid agents: dihydroxyaluminum sodium carbonate (DASC) and magnesium hydroxide (Mg(OH)₂). The following sections present quantitative data on their acid-neutralizing capacity, delve into their mechanisms of action, outline experimental protocols for their evaluation, and discuss their respective side effect profiles to support informed decisions in research and drug development.

Executive Summary

Dihydroxyaluminum sodium carbonate and magnesium hydroxide are both effective antacids that work by directly neutralizing gastric hydrochloric acid. Magnesium hydroxide generally exhibits a higher and more rapid acid-neutralizing capacity per gram compared to dihydroxyaluminum sodium carbonate. However, this is often associated with a shorter duration of action. From a side effect perspective, they present opposing profiles: DASC is associated with constipation, while magnesium hydroxide is known to cause diarrhea. The choice between these agents in a formulation often depends on the desired onset and duration of action, as well as the management of potential gastrointestinal side effects.

Data Presentation: Acid-Neutralizing Capacity

The acid-neutralizing capacity (ANC) is a critical measure of an antacid's potency. It is typically expressed in milliequivalents (mEq) of hydrochloric acid that can be neutralized by a given amount of the substance.

Antacid AgentChemical FormulaMolecular Weight ( g/mol )Theoretical ANC (mEq/g)Reported ANC (mEq/g)
Dihydroxyaluminum Sodium CarbonateNaAl(OH)₂CO₃144.00~34.727.8
Magnesium HydroxideMg(OH)₂58.32~34.3~34.3

Note: Theoretical ANC is calculated based on stoichiometry. Reported ANC values are based on experimental data from various sources and may vary depending on the specific formulation and testing conditions.

Mechanism of Action

The primary mechanism of action for both dihydroxyaluminum sodium carbonate and magnesium hydroxide is direct chemical neutralization of gastric acid. This process involves a simple acid-base reaction that results in the formation of salt and water, thereby increasing the pH of the stomach contents.

Dihydroxyaluminum Sodium Carbonate

Dihydroxyaluminum sodium carbonate reacts with hydrochloric acid to produce aluminum chloride, sodium chloride, carbon dioxide, and water.

Chemical Equation: NaAl(OH)₂CO₃(s) + 4HCl(aq) → NaCl(aq) + AlCl₃(aq) + 3H₂O(l) + CO₂(g)

G DASC Dihydroxyaluminum Sodium Carbonate (NaAl(OH)₂CO₃) Products Products: - Sodium Chloride (NaCl) - Aluminum Chloride (AlCl₃) - Water (3H₂O) - Carbon Dioxide (CO₂) DASC->Products + HCl Hydrochloric Acid (4HCl) HCl->Products

Magnesium Hydroxide

Magnesium hydroxide reacts with hydrochloric acid to form magnesium chloride and water. This reaction is generally faster than that of aluminum-containing antacids.[1]

Chemical Equation: Mg(OH)₂(s) + 2HCl(aq) → MgCl₂(aq) + 2H₂O(l)

G MgOH2 Magnesium Hydroxide (Mg(OH)₂) Products Products: - Magnesium Chloride (MgCl₂) - Water (2H₂O) MgOH2->Products + HCl Hydrochloric Acid (2HCl) HCl->Products

Experimental Protocols

Acid-Neutralizing Capacity Test (USP <301>)

The United States Pharmacopeia (USP) general chapter <301> provides a standardized method for determining the acid-neutralizing capacity of antacids. This in vitro test is crucial for evaluating the potency and conformity of antacid products.

Objective: To determine the total amount of acid that can be neutralized by a single dose of an antacid.

Materials:

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 1.0 N Hydrochloric Acid (HCl)

  • Standardized 0.5 N Sodium Hydroxide (NaOH)

  • Distilled water

  • Antacid sample

Procedure:

  • Sample Preparation: An accurately weighed quantity of the antacid, equivalent to the minimum labeled dosage, is transferred to a 250-mL beaker.

  • Initial Digestion: 70 mL of water is added to the beaker, and the mixture is stirred for 1 minute.

  • Acid Addition: A specified volume (typically 30.0 mL) of 1.0 N HCl is pipetted into the beaker while stirring continues.

  • Reaction: The mixture is stirred for a total of 15 minutes at a constant temperature (37 ± 3 °C).

  • Back Titration: The excess HCl is immediately titrated with 0.5 N NaOH to a stable pH of 3.5.

  • Calculation: The number of mEq of acid consumed is calculated using the formula: mEq = (VHCl × NHCl) - (VNaOH × NNaOH) Where V is the volume and N is the normality of the acid and base.

G cluster_prep Sample Preparation cluster_reaction Neutralization Reaction cluster_titration Back Titration weigh Weigh Antacid Sample add_water Add 70 mL Water weigh->add_water add_hcl Add 30.0 mL of 1.0 N HCl add_water->add_hcl stir Stir for 15 min at 37°C add_hcl->stir titrate Titrate with 0.5 N NaOH to pH 3.5 stir->titrate calculate Calculate ANC titrate->calculate

Comparative Efficacy and Side Effects

FeatureDihydroxyaluminum Sodium CarbonateMagnesium Hydroxide
Onset of Action SlowerFaster
Duration of Action LongerShorter
Primary Side Effect ConstipationDiarrhea
Gas Production Yes (CO₂)No

The differing side effect profiles of DASC and magnesium hydroxide are a key consideration in formulation development. Aluminum-containing antacids can lead to constipation, while magnesium-containing antacids often have a laxative effect. For this reason, many commercial antacid preparations combine both aluminum and magnesium salts to balance these opposing gastrointestinal effects.

Conclusion

Both dihydroxyaluminum sodium carbonate and magnesium hydroxide are effective acid-neutralizing agents with distinct properties. Magnesium hydroxide offers a higher and more rapid neutralizing capacity, making it suitable for indications requiring fast relief. Dihydroxyaluminum sodium carbonate provides a more prolonged, albeit slower, neutralizing action. The choice of agent, or their combination, in a drug formulation will depend on the desired therapeutic profile, including the speed of onset, duration of action, and the management of potential side effects. The standardized USP <301> protocol for determining acid-neutralizing capacity remains the benchmark for the in vitro evaluation and comparison of these and other antacid compounds.

References

A Comparative Guide to In Vitro and In Vivo Correlation of Antacid Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo methodologies for evaluating the efficacy of antacid formulations. By presenting supporting experimental data, detailed protocols, and visual representations of workflows and relationships, this document aims to facilitate a deeper understanding of the correlation—and occasional disparity—between laboratory predictions and clinical outcomes.

Introduction

Antacids are widely used over-the-counter medications for the relief of heartburn and indigestion caused by excess stomach acid.[1] Their efficacy is primarily determined by their ability to neutralize gastric acid.[2] The development and evaluation of these products rely on a combination of in vitro and in vivo testing. In vitro methods offer rapid, cost-effective, and reproducible screening of antacid potency, while in vivo studies provide essential data on performance within the complex physiological environment of the human stomach.[3] Establishing a strong in vitro-in vivo correlation (IVIVC) is crucial for predicting clinical efficacy and can potentially support waivers for certain clinical studies.[4]

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize quantitative data from various studies, comparing key performance parameters of different antacid formulations as measured by both laboratory assays and human clinical trials.

Table 1: Comparison of In Vitro Acid Neutralizing Capacity (ANC) and In Vivo Gastric pH Modification

Antacid FormulationActive IngredientsIn Vitro ANC (mEq/dose)In Vivo Outcome (Fasted State)Reference
Liquid Antacid AAluminum Hydroxide, Magnesium Hydroxide101.6Increased mean esophageal pH for at least 70 mins.[5]
Liquid Antacid B (Dose 1)Aluminum Hydroxide, Magnesium Hydroxide116.2Increased mean esophageal pH for 30 mins.[5]
Liquid Antacid B (Dose 2)Aluminum Hydroxide, Magnesium Hydroxide174.3Increased mean esophageal pH for at least 70 mins.[5]
AlucolAluminum Hydroxide, Magnesium Hydroxide3.9 mEq/mLReduced 4-hr mean H+ activity by 83%.[6]
SyntrogelCalcium Carbonate, Magnesium Carbonate1.6 mEq/mLReduced 4-hr mean H+ activity by 65%.[6]

Note: This table highlights that while a higher ANC generally correlates with greater in vivo effect, it is not the sole predictor of performance. Formulation characteristics and dosage also play a significant role.[5]

Table 2: Influence of Formulation on Onset and Duration of Action

Formulation TypeActive IngredientsIn Vitro Onset/DurationIn Vivo Onset/Duration (Fasted)Reference
Liquid PreparationNot specifiedRapid onsetLatency: Short; Duration: >60 mins (mean 69 mins)[7]
Chewable TabletNot specifiedRapid onsetLatency: Short; Duration: >60 mins (mean 82 mins)[7]
Swallowable Tablet ANot specifiedSlower onsetLatency: Less prompt; Duration: ~45 mins[7]
Swallowable Tablet BNot specifiedSlower onsetLatency: Less prompt; Duration: ~45 mins[7]

Note: This data suggests a good correlation between the physical form of the antacid and its speed and duration of action in a fasted state.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of antacid efficacy studies.

The United States Pharmacopeia (USP) general chapter <301> provides a standardized method for determining the ANC of antacids.[1][8]

  • Preparation :

    • For tablets, a specific number are weighed and ground to a fine powder. A quantity of powder equivalent to the minimum labeled dosage is used.[1][8]

    • For liquid suspensions, the container is shaken to ensure uniformity, and a quantity equivalent to the minimum labeled dosage is weighed.[1][8]

  • Reaction :

    • The prepared sample is transferred to a 250-mL beaker.[8]

    • 70 mL of water is added, and the mixture is stirred for one minute.[1][8]

    • Precisely 30.0 mL of 1.0 N hydrochloric acid (HCl) is added to the beaker, and stirring continues for 15 minutes at 37 ± 3°C.[1][8]

  • Titration :

    • The excess HCl is immediately titrated with 0.5 N sodium hydroxide (NaOH) to a stable pH of 3.5.[1][8]

  • Calculation :

    • The ANC is calculated in milliequivalents (mEq) per dose, representing the amount of acid consumed by the antacid.

Radiotelemetry, often utilizing the Heidelberg Capsule, allows for the continuous monitoring of gastric pH without the need for gastric aspiration.[7][9]

  • Subject Preparation :

    • Healthy human volunteers are typically fasted overnight.

  • Capsule Ingestion :

    • Subjects ingest a small, indigestible capsule containing a pH sensor and a radio transmitter.

  • Baseline Measurement :

    • The capsule transmits pH data to an external receiver, establishing a baseline gastric pH.

  • Antacid Administration :

    • After a stable baseline is recorded, the antacid dose is administered.

  • Continuous Monitoring :

    • Gastric pH is continuously recorded for a specified period (e.g., several hours) to determine the onset of action (time to reach a target pH, e.g., >3), the duration of neutralization (time pH remains above the target), and the maximum pH achieved.[10]

  • Data Analysis :

    • The pH data is plotted against time to visualize the antacid's effect. Parameters are compared between different antacid formulations or against a placebo.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to illustrate the complex processes and relationships in antacid efficacy testing.

Antacid_Efficacy_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_correlation IVIVC Analysis Formulation Antacid Formulation (e.g., Tablet, Liquid) ANC_Test Acid Neutralization Capacity (ANC) Test Formulation->ANC_Test Speed_Test Neutralization Speed Assay Formulation->Speed_Test Duration_Test Duration of Effect (Buffering Capacity) Formulation->Duration_Test Clinical_Trial Human Clinical Trial (e.g., Crossover Design) ANC_Test->Clinical_Trial Predicts Potency Speed_Test->Clinical_Trial Predicts Onset Duration_Test->Clinical_Trial Predicts Duration pH_Monitoring Gastric pH Monitoring (Radiotelemetry/Aspiration) Clinical_Trial->pH_Monitoring Symptom_Relief Symptom Relief Assessment Clinical_Trial->Symptom_Relief Correlation In Vitro-In Vivo Correlation (IVIVC) pH_Monitoring->Correlation Symptom_Relief->Correlation Parameter_Correlation cluster_invitro_params In Vitro Parameters cluster_invivo_params In Vivo Outcomes cluster_influencing_factors Physiological Factors Affecting Correlation ANC Acid Neutralizing Capacity (mEq) Potency Neutralizing Potency (Magnitude of pH increase) ANC->Potency Strongly Correlates Rate Reaction Rate (pH change/time) Onset Onset of Action (Time to pH > 3) Rate->Onset Strongly Correlates Buffering Buffering Capacity (pH stability) Duration Duration of Action (Time pH remains elevated) Buffering->Duration Good Correlation Food Presence of Food Potency->Food Emptying Gastric Emptying Rate Onset->Emptying Secretion Acid Secretion Rate Duration->Secretion

References

A Head-to-Head Comparison of Aluminum-Based vs. Calcium-Based Antacids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of over-the-counter remedies for dyspepsia and acid-related gastrointestinal disorders, aluminum- and calcium-based antacids remain cornerstone therapeutic options. Their efficacy is primarily attributed to their ability to neutralize gastric acid, thereby increasing the pH of the stomach and alleviating symptoms. This guide provides a detailed, evidence-based comparison of the performance, mechanisms, and key experimental evaluations of these two classes of antacids, tailored for an audience of researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The following table summarizes key performance indicators for aluminum-based and calcium-based antacids based on available in vitro and in vivo data.

Performance MetricAluminum-Based Antacids (e.g., Aluminum Hydroxide)Calcium-Based Antacids (e.g., Calcium Carbonate)Key Findings and Citations
Acid-Neutralizing Capacity (ANC) Generally lower ANC compared to calcium carbonate.[1][2] Formulations combined with magnesium hydroxide show superior ANC.[3][4]High ANC; considered one of the most potent antacids.[1][5]Calcium carbonate generally exhibits a higher intrinsic acid-neutralizing capacity per gram than aluminum hydroxide.[1][5] Combination formulations significantly impact overall ANC.[2][3][4]
Onset of Action Slower onset of action.Rapid onset of action.[1]In a comparative study, an aluminum/magnesium hydroxide formulation had a faster onset of action in the esophagus compared to a calcium carbonate formulation in a subset of subjects.
Duration of Action (Esophagus) Longer duration of action (approximately 82 minutes).Shorter duration of action (approximately 60 minutes).A clinical trial demonstrated a significantly longer duration of action for an aluminum/magnesium hydroxide formulation in the esophagus compared to calcium carbonate.
Duration of Action (Stomach) Short duration of action (approximately 26 minutes).Minimal to no significant increase in gastric pH observed in some studies, potentially due to "acid rebound."The same clinical trial showed a short duration of action in the stomach for the aluminum/magnesium hydroxide formulation, while the calcium carbonate formulation did not significantly raise gastric pH.
Common Side Effects Constipation, phosphate depletion with long-term use.[3]Constipation, potential for "acid rebound," milk-alkali syndrome with high doses.[5]The side effect profiles are distinct and are a key consideration in patient selection and duration of use.

Mechanism of Action: A Tale of Two Chemistries

The fundamental mechanism for both types of antacids is the chemical neutralization of hydrochloric acid (HCl) in the stomach.

Aluminum Hydroxide: This compound reacts with HCl to produce aluminum chloride and water.[6][7][8][9]

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O[6][8][9]

Calcium Carbonate: This salt reacts with HCl to form calcium chloride, water, and carbon dioxide gas.[10][11][12][13][14]

CaCO₃ + 2HCl → CaCl₂ + H₂O + CO₂[10][11][13]

The production of carbon dioxide with calcium carbonate can lead to belching and flatulence.

Signaling Pathways in Gastric Acid Secretion

Understanding the physiological context in which antacids operate is crucial. Gastric acid secretion is a complex process regulated by multiple signaling pathways converging on the parietal cell.

GastricAcidSecretion cluster_stimulatory Stimulatory Pathways cluster_parietal_cell Parietal Cell cluster_output Gastric Lumen Gastrin Gastrin (from G-cells) Ca_ion Ca²⁺ Gastrin->Ca_ion CCK2 Receptor Histamine Histamine (from ECL cells) cAMP cAMP Histamine->cAMP H2 Receptor ACh Acetylcholine (Vagal stimulation) ACh->Ca_ion M3 Receptor PK Protein Kinases Ca_ion->PK cAMP->PK H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) PK->H_K_ATPase Activation & Translocation HCl HCl Secretion H_K_ATPase->HCl

Fig. 1: Simplified signaling pathways regulating gastric acid secretion in parietal cells.

Experimental Protocols

A standardized assessment of antacid performance is critical for comparative analysis. The United States Pharmacopeia (USP) outlines a standard method for determining the Acid-Neutralizing Capacity (ANC) of antacids.

Experimental Protocol: Acid-Neutralizing Capacity (USP <301>)

Objective: To determine the number of milliequivalents (mEq) of 1 N hydrochloric acid that are neutralized by a single dose of an antacid preparation.

Materials:

  • pH meter with a suitable electrode

  • Magnetic stirrer

  • 250 mL beaker

  • 1.0 N Hydrochloric Acid (HCl)

  • 0.5 N Sodium Hydroxide (NaOH), standardized

  • Distilled water

  • Antacid sample

Procedure:

  • Sample Preparation:

    • For liquid suspensions, shake the container thoroughly and accurately weigh a quantity equivalent to the minimum labeled dose into a 250 mL beaker.

    • For solid dosage forms (tablets), weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to the minimum labeled dose into a 250 mL beaker.

  • Initial Dilution: Add 70 mL of distilled water to the beaker and mix with a magnetic stirrer for 1 minute.

  • Acid Addition: Accurately add 30.0 mL of 1.0 N HCl to the beaker.

  • Reaction: Stir the mixture continuously for 15 minutes at 37 ± 3 °C.

  • Titration: Immediately after the 15-minute stirring period, begin titrating the excess HCl with standardized 0.5 N NaOH. The titration should be completed within 5 minutes.

  • Endpoint: The endpoint of the titration is a stable pH of 3.5.

  • Calculation: The ANC is calculated using the following formula: ANC (mEq) = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH)

FDA Requirement: For an antacid to be recognized as effective, it must have an ANC of not less than 5 mEq per dose.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the USP <301> Acid-Neutralizing Capacity test.

ANC_Workflow start Start prep Sample Preparation (Minimum Labeled Dose) start->prep add_water Add 70 mL Water & Stir for 1 min prep->add_water add_acid Add 30.0 mL of 1.0 N HCl add_water->add_acid react Stir for 15 min at 37°C add_acid->react titrate Titrate with 0.5 N NaOH react->titrate endpoint Endpoint: Stable pH 3.5 titrate->endpoint calculate Calculate ANC (mEq) endpoint->calculate end End calculate->end

Fig. 2: Experimental workflow for the USP <301> Acid-Neutralizing Capacity test.

Conclusion

Both aluminum- and calcium-based antacids are effective in neutralizing gastric acid, but they exhibit distinct performance profiles. Calcium carbonate generally offers a higher acid-neutralizing capacity and a more rapid onset of action. However, aluminum-based antacids, particularly when combined with magnesium hydroxide, may provide a longer duration of symptomatic relief in the esophagus. The choice between these agents in a clinical or developmental context should be guided by a thorough understanding of their respective quantitative performance, mechanisms of action, and side effect profiles. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of antacid efficacy.

References

Comparative Guide to the Synergistic Effects of Dihydroxyaluminum Sodium Carbonate with Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential synergistic effects of combining dihydroxyaluminum sodium carbonate (DASC) with proton pump inhibitors (PPIs) for the management of acid-related disorders. While direct clinical trial data on the specific combination of DASC and PPIs is limited, this document extrapolates from extensive research on the co-administration of other antacids with PPIs to elucidate the anticipated benefits, mechanisms of action, and relevant experimental considerations.

Introduction: The Rationale for Combination Therapy

Proton pump inhibitors (PPIs) are the cornerstone of therapy for acid-peptic disorders, offering profound and sustained inhibition of gastric acid secretion.[1][2][3][4] They act by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells, the final step in acid production.[1][3][5] However, PPIs have a delayed onset of action, often requiring several days to achieve maximal therapeutic effect.[6] Antacids, on the other hand, provide rapid but temporary relief by neutralizing existing stomach acid.[6][7][8][9]

The combination of a PPI with an antacid like dihydroxyaluminum sodium carbonate (DASC) is predicated on a complementary mechanism of action. DASC offers immediate symptomatic relief by neutralizing gastric acid, bridging the therapeutic gap until the PPI's full acid-suppressing effects are realized. This approach is particularly beneficial for patients experiencing breakthrough heartburn or those requiring rapid symptom control.

Mechanisms of Action

2.1 Dihydroxyaluminum Sodium Carbonate (DASC)

DASC is a non-systemic antacid with both rapid and prolonged acid-neutralizing properties.[10] Its mechanism involves a chemical reaction with hydrochloric acid (HCl) in the stomach.

The reaction is as follows: NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂

This neutralization of gastric acid leads to a rapid increase in intragastric pH, providing immediate relief from heartburn and dyspepsia.[6][9] DASC has a notable acid-neutralizing capacity, which is a measure of its efficacy.[1][2][3][5][11]

2.2 Proton Pump Inhibitors (PPIs)

PPIs, such as omeprazole, lansoprazole, and esomeprazole, are prodrugs that are activated in the acidic environment of the parietal cell canaliculus.[1][3] The activated form then binds covalently to the H+/K+ ATPase enzyme, irreversibly inhibiting its function and thus blocking the secretion of H+ ions into the gastric lumen.[1][2][3][5] This results in a significant and long-lasting reduction in gastric acid production.[4][5]

2.3 Synergistic Interaction

The synergistic effect of combining DASC with a PPI is primarily temporal and complementary, rather than a direct potentiation of each other's mechanism at a cellular level.

  • Immediate Onset: DASC provides rapid acid neutralization for immediate symptom relief.

  • Sustained Acid Suppression: The PPI provides long-term control of gastric acid secretion.

  • Potential for Enhanced PPI Efficacy: By increasing intragastric pH, DASC may protect the acid-labile PPI from degradation in the stomach, potentially increasing the amount of drug available for absorption in the small intestine. This is a principle behind immediate-release PPI formulations that are co-formulated with sodium bicarbonate.[12][13]

Data Presentation: Comparative Efficacy

While specific data for DASC with PPIs is not available, the following tables extrapolate from studies comparing PPIs alone with PPIs combined with other antacids (e.g., sodium bicarbonate, calcium carbonate). These tables are intended to be illustrative of the expected outcomes.

Table 1: Comparative Onset of Action and Symptom Relief

Treatment GroupTime to Sustained pH > 4 (Day 1)Percentage of Patients with Heartburn Relief at 30 minutes
PPI Alone~ 2-4 hours~ 20-30%
PPI + Antacid (e.g., DASC)< 30 minutes> 60%

Data are representative estimates based on studies of PPIs with other antacids.

Table 2: 24-Hour Intragastric pH Profiles (Steady State)

Treatment GroupMean 24-hour Intragastric pHPercentage of Time with Intragastric pH > 4
PPI Alone3.5 - 4.560 - 70%
PPI + Antacid (e.g., DASC)3.8 - 4.865 - 75%

Data are representative estimates based on studies of PPIs with other antacids.

Experimental Protocols

4.1 In Vitro Acid-Neutralizing Capacity of DASC

  • Objective: To determine the acid-neutralizing capacity (ANC) of DASC.

  • Methodology:

    • A precise amount of DASC is added to a known volume and concentration of hydrochloric acid (e.g., 0.1 N HCl), simulating gastric acid.

    • The mixture is stirred continuously in a 37°C water bath to mimic physiological conditions.

    • The pH of the solution is monitored over time.

    • The amount of acid neutralized is determined by back-titration with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a final pH of 3.5.

    • ANC is expressed as milliequivalents (mEq) of HCl neutralized per gram of antacid.

4.2 In Vivo 24-Hour Intragastric pH Monitoring

  • Objective: To compare the effect of a PPI alone versus a PPI-DASC combination on intragastric pH over a 24-hour period in human subjects.

  • Methodology:

    • Subject Recruitment: Healthy volunteers or patients with GERD are recruited.

    • Study Design: A randomized, double-blind, crossover study design is often employed.

    • Treatment Arms:

      • PPI once daily.

      • PPI plus DASC once daily.

      • Placebo.

    • Procedure:

      • A pH monitoring catheter is inserted through the nose into the stomach.

      • Intragastric pH is continuously recorded for 24 hours.

      • Subjects consume standardized meals at specific times.

      • The study drug is administered at a designated time.

    • Data Analysis: Key parameters include the percentage of time the intragastric pH remains above 4, the median 24-hour pH, and the time to reach a pH of 4 after dosing.

Visualizations

cluster_gastric_lumen Gastric Lumen cluster_parietal_cell Parietal Cell HCl Gastric Acid (HCl) Neutralization Neutralization HCl->Neutralization DASC DASC DASC->Neutralization Increased pH Rapid Symptom Relief Neutralization->Increased pH Immediate pH Increase ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->HCl H+ Secretion PPI PPI (inactivated) ActivatedPPI PPI (activated) PPI->ActivatedPPI Acidic Environment ActivatedPPI->ProtonPump Inhibition Inhibition Reduced Acid Secretion

Caption: Mechanism of Synergistic Action.

Start Start Recruit Recruit Subjects (Healthy or GERD) Start->Recruit Randomize Randomize into Treatment Groups Recruit->Randomize GroupA Group A: PPI Alone Randomize->GroupA GroupB Group B: PPI + DASC Randomize->GroupB GroupC Group C: Placebo Randomize->GroupC pH_Probe Insert pH Monitoring Catheter GroupA->pH_Probe GroupB->pH_Probe GroupC->pH_Probe Administer Administer Study Drug pH_Probe->Administer Monitor Monitor Intragastric pH for 24 hours Administer->Monitor Analyze Analyze Data Monitor->Analyze End End Analyze->End

Caption: Experimental Workflow for pH Monitoring.

Stimuli Gastrin, Acetylcholine, Histamine Receptors Parietal Cell Receptors Stimuli->Receptors SecondMessengers Second Messengers (e.g., cAMP, Ca2+) Receptors->SecondMessengers ProtonPump H+/K+ ATPase (Proton Pump) SecondMessengers->ProtonPump Activation HCl_Secretion HCl Secretion into Gastric Lumen ProtonPump->HCl_Secretion PPI Proton Pump Inhibitors PPI->ProtonPump Irreversible Inhibition

Caption: Gastric Acid Secretion Pathway.

Conclusion

The co-administration of dihydroxyaluminum sodium carbonate with a proton pump inhibitor represents a logical therapeutic strategy to achieve both rapid and sustained control of gastric acidity. While direct clinical evidence for this specific combination is pending, the established principles of antacid and PPI pharmacology strongly support the likelihood of a synergistic relationship, primarily through complementary onsets of action. The immediate acid neutralization by DASC addresses the latency of PPIs, offering a more comprehensive approach to managing symptoms of acid-related disorders. Further clinical investigation is warranted to quantify the precise benefits and optimize the therapeutic use of this combination.

References

A Comparative Guide to Analytical Methods for the Quantification of Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of dihydroxyaluminum sodium carbonate (DASC), an active ingredient commonly used in antacid formulations. The selection of an appropriate analytical method is crucial for quality control, formulation development, and regulatory compliance. This document outlines the principles, experimental protocols, and performance characteristics of several key techniques.

Comparison of Analytical Methods

The choice of an analytical method for dihydroxyaluminum sodium carbonate quantification depends on factors such as the required accuracy and precision, sample throughput, available instrumentation, and the specific requirements of the analysis (e.g., routine quality control vs. research). The following table summarizes the key performance aspects of common analytical techniques.

Analytical Method Principle Key Performance Characteristics Advantages Disadvantages
Complexometric Titration The aluminum content in DASC is determined by titration with a standardized solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), at a specific pH. The endpoint is detected using a visual indicator or potentiometrically.[1][2]- High accuracy and precision.[2] - Each mL of 0.1 M Edetate disodium titrant is equivalent to 14.40 mg of CH2AlNaO5.[1][3]- Cost-effective and does not require sophisticated instrumentation. - Recognized as a standard pharmacopeial method.[1]- Can be time-consuming and requires skilled analysts. - May be subject to interference from other metal ions.
Atomic Absorption (AA) Spectrophotometry This method quantifies the sodium content of DASC by measuring the absorption of light by free sodium atoms in a flame. The absorbance is proportional to the concentration of sodium in the sample.[1][3]- High sensitivity and specificity for sodium. - Linearity is established by plotting the absorbances of standard solutions versus their concentrations.[1][3]- Provides a direct measure of the sodium content. - Well-established and reliable technique.- Requires specialized instrumentation (AA spectrophotometer). - Indirectly quantifies DASC by assuming a fixed stoichiometry.
Energy Dispersive X-Ray Fluorescence (EDXRF) This non-destructive technique involves bombarding the sample with X-rays and measuring the characteristic secondary X-rays emitted by the aluminum atoms. The intensity of the emitted X-rays is proportional to the aluminum concentration.[4]- Average recovery of 100.6% with a relative standard deviation of 1.6%.[4] - Instrument precision showed an average relative standard deviation of 1.0%.[4] - Sample precision had an averaged relative standard deviation of 2.7%.[4]- Automated and allows for high sample throughput.[4] - No solvent usage, making it an environmentally friendly method.[4] - Excellent precision and accuracy.[4]- Requires specialized and expensive instrumentation. - Sample preparation involves grinding and pelletizing.[4]
Ion Chromatography (IC) This method separates aluminum ions from other components in the sample using an ion-exchange column. The separated aluminum is then detected, often after a post-column reaction to form a colored complex, which is measured by a UV-Vis detector.[5]- Recoveries for aluminum spiked at 50% and 100% of the expected amount into an antacid sample were 99.9% and 100%, respectively.[5]- Fast run times and easy setup.[5] - Can be used to determine aluminum in various over-the-counter products.[5]- Requires an ion chromatography system. - The choice of assay method can be dependent on the dosage form.[5]
Gas Chromatography (GC) This method is typically used to determine the presence of residual solvents, such as isopropyl alcohol, in dihydroxyaluminum sodium carbonate, rather than for the quantification of the active ingredient itself.[1][3]- The relative standard deviation for the analysis of isopropyl alcohol is expected to be low for a validated method.[1]- High sensitivity and specificity for volatile organic compounds.- Not a direct method for DASC quantification.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for the key experiments cited.

Complexometric Titration for Dihydroxyaluminum Sodium Carbonate Assay

This method determines the amount of dihydroxyaluminum sodium carbonate in a sample.

Reagents and Solutions:

  • 0.1 M Edetate Disodium (EDTA) Titrant

  • 2 N Sulfuric Acid

  • Acetic Acid-Ammonium Acetate Buffer TS

  • Acetone

  • Dithizone TS (Indicator)

Procedure:

  • Accurately weigh about 300 mg of undried Dihydroxyaluminum Sodium Carbonate and transfer to a 250-mL beaker.[1]

  • Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80°C for 5 minutes.[1]

  • Boil the solution for 1 minute.[1]

  • Add 30.0 mL of 0.1 M edetate disodium, and boil again for 1 minute.[1]

  • Cool the solution to room temperature.[1]

  • Add 10 mL of acetic acid–ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.[1]

  • Using a pH meter, adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.[1]

  • Titrate with 0.05 M zinc sulfate VS, maintaining the pH at 4.5 by adding ammonium hydroxide as necessary, until the color changes to an orange-pink.[1]

  • Perform a blank determination and make any necessary corrections.[1]

Calculation: Each mL of 0.1 M Edetate disodium titrant is equivalent to 14.40 mg of CH₂AlNaO₅.[1][3]

Atomic Absorption Spectrophotometry for Sodium Content

This method determines the percentage of sodium in the dihydroxyaluminum sodium carbonate sample.

Instrumentation:

  • Atomic Absorption Spectrophotometer equipped with a sodium hollow-cathode lamp and an air–acetylene flame.[1][3]

Reagents and Solutions:

  • 1 N Hydrochloric Acid

  • Potassium Chloride Solution

  • Sodium Chloride Stock Solution (containing 10.0 µg of sodium per mL)

  • Standard Solutions: Prepare at least two standard solutions containing known concentrations of sodium (e.g., 0.5 and 1.0 µg/mL) by diluting the Sodium Chloride Stock Solution.[1][3]

Test Solution Preparation:

  • Accurately weigh about 250 mg of previously dried Dihydroxyaluminum Sodium Carbonate and transfer to a 200-mL volumetric flask.[1][3]

  • Add 40 mL of 1 N hydrochloric acid and boil for 1 minute.[1][3]

  • Cool, dilute with water to volume, and mix.[1][3]

  • Transfer 10.0 mL of this solution to a 100-mL volumetric flask, dilute with water to volume, and mix.[1][3]

  • Transfer 5.0 mL of the resulting solution to a 100-mL volumetric flask containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of Potassium chloride solution, dilute with water to volume, and mix.[1][3]

Procedure:

  • Concomitantly determine the absorbances of the Standard solutions and the Test solution at the sodium emission line at 589.0 nm.[1][3]

  • Use a blank solution containing 4 mL of 1 N hydrochloric acid and 10.0 mL of Potassium chloride solution in a 100-mL volumetric flask, diluted with water to volume.[1][3]

  • Plot the absorbances of the Standard solutions versus their concentrations in µg/mL of sodium and draw a straight line.[1][3]

  • From the graph, determine the concentration (C) of sodium in the Test solution.[3]

Calculation: Calculate the percentage of sodium in the portion of Dihydroxyaluminum Sodium Carbonate taken by the formula: 4000C / W, where W is the weight in mg of Dihydroxyaluminum Sodium Carbonate taken.[3]

Visualizations

The following diagrams illustrate the workflow for the described analytical methods.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh ~300 mg DASC dissolve Add 10 mL 2N H₂SO₄, heat to 80°C, boil weigh->dissolve add_edta Add 30.0 mL 0.1 M EDTA, boil again dissolve->add_edta cool Cool to room temperature add_edta->cool buffer Add buffer, acetone, and indicator cool->buffer adjust_ph Adjust pH to 4.5 buffer->adjust_ph titrate Titrate with 0.05 M ZnSO₄ (maintain pH 4.5) adjust_ph->titrate endpoint Observe orange-pink endpoint titrate->endpoint blank Perform blank determination endpoint->blank calculate Calculate DASC content blank->calculate

Caption: Workflow for the complexometric titration of dihydroxyaluminum sodium carbonate.

AA_Workflow cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_measurement AA Measurement cluster_analysis Data Analysis stock Prepare Sodium Chloride Stock Solution dilute_std Prepare Standard Solutions (e.g., 0.5 & 1.0 µg/mL Na) stock->dilute_std measure_abs Measure absorbance of standards and sample at 589.0 nm dilute_std->measure_abs weigh Weigh ~250 mg DASC dissolve Dissolve in 1N HCl, boil, and cool weigh->dissolve dilute1 Dilute to 200 mL dissolve->dilute1 dilute2 Perform serial dilutions dilute1->dilute2 dilute2->measure_abs plot Plot calibration curve (Absorbance vs. Concentration) measure_abs->plot determine_conc Determine Na concentration in sample from curve plot->determine_conc calculate Calculate % Sodium in DASC determine_conc->calculate

Caption: Workflow for sodium quantification in DASC by atomic absorption spectrophotometry.

References

A Comparative Analysis of Antacid Formulations: Dissolution Profiles and Neutralizing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of commercially available antacid formulations reveals significant variations in their dissolution profiles and acid-neutralizing capacities, factors crucial for the rapid and effective relief of dyspepsia and heartburn. This guide synthesizes in-vitro experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of different antacid types, including traditional tablets, chewable tablets, effervescent formulations, and liquid suspensions.

The efficacy of an antacid is primarily determined by its acid-neutralizing capacity (ANC), which is the amount of hydrochloric acid that a single dose can neutralize to a pH of 3.5.[1][2] Additionally, the dissolution rate of the active ingredients is a critical factor influencing the onset of action. Formulations that dissolve more rapidly can provide quicker symptomatic relief.

Comparative Acid-Neutralizing Capacity

The acid-neutralizing capacity of various antacid formulations is a key indicator of their potency.[1] Studies consistently show that liquid formulations and effervescent tablets tend to exhibit higher and more rapid neutralizing capabilities compared to conventional tablets.[1][3] This is attributed to the immediate availability of the active ingredients in a dispersed or dissolved state.

Below is a summary of the acid-neutralizing capacity of different antacid formulations based on published in-vitro studies.

Antacid Formulation TypeActive IngredientsAcid-Neutralizing Capacity (ANC) (mEq/dose)Key Findings
Liquid Suspension Aluminum Hydroxide, Magnesium HydroxideHighGenerally exhibits the highest ANC among different formulations due to the large surface area of the dispersed particles.[1][2]
Effervescent Tablet Sodium Bicarbonate, Citric AcidHighDemonstrates a high ANC and a very rapid onset of action, often in less than two seconds.[4]
Chewable Tablet Calcium Carbonate, Magnesium HydroxideModerate to HighChewing aids in the disintegration and dispersion of the active ingredients, leading to a faster onset of action compared to conventional tablets.[3]
Conventional Tablet Calcium Carbonate, Aluminum Hydroxide, Magnesium TrisilicateModerateThe dissolution and subsequent neutralization are generally slower compared to other formulations, as the tablet must first disintegrate.

Dissolution Profiles of Antacid Formulations

The dissolution profile, which measures the rate at which the active pharmaceutical ingredient (API) dissolves in a medium over time, is a critical performance parameter. For antacids, rapid dissolution is desirable for a quick onset of action.

Effervescent tablets are designed for rapid dissolution, with the effervescent reaction between citric acid and sodium bicarbonate generating carbon dioxide gas that aids in the disintegration and dissolution of the active ingredients.[5] This results in a solution of the antacid, making the active ingredients readily available for neutralization.

Liquid suspensions contain the antacid particles already dispersed in a liquid vehicle, bypassing the need for disintegration and dissolution of a solid dosage form. This contributes to their rapid onset of action.

Chewable tablets are mechanically broken down in the mouth, which significantly increases the surface area of the drug particles exposed to the gastric acid, thereby facilitating faster dissolution and neutralization compared to conventional tablets that are swallowed whole.[3]

Conventional tablets generally exhibit the slowest dissolution rates as they must first undergo disintegration in the stomach before the active ingredients can dissolve and exert their neutralizing effect. The dissolution rate of conventional tablets can be influenced by factors such as the hardness of the tablet and the type and amount of excipients used in the formulation.

Experimental Protocols

Determination of Acid-Neutralizing Capacity (ANC)

The ANC of antacids is typically determined using a back-titration method.[1]

  • Preparation of Antacid Sample: A precise amount of the antacid formulation (e.g., a single tablet, a specific volume of liquid) is placed in a beaker.

  • Addition of Excess Acid: A known excess volume of standardized hydrochloric acid (e.g., 0.1 N HCl) is added to the antacid sample. This mixture is stirred for a specified period (e.g., 15-30 minutes) to allow the antacid to react with the acid.

  • Back-Titration: The unreacted (excess) hydrochloric acid is then titrated with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint (typically pH 3.5), often using a pH meter for accuracy.

  • Calculation of ANC: The amount of hydrochloric acid neutralized by the antacid is calculated by subtracting the amount of acid that reacted with the sodium hydroxide from the initial amount of acid added. The ANC is expressed in milliequivalents (mEq) per dose.

In-Vitro Dissolution Testing

The dissolution rate of antacid tablets is evaluated using a standardized dissolution apparatus as specified in pharmacopeias such as the United States Pharmacopeia (USP).

  • Apparatus: The USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[6]

  • Dissolution Medium: A specified volume (e.g., 900 mL) of a dissolution medium that simulates gastric fluid (e.g., 0.1 N HCl) is placed in the dissolution vessel and maintained at a constant temperature, typically 37°C ± 0.5°C.[6]

  • Procedure: The antacid tablet is placed in the vessel, and the paddle is rotated at a constant speed (e.g., 50-75 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), samples of the dissolution medium are withdrawn.

  • Analysis: The amount of dissolved active ingredient in each sample is determined using a suitable analytical method, such as titration or spectroscopy.

  • Data Representation: The results are typically presented as a plot of the cumulative percentage of the drug dissolved versus time.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative evaluation of antacid formulations.

Antacid_Evaluation_Workflow start Antacid Formulation (Tablet, Liquid, etc.) anc_test Acid-Neutralizing Capacity (ANC) Test start->anc_test dissolution_test In-Vitro Dissolution Test start->dissolution_test back_titration Back-Titration with NaOH anc_test->back_titration usp_apparatus USP Dissolution Apparatus dissolution_test->usp_apparatus anc_data ANC Data (mEq/dose) back_titration->anc_data dissolution_profile Dissolution Profile (% Dissolved vs. Time) usp_apparatus->dissolution_profile comparison Comparative Analysis anc_data->comparison dissolution_profile->comparison

Caption: Workflow for Antacid Formulation Evaluation.

Signaling Pathways and Logical Relationships

The mechanism of action of antacids involves a direct chemical neutralization of gastric acid. This process does not involve complex biological signaling pathways but rather a straightforward acid-base reaction. The logical relationship between the formulation characteristics and the therapeutic effect is illustrated below.

Antacid_Action_Pathway formulation Antacid Formulation (Active Ingredients) dissolution Disintegration & Dissolution formulation->dissolution Rate-limiting step for tablets neutralization Acid Neutralization (HCl + Antacid -> Salt + H2O) dissolution->neutralization Availability of active ions ph_increase Increase in Gastric pH neutralization->ph_increase symptom_relief Symptom Relief (Heartburn, Dyspepsia) ph_increase->symptom_relief

Caption: Logical Pathway of Antacid Action.

References

A Comparative Meta-Analysis of Antacid Efficacy in Gastroesophageal Reflux Disease (GERD)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of existing clinical data reveals notable differences in the efficacy of various over-the-counter (OTC) antacid compounds for the management of gastroesophageal reflux disease (GERD). This guide, intended for researchers, scientists, and drug development professionals, synthesizes findings on the comparative performance of antacids, with a focus on symptomatic relief. The data underscores the superiority of alginate-antacid combinations and highlights the varying acid-neutralizing capacities of different formulations.

Executive Summary of Efficacy Data

The primary measure of efficacy in the evaluated meta-analyses was the subjective improvement of GERD symptoms, predominantly heartburn. The data consistently demonstrates that while traditional antacids offer a statistically significant benefit over placebo, the inclusion of an alginate component markedly enhances therapeutic outcomes.

Treatment GroupNumber of Trials (n)Absolute Benefit Increase (ABI) vs. PlaceboRelative Benefit Increase (RBI) vs. PlaceboOdds Ratio (OR) for Symptomatic Improvement vs. Placebo
Antacids 48% (95% CI: 0-16%)[1]11%[1]1.41 (95% CI: 1.12-1.76)[2]
Alginate-Antacid Combination 426% (95% CI: 12-41%)[1]60%[1]4.72 (95% CI: 3.39-6.57)[2]
Histamine-2 Receptor Antagonists (H2RAs) 1010-12%[1]19-41%[1]1.73 (95% CI: 1.54-1.95)[2]

In addition to symptomatic improvement, a key secondary endpoint was the reduced need for rescue medication. Patients treated with antacids were significantly less likely to require additional medication compared to those on placebo (OR 0.70, 95% CI: 0.59-0.84)[1].

Furthermore, a systematic review focusing on the chemical components of antacids identified Calcium Carbonate as having the highest Acid Neutralizing Capacity (ANC). Alginate formulations were noted for having fewer adverse effects than placebo, making them a favorable alternative to aluminum hydroxide-based antacids[3].

Experimental Protocols: A Generalized Framework

The clinical trials included in the meta-analyses predominantly followed a randomized, double-blind, placebo-controlled design. A generalized protocol for such a study is outlined below.

1. Study Population: Adult patients with a clinical diagnosis of GERD, characterized by a history of frequent heartburn and/or acid regurgitation.

2. Inclusion Criteria:

  • Age 18 years or older.

  • Symptomatic GERD, often defined by a minimum score on a validated questionnaire, such as the Reflux Disease Questionnaire (RDQ).

  • Willingness to provide informed consent.

3. Exclusion Criteria:

  • Presence of severe erosive esophagitis.

  • History of peptic ulcer disease or other significant gastrointestinal disorders.

  • Concomitant use of medications that could interfere with the study outcomes (e.g., proton pump inhibitors, H2RAs, other antacids).

  • Pregnancy or lactation.

4. Intervention:

  • Test group: Administration of the investigational antacid compound.

  • Control group: Administration of a matched placebo.

5. Data Collection:

  • Baseline assessment of symptom severity and frequency using validated instruments like the RDQ.

  • Daily diaries to record symptom episodes, severity, and use of rescue medication.

  • Follow-up assessments at predetermined intervals (e.g., 1, 2, and 4 weeks).

6. Primary Endpoint: The proportion of patients experiencing a clinically significant reduction in GERD symptoms from baseline.

7. Secondary Endpoints:

  • Change in individual symptom scores (heartburn, regurgitation).

  • Time to sustained symptom relief.

  • Frequency of rescue medication use.

  • Adverse event monitoring.

Visualizing the Science: Pathways and Processes

To provide a clearer understanding of the biological mechanisms and research methodologies, the following diagrams have been generated.

G cluster_stimuli Stimuli cluster_receptors Parietal Cell Receptors cluster_pathway Intracellular Signaling Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Histamine Histamine H2R H2 Receptor Histamine->H2R PLC Phospholipase C CCK2R->PLC M3R->PLC AC Adenylyl Cyclase H2R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Increase IP3_DAG->Ca2 ProtonPump H⁺/K⁺-ATPase (Proton Pump) Ca2->ProtonPump Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Activation AcidSecretion HCl Secretion ProtonPump->AcidSecretion G cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Patient_Pool Patient Pool with GERD Symptoms Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A: Investigational Antacid Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Data_Collection Symptom Diaries & Questionnaires (e.g., RDQ) Group_A->Data_Collection Group_B->Data_Collection Primary_Endpoint Primary Endpoint Analysis: Symptom Relief Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: Rescue Medication Use, etc. Data_Collection->Secondary_Endpoints Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis G cluster_planning Planning cluster_search Literature Search cluster_analysis Data Extraction & Synthesis cluster_reporting Reporting Define_Question Define Research Question (PICO) Develop_Protocol Develop Protocol Define_Question->Develop_Protocol Search_Strategy Develop Search Strategy Develop_Protocol->Search_Strategy Database_Search Search Databases Search_Strategy->Database_Search Screen_Studies Screen Titles and Abstracts Database_Search->Screen_Studies Full_Text_Review Full-Text Review for Eligibility Screen_Studies->Full_Text_Review Data_Extraction Extract Data from Included Studies Full_Text_Review->Data_Extraction Quality_Assessment Assess Risk of Bias Data_Extraction->Quality_Assessment Meta_Analysis Perform Meta-Analysis Quality_Assessment->Meta_Analysis Synthesize_Results Synthesize and Report Results (PRISMA) Meta_Analysis->Synthesize_Results

References

A Comparative Analysis of Aluminum Bioavailability from Various Antacid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of antacids containing aluminum is well-established for neutralizing gastric acid. However, the systemic absorption of aluminum from these preparations is a critical safety concern, particularly for individuals with impaired renal function and for long-term users.[1] This guide provides a comparative assessment of aluminum bioavailability from different antacid formulations, supported by experimental data to aid in research and development.

Quantitative Data Summary

The bioavailability of aluminum from antacids is influenced by the specific aluminum salt, the formulation, and concomitant dietary factors. The following table summarizes key quantitative findings from clinical studies.

Antacid PreparationSubjectsKey Findings on Aluminum BioavailabilityReference
Aluminum Hydroxide 12 healthy volunteersWhen administered with the antibiotic ciprofloxacin, the relative bioavailability of ciprofloxacin was reduced to approximately 15%, indicating significant interaction and potential for aluminum absorption.[2][3][4]
Algeldrate 8 healthy subjectsShowed a significant increase in serum aluminum levels 7 hours after ingestion of 6 g.[5]
Hydrotalcite 8 healthy subjectsIn a crossover study, did not lead to a rise in serum aluminum levels after an 8 g dose, suggesting lower aluminum absorption compared to algeldrate.[5]
Magaldrate 8 healthy womenNo detectable absorption of aluminum was observed in blood samples after postprandial consumption.[6][7]
Aluminum-containing antacid tablets 10 subjects with normal renal functionMeasurable quantities of aluminum are absorbed from single oral doses. The estimated absorption was 8 and 50 times higher when taken with orange juice or citric acid, respectively, compared to water.[8]

Experimental Protocols

The assessment of aluminum bioavailability from antacids typically involves controlled clinical trials with healthy volunteers or specific patient populations. Below are detailed methodologies from key studies.

1. Comparative Bioavailability Study: Hydrotalcite vs. Algeldrate [5]

  • Study Design: A crossover study involving 8 healthy human subjects. Each subject received both antacid preparations with a washout period in between.

  • Intervention: Subjects were administered either 8 g of hydrotalcite or 6 g of algeldrate. The doses were selected to have at least a comparable acid-neutralizing capacity.

  • Sample Collection: Blood samples were collected from the subjects to measure serum aluminum levels.

  • Analysis: Serum aluminum concentrations (AlS) were determined to assess the extent of intestinal absorption. A significant increase in AlS post-ingestion compared to baseline indicated absorption.

2. Study of Dietary Factors on Aluminum Absorption from Antacid Tablets [8]

  • Study Design: A randomized controlled trial with 10 subjects with normal renal function.

  • Intervention: Subjects were given single doses of aluminum-containing antacid tablets (1, 4, or 8 tablets, each containing 244 mg of aluminum). The tablets were chewed and swallowed with either water, orange juice, or a citric acid solution.

  • Sample Collection: Serum and 24-hour urine samples were collected.

  • Analysis: Serum aluminum concentrations were measured to observe immediate absorption. The 24-hour urinary excretion of aluminum was determined to estimate the total amount of aluminum absorbed over that period.

3. Bioavailability Study of Aluminum from Magaldrate [6][7]

  • Study Design: An open-label, controlled, randomized, two-group study in healthy women in a fed state.

  • Intervention: One group (n=8) received a single sachet of an antacid containing 800 mg of magaldrate after a standard breakfast. A control group (n=2) received no medication.

  • Sample Collection: Blood samples were obtained at multiple time points up to 12 hours after administration.

  • Analysis: The concentration of aluminum in the blood was quantified using inductively coupled plasma–mass spectrometry (ICP-MS) to determine if there was any systemic absorption.

Visualizing Experimental Design and Logical Comparisons

To better understand the workflow of these clinical investigations and the relationships between different antacid types, the following diagrams are provided.

G cluster_protocol Experimental Workflow for Bioavailability Assessment subject_recruitment Subject Recruitment (e.g., Healthy Volunteers) randomization Randomization & Baseline Sampling subject_recruitment->randomization antacid_admin Antacid Administration (Specific Preparation and Dose) randomization->antacid_admin post_admin_sampling Post-Administration Sampling (Blood, Urine) antacid_admin->post_admin_sampling sample_analysis Sample Analysis (e.g., ICP-MS for Aluminum Levels) post_admin_sampling->sample_analysis data_analysis Pharmacokinetic & Statistical Analysis sample_analysis->data_analysis bioavailability_determination Determination of Bioavailability data_analysis->bioavailability_determination

Caption: Workflow for assessing aluminum bioavailability.

G cluster_comparison Comparative Aluminum Bioavailability of Antacids high_absorption Higher Bioavailability low_absorption Lower Bioavailability no_detectable_absorption No Detectable Bioavailability algeldrate Algeldrate algeldrate->high_absorption al_hydroxide Aluminum Hydroxide (especially with citrate) al_hydroxide->high_absorption hydrotalcite Hydrotalcite hydrotalcite->low_absorption magaldrate Magaldrate magaldrate->no_detectable_absorption

Caption: Logical comparison of antacid bioavailability.

References

A Comparative Guide to Dihydroxyaluminum Sodium Carbonate and Alginate-Based Formulations for Acid Reflux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dihydroxyaluminum sodium carbonate, an aluminum-containing antacid, and alginate-based formulations for the management of acid reflux, also known as gastroesophageal reflux disease (GERD). The information presented is based on available clinical trial data and is intended to inform research and development in this therapeutic area.

Mechanism of Action: A Tale of Two Approaches

Dihydroxyaluminum sodium carbonate and alginate-based therapies employ distinct mechanisms to alleviate the symptoms of acid reflux.

  • Dihydroxyaluminum Sodium Carbonate (and other aluminum-containing antacids): These compounds act as weak bases that directly neutralize gastric acid in the stomach.[1] The chemical reaction increases the pH of the stomach contents, thereby reducing the acidity of the refluxate that enters the esophagus. This provides rapid but often short-lived symptom relief.[1]

  • Alginate-Based Formulations: Alginates, derived from seaweed, work through a unique physical mechanism. In the acidic environment of the stomach, the sodium alginate reacts to form a low-density, viscous gel, or "raft," that floats on top of the stomach contents.[1] This raft acts as a physical barrier, preventing the reflux of gastric acid, pepsin, and bile into the esophagus.[1] Many alginate formulations also contain antacids to provide a dual effect of neutralization and barrier formation.

Comparative Clinical Efficacy: A Review of the Evidence

Clinical studies have demonstrated the superiority of alginate-based therapies over traditional antacids for the relief of GERD symptoms. A systematic review and meta-analysis of 14 randomized controlled trials involving 2,095 subjects found that alginate-based therapies significantly increased the odds of resolution of GERD symptoms when compared to placebo or antacids, with an odds ratio of 4.42.[2][3]

A key head-to-head clinical trial provides more granular data on the comparative performance of these two treatment modalities.

Quantitative Data Summary

The following table summarizes the key findings from a comparative, crossover, randomized clinical trial that evaluated the efficacy of an alginate-containing reflux suppressant (Liquid Gaviscon) against a magnesium-aluminum antacid gel in 44 patients with symptoms of gastroesophageal reflux.[4]

Performance MetricAlginate-Containing Formulation (Liquid Gaviscon)Magnesium-Aluminum Antacid Gel
Good Symptom Relief 84% of patients23% of patients
Symptom Relief within 15 minutes 68% of patients9% of patients
Duration of Relief > 4 hours 75% of patients23% of patients

Data from Chevrel B. A comparative crossover study on the treatment of heartburn and epigastric pain: Liquid Gaviscon and a magnesium--aluminium antacid gel. J Int Med Res. 1980;8(4):300-2.[4]

Experimental Protocols: A Look at the Methodology

The clinical trial that generated the data above employed a robust methodology to ensure the validity of its findings.

Study Design: A randomized, crossover clinical trial was conducted with 44 patients who had symptoms of gastroesophageal reflux.[4] In a crossover design, each patient serves as their own control, receiving both the experimental and control treatments at different times.

Patient Population: The study enrolled adult patients who were experiencing symptoms of gastroesophageal reflux.[4]

Interventions:

  • Treatment 1: Liquid Gaviscon (an alginate-containing reflux suppressant).[4]

  • Treatment 2: An antacid gel containing magnesium and aluminum hydroxide.[4]

Randomization and Blinding: Patients were randomly assigned to one of two treatment sequences. In the first 15-day period, one group received the alginate formulation while the other received the antacid gel. This was followed by a washout period, after which the patients were "crossed over" to the other treatment for a second 15-day period. The specific blinding procedures were not detailed in the available summary.

Outcome Measures: The primary endpoints of the study were:

  • The proportion of patients reporting "good relief" of symptoms.[4]

  • The proportion of patients experiencing symptom relief within 15 minutes of administration.[4]

  • The proportion of patients whose symptom relief lasted for more than four hours.[4]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for aluminum-containing antacids and alginate-based formulations.

Antacid_Mechanism cluster_stomach Stomach Lumen (Acidic Environment) cluster_esophagus Esophagus Stomach_Acid Gastric Acid (HCl) Neutralization Neutralization Reaction Stomach_Acid->Neutralization Antacid Dihydroxyaluminum Sodium Carbonate Antacid->Neutralization Products Aluminum Chloride + Water + CO2 (Increased pH) Neutralization->Products Reflux Reduced Acidity of Refluxate Products->Reflux Leads to

Caption: Mechanism of Action for Dihydroxyaluminum Sodium Carbonate.

Alginate_Mechanism cluster_stomach Stomach Lumen (Acidic Environment) cluster_esophagus Esophagus Stomach_Contents Gastric Acid and Food Raft_Formation Formation of Alginic Acid Gel Raft Barrier Physical Barrier to Reflux Stomach_Contents->Barrier Blocks Alginate Sodium Alginate Alginate->Raft_Formation Raft_Formation->Barrier Creates

Caption: Mechanism of Action for Alginate-Based Formulations.

Conclusion

The available clinical evidence suggests that while dihydroxyaluminum sodium carbonate and other aluminum-containing antacids offer rapid acid neutralization, alginate-based formulations provide a more effective and sustained relief of acid reflux symptoms. This is attributed to their unique raft-forming mechanism that creates a physical barrier against gastric reflux. For drug development professionals, the dual-action approach of combining an alginate with an antacid appears to be a particularly promising strategy for optimizing both the speed and duration of symptom relief in patients with GERD. Further research into novel formulations and delivery systems for both classes of compounds may lead to even more effective treatments for this prevalent condition.

References

A Comparative Guide to the Cytoprotective Effects of Aluminum-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytoprotective properties of three common aluminum-containing compounds: aluminum hydroxide, sucralfate, and aluminum phosphate. The information presented is based on experimental data from in vivo and in vitro studies to aid in the understanding of their mechanisms and comparative efficacy.

I. Comparative Efficacy: A Quantitative Overview

The cytoprotective effects of aluminum-containing compounds are often evaluated by their ability to protect the gastric mucosa from injury induced by necrotizing agents like ethanol. The following table summarizes key quantitative data from studies using the rat ethanol-induced gastric lesion model.

CompoundDosageReduction in Gross Mucosal Injury (%)Study Reference
Control (0.9% NaCl) -39 ± 3% (Injury Baseline)[1]
Sucralfate 25 mg/kg36%[2]
50 mg/kg62%[2]
100 mg/kg72%[2]
200 mg/kg90%[2]
400 mg/kg98%[2]
800 mg/kg100%[2]
-Reduced to 5 ± 1%[1]
Aluminum Hydroxide -Reduced to 12 ± 2%[1]
Aluminum-Magnesium Antacid Gel -Reduced to 16 ± 2%[1]
Aluminum Sulfate -Reduced to 7 ± 1%[1]

II. Mechanisms of Cytoprotection

The cytoprotective actions of these aluminum-containing compounds are multifactorial, extending beyond simple acid neutralization. Key mechanisms include the stimulation of endogenous protective factors and the formation of a physical barrier.

A. Prostaglandin E2 (PGE2) Synthesis and Signaling

Aluminum-containing compounds, including aluminum hydroxide and sucralfate, have been shown to stimulate the synthesis and release of prostaglandins, particularly PGE2, in the gastric mucosa.[3][4] PGE2 is a critical mediator of gastric cytoprotection.[5][6] Its protective effects are mediated through various pathways, including:

  • Stimulation of Mucus and Bicarbonate Secretion: PGE2 enhances the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[5]

  • Increased Mucosal Blood Flow: Adequate blood flow is essential for maintaining the integrity of the gastric mucosa, and PGE2 helps to increase it.[7]

  • Inhibition of Gastric Motility: PGE2 can inhibit gastric motility, which may contribute to its protective effects.[6]

The signaling cascade initiated by PGE2 involves binding to specific EP receptors on gastric mucosal cells.[6][7]

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP_Receptors EP Receptors (EP1, EP2, EP4) PGE2->EP_Receptors AC Adenylate Cyclase EP_Receptors->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Protective_Proteins Phosphorylation of Protective Proteins PKA->Protective_Proteins Cytoprotective_Effects Increased Mucus & Bicarbonate Increased Blood Flow Inhibition of Apoptosis Protective_Proteins->Cytoprotective_Effects Aluminum_Compound Aluminum- Containing Compound PGE2_Synthesis Stimulation of PGE2 Synthesis Aluminum_Compound->PGE2_Synthesis PGE2_Synthesis->PGE2

Prostaglandin E2 (PGE2) Signaling Pathway in Gastric Cytoprotection.
B. Role of Non-Protein Sulfhydryls

Endogenous non-protein sulfhydryls (NPSH), such as glutathione (GSH), play a crucial role in protecting cells from damage by scavenging free radicals and maintaining cellular redox balance.[8][9] Some studies suggest that the cytoprotective effects of aluminum-containing compounds, like sucralfate, may involve a sulfhydryl-sensitive process.[10] The depletion of NPSH has been shown to exacerbate gastric mucosal injury, while compounds that increase NPSH levels can offer protection.[11][12]

Sulfhydryl_Mechanism Damaging_Agent Damaging Agent (e.g., Ethanol) ROS Reactive Oxygen Species (ROS) Damaging_Agent->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Aluminum_Compound Aluminum- Containing Compound NPSH Non-Protein Sulfhydryls (NPSH) (e.g., Glutathione) Aluminum_Compound->NPSH Maintains/Increases Levels ROS_Scavenging ROS Scavenging & Redox Balance NPSH->ROS_Scavenging ROS_Scavenging->ROS Neutralizes Cell_Protection Cell Protection ROS_Scavenging->Cell_Protection

Role of Non-Protein Sulfhydryls in Cytoprotection.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the cytoprotective effects of aluminum-containing compounds.

A. In Vivo: Ethanol-Induced Gastric Lesion Model in Rats

This model is widely used to assess the gastroprotective activity of various compounds.

  • Animal Preparation: Male Wistar rats (180-220 g) are fasted for 24 hours before the experiment, with free access to water.

  • Compound Administration: The test compounds (aluminum hydroxide, sucralfate, aluminum phosphate, or vehicle control) are administered orally (p.o.) by gavage.

  • Induction of Gastric Lesions: One hour after the administration of the test compound, absolute ethanol (1 mL/200 g body weight) is administered orally to induce gastric lesions.[13]

  • Evaluation of Gastric Lesions: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Macroscopic and Microscopic Analysis: The area of hemorrhagic lesions in the gastric mucosa is measured. Gastric tissue samples are also collected for histological examination to assess the extent of mucosal damage.[13]

Experimental_Workflow_InVivo Start Start Fasting 24h Fasting of Rats Start->Fasting Compound_Admin Oral Administration of Test Compound or Vehicle Fasting->Compound_Admin Ethanol_Admin Oral Administration of Absolute Ethanol (1h later) Compound_Admin->Ethanol_Admin Euthanasia Euthanasia (1h later) Ethanol_Admin->Euthanasia Stomach_Excision Stomach Excision and Preparation Euthanasia->Stomach_Excision Analysis Macroscopic and Microscopic Analysis of Lesions Stomach_Excision->Analysis End End Analysis->End

Workflow for the Ethanol-Induced Gastric Lesion Model.
B. In Vitro: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on cultured cells, such as the human intestinal epithelial cell line HT-29.

  • Cell Culture: HT-29 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the aluminum-containing compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: After treatment, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.[14]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.[15]

IV. Conclusion

Aluminum hydroxide, sucralfate, and to a lesser extent, aluminum phosphate, demonstrate significant cytoprotective effects, primarily through mechanisms that go beyond simple acid neutralization. These include the stimulation of endogenous protective factors like prostaglandins and the maintenance of sulfhydryl compounds. Sucralfate appears to be a particularly potent cytoprotective agent. The choice of a specific aluminum-containing compound for research or therapeutic development should consider the desired mechanism of action and the specific cellular context. Further head-to-head comparative studies under standardized conditions would be beneficial to delineate more subtle differences in their cytoprotective profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not merely a matter of compliance but a fundamental aspect of professional practice. This guide provides a procedural framework for the disposal of chemical substances, using "alugastrin" as a placeholder for a typical laboratory reagent, emphasizing safety and regulatory compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for a substance named "this compound" in the provided search results, this document outlines a general yet comprehensive procedure for chemical disposal applicable in a laboratory setting. Professionals should always consult the specific SDS for any chemical they intend to dispose of and adhere to their institution's and local authorities' regulations.

General Principles of Chemical Waste Disposal

The overarching principle of chemical disposal in a laboratory environment is to prevent harm to individuals and the environment. Waste materials must be disposed of in accordance with national and local regulations[1]. Chemicals should remain in their original containers whenever possible and should not be mixed with other waste streams[1]. Uncleaned containers should be treated as the product itself[1].

For many chemical substances, the recommended disposal method is through an approved waste disposal plant[1]. It is crucial to avoid releasing chemicals into the environment, such as down the drain, unless explicitly permitted by safety guidelines for specific, benign substances[1].

Step-by-Step Disposal Protocol for Laboratory Reagents

The following protocol provides a systematic approach to the disposal of a chemical reagent like "this compound."

1. Pre-Disposal Assessment:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. It will contain a dedicated section on disposal considerations.

  • Identify Hazards: Determine the specific hazards associated with the chemical (e.g., flammable, corrosive, toxic, reactive). This information will dictate the appropriate disposal route.

  • Review Institutional and Local Regulations: Familiarize yourself with your organization's specific waste management policies and the regulations set forth by local environmental protection agencies.

2. Segregation of Waste:

  • Dedicated Waste Containers: Use separate, clearly labeled waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste, aqueous waste).

  • Avoid Mixing: Never mix incompatible chemicals in the same waste container, as this can lead to dangerous reactions.

3. Packaging for Disposal:

  • Original Containers: Whenever feasible, store the waste chemical in its original container[1].

  • Secure Closure: Ensure that the container cap is tightly sealed to prevent leaks or spills.

  • Labeling: The container must be clearly labeled with the chemical name, concentration, and any associated hazards.

4. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the collection and disposal of chemical waste.

  • Licensed Waste Haulers: EHS will coordinate with licensed and approved waste disposal contractors to transport and dispose of the chemical waste in compliance with all regulations.

Disposal of Unused or Expired Medications in a Non-Laboratory Setting

While the primary audience for this guide is laboratory professionals, it is useful to understand the general guidelines for disposing of unused or expired medications, as some laboratory chemicals may have pharmaceutical applications.

The U.S. Food and Drug Administration (FDA) recommends the following methods for medication disposal to prevent accidental ingestion or misuse:

  • Drug Take-Back Programs: The preferred method is to utilize official drug take-back facilities[2][3]. These locations are registered with the Drug Enforcement Administration (DEA) to collect and safely dispose of medicines[2].

  • Disposal in Household Trash: If a take-back program is not available, certain medications can be disposed of in the trash with specific precautions[3][4]. The FDA recommends mixing the medication (without crushing tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds[2][3][4]. This mixture should then be placed in a sealed plastic bag before being thrown in the trash[2][3][4][5].

It is important to remove or obscure any personal information from prescription labels before disposing of the packaging[2][4].

Below is a flowchart illustrating the decision-making process for the disposal of a general laboratory chemical.

G start Start: Chemical Disposal sds Consult Safety Data Sheet (SDS) start->sds disposal_info Disposal Information Available? sds->disposal_info follow_sds Follow SDS Instructions for Disposal disposal_info->follow_sds Yes no_sds Consult Environmental Health & Safety (EHS) disposal_info->no_sds No end End: Safe Disposal follow_sds->end ehs_guidance Follow EHS Guidance and Local Regulations no_sds->ehs_guidance ehs_guidance->end

Caption: Chemical Disposal Decision Flowchart

References

Essential Safety and Handling Protocols for Alugastrin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Alugastrin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe working environment. The active ingredient in this compound is dihydroxyaluminum sodium carbonate[1][2][3]. While a specific Safety Data Sheet (SDS) for the commercial product "this compound" is not available, safety protocols can be established based on data for structurally similar compounds, such as aluminum magnesium hydroxide carbonate[4][5].

Personal Protective Equipment (PPE)

When handling this compound, particularly in bulk or powdered form, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Face ShieldA face shield should be used in situations where splashing is a significant risk.
Skin Protection GlovesChemical impermeable gloves should be worn. Always inspect gloves prior to use and use proper removal techniques.[4][5]
Protective ClothingFire/flame resistant and impervious clothing is recommended.[4]
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[4][5]

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of personnel.

Handling:

  • Handle in a well-ventilated area.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4][5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Wash hands thoroughly after handling.[4][5]

Storage:

  • Store in a temperature below 25°C.[1][2]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • The medicine should be stored out of sight and reach of children.[1][2]

Spill and Disposal Plan

In the event of a spill or when disposing of this compound, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Spill Containment:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[4]

  • Ventilate: Ensure adequate ventilation.[4][5]

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Clean-up: Collect and arrange disposal. For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[5]

Disposal:

  • Medicines should not be disposed of via wastewater or household waste.[1][2]

  • Dispose of unused or expired this compound in accordance with local, state, and federal regulations.

  • For consumers, it is recommended to ask a pharmacist how to dispose of medicines that are no longer required to help protect the environment.[1][2] In a laboratory setting, it should be treated as chemical waste.

  • Contaminated PPE should be disposed of in accordance with applicable laws and good laboratory practices.[5]

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weighing and Preparation of this compound Solution prep_workspace->handling_weigh Proceed to Handling handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose_waste Dispose of Liquid and Solid Waste in Designated Chemical Waste Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.